molecular formula C9H11NO2 B232209 Gibberellin A6 CAS No. 19147-78-5

Gibberellin A6

Cat. No.: B232209
CAS No.: 19147-78-5
M. Wt: 346.4 g/mol
InChI Key: XNBWKKYPKJHUKD-UQJCXHNCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gibberellin A6 (GA6) is a tetracyclic diterpenoid plant hormone belonging to the gibberellin class, with the molecular formula C 19 H 22 O 6 . It is characterized by a specific tetracyclic skeleton common to gibberellins and multiple hydroxyl and carbonyl groups that contribute to its function . As a plant growth regulator, GA6 primarily functions in promoting stem elongation and regulating the flowering process, making it a critical compound for investigating plant development and architecture . Gibberellins like GA6 are synthesized in plants via the terpenoid pathway, originating in the plastids and undergoing modification in the endoplasmic reticulum and cytosol . The biologically active forms, which include GA6, are known to regulate diverse developmental processes by influencing the transcription of growth-related genes . The mechanism of action for gibberellins involves binding to the GID1 receptor, which then triggers the degradation of DELLA proteins, repressors of growth-promoting genes . This degradation relieves inhibition on plant growth, facilitating processes such as cell elongation and division. This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. It is an essential tool for scientists studying seed germination, photomorphogenesis, plant architecture, and the molecular basis of diterpenoid hormone function .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2R,5S,8S,9S,10R,11S,12R,14S)-5-hydroxy-11-methyl-6-methylidene-17-oxo-13,16-dioxahexacyclo[9.4.2.15,8.01,10.02,8.012,14]octadecane-9-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O6/c1-8-5-17-7-18(8,23)4-3-10(17)19-6-9-13(24-9)16(2,15(22)25-19)12(19)11(17)14(20)21/h9-13,23H,1,3-7H2,2H3,(H,20,21)/t9-,10+,11+,12+,13-,16-,17-,18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNBWKKYPKJHUKD-UQJCXHNCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C3C(C45CC(=C)C(C4)(CCC5C3(CC6C1O6)OC2=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12[C@H]3[C@@H]([C@@]45CC(=C)[C@@](C4)(CC[C@H]5[C@@]3(C[C@H]6[C@@H]1O6)OC2=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19147-78-5
Record name Gibberellin A6
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19147-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

Gibberellin A6: The Epoxide Bridge – Discovery, Chemistry, and Biological Significance

[1][2]

Executive Summary

Gibberellin A6 (GA6) represents a pivotal moment in plant hormone research, marking the transition from the study of fungal metabolites to the isolation of endogenous regulators in higher plants. Discovered in the early 1960s by the MacMillan group from Phaseolus multiflorus (runner bean), GA6 is chemically distinct due to its 2,3-epoxide structure.[1][2] This whitepaper analyzes the historical isolation of GA6, its unique chemical architecture relative to the bioactive GA1/GA3, and its position within the diterpenoid biosynthetic landscape.

Historical Genesis: The Shift to Higher Plants

By the late 1950s, the "Gibberellin" phenomenon was well-established, but primarily defined by the fungal products of Gibberella fujikuroi (specifically GA1, GA2, and GA3).[1][2] The critical scientific question of the era was whether these potent growth factors were fungal idiosyncrasies or ubiquitous plant regulators.

The breakthrough came from two competing yet collaborative groups: the University of Tokyo (Takahashi et al.) and the University of Bristol/ICI (MacMillan et al.). While the Japanese group focused on fungal strains, MacMillan’s team turned their attention to Phaseolus multiflorus (runner bean), a rich source of biological activity.[2]

In 1961 , MacMillan, Seaton, and Suter published the isolation of three new gibberellins from bean seeds: GA5, GA6, and GA8 .[1] This was a landmark event, confirming that higher plants possessed a complex "gibberellinome" distinct from the fungus. GA6 was assigned its number based on the chronological order of isolation, following the fungal GA4.

The Discovery Engine: Isolation Protocol (1961)

The isolation of GA6 was a feat of classical natural products chemistry, relying on bulk extraction and partition chromatography before the advent of HPLC.

Source Material
  • Tissue: Immature seeds of Phaseolus multiflorus.

  • Rationale: Immature seeds were known to have the highest concentration of growth-promoting substances (up to 1000x higher than vegetative tissue).[2]

Historical Isolation Workflow

The following protocol reconstructs the methodology used by MacMillan’s group, emphasizing the separation of the "acidic fraction" which contains the GAs.

Table 1: Historical vs. Modern Isolation Metrics

ParameterHistorical Method (c. 1961)Modern Method (Current)
Primary Extraction Ethanol/Methanol macerationMethanol/Water + Antioxidants (BHT)
Purification Solvent Partitioning (EtOAc/NaHCO3)Solid Phase Extraction (SPE - C18/MAX)
Separation Counter-current distribution / Charcoal-CeliteHPLC / UPLC
Detection Bioassay (Dwarf Pea / Maize)LC-MS/MS (MRM mode)
Structure ID IR, degradation studies, low-res MSNMR (2D-COSY, HSQC), High-res MS
Visualization: The MacMillan Isolation Logic

The following diagram illustrates the logical flow used to separate GA6 from its congeners (GA5 and GA8).

GA_Isolationcluster_legendKey Discovery StepRaw_SeedsImmature Phaseolus Seeds(Ethanol Extract)Acid_FracAcidic Fraction(Solvent Partitioning)Raw_Seeds->Acid_Frac 1. Evaporation 2. pH AdjustmentChromatographyAdsorption Chromatography(Charcoal/Celite)Acid_Frac->Chromatography LoadingFraction_AElution Fraction 1(Less Polar)Chromatography->Fraction_AFraction_BElution Fraction 2(Intermediate)Chromatography->Fraction_BFraction_CElution Fraction 3(Polar)Chromatography->Fraction_CGA5Gibberellin A5(C19-Alkene)Fraction_A->GA5 CrystallizationGA6Gibberellin A6(C19-Epoxide)Fraction_B->GA6 Crystallization(Trace Component)GA8Gibberellin A8(C19-Hydroxylated)Fraction_C->GA8 Crystallization

Figure 1: Reconstruction of the isolation logic used by MacMillan et al. (1961) to distinguish GA6 from the dominant GA5 and GA8 fractions.[2]

Chemical Architecture and Biosynthesis

GA6 is chemically defined as 2,3-epoxy-gibberellin .[1][2] Its discovery was crucial because it linked the unsaturated GAs (like GA5) to oxygenated forms.[2]

Structural Analysis[1]
  • Formula:

    
    
    
  • Systematic Name: ent-2

    
    ,3
    
    
    -epoxy-13-hydroxy-20-norgibberell-16-en-19-oic acid 1,4a-lactone.[1][2]
  • Key Features:

    • C19 Skeleton: Like the bioactive GA1/GA3/GA4, it has lost the C-20 carbon (lactone bridge formation).[2]

    • Epoxide Ring: The distinguishing feature is the oxygen bridge between Carbon-2 and Carbon-3.[1][2]

    • Relationship to GA5: GA5 possesses a double bond (

      
      ) at the same position.[2] GA6 is the epoxide of GA5.
      
Biosynthetic Pathway Position

GA6 is not a primary bioactive hormone like GA1. Instead, it represents a branch point or a metabolic product of GA5. In the Phaseolus system, the pathway flows from GA20 to GA5, and then GA5 can be epoxidized to GA6.

GA_BiosynthesisGA20Gibberellin A20(Precursor)GA5Gibberellin A5(Delta-2,3 Alkene)GA20->GA5 Desaturation(GA3ox / GA2ox)GA6Gibberellin A6(2,3-Epoxide)GA5->GA6 Epoxidation(P450 Monooxygenase)GA3Gibberellin A3(1,2-Unsaturated)GA5->GA3 Hydroxylation(Alternative Path)

Figure 2: Biosynthetic relationship showing GA6 as the epoxide metabolite of GA5 within the Phaseolus pathway.[2]

Scientific Integrity: Mechanistic Insights

Biological Activity

While GA6 is bioactive in specific bioassays (e.g., dwarf maize), its potency is generally lower than that of GA3.[1][2][3]

  • Mechanism: The epoxide ring is chemically reactive. In biological systems, it is hypothesized that GA6 may act as a "slow-release" precursor or a specific signaling variant.[1][2] The epoxide can open to form diols, potentially leading to deactivation or conversion to other polar metabolites.

  • Significance: The discovery of GA6 proved that plants possess the enzymatic machinery to perform complex oxidations (epoxidations) on the gibberellin skeleton, a feature that was not evident from the early fungal studies.

References

  • MacMillan, J., Seaton, J. C., & Suter, P. J. (1961). Isolation and structures of gibberellin A6 and gibberellin A8.[1][2] Tetrahedron, 18(3), 349-355.[1][2] Link

  • MacMillan, J., & Takahashi, N. (1968). Proposed procedure for the allocation of trivial names to the gibberellins. Nature, 217, 170-171.[1][2] Link[1][2]

  • Sponsel, V. M., & Hedden, P. (2010). Gibberellin Biosynthesis and Inactivation.[1][2] Plant Hormones, 63-94.[1][2] Link

  • Takahashi, N., et al. (1955). Isolation of Gibberellins from Fungus.[2] Bulletin of the Agricultural Chemical Society of Japan. Link

A Comprehensive Technical Guide to Gibberellin A6: Structure, Properties, and Biological Function

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Gibberellin A6 (GA6) is a member of the large and diverse family of gibberellin plant hormones, which are critical regulators of plant growth and development. As a C19-gibberellin, GA6 is characterized by a complex tetracyclic diterpenoid structure derived from the ent-gibberellane skeleton.[1][2][3] This guide provides an in-depth technical overview of Gibberellin A6, beginning with its precise chemical structure and physicochemical properties. We will explore its biosynthetic pathway, which spans multiple cellular compartments, and delve into its physiological roles, including the molecular mechanism of action involving the GID1 receptor and degradation of DELLA repressor proteins. Furthermore, this document outlines established methodologies for the extraction, purification, and analytical quantification of GA6, offering a valuable resource for researchers investigating phytohormone function and its potential applications.

Section 1: Chemical Identity and Structure of Gibberellin A6

Gibberellin A6 is a naturally occurring C19-gibberellin first identified in Phaseolus coccineus.[1] Its structure is distinguished from other gibberellins, such as Gibberellin A1, by the presence of an epoxide group across the C-2 and C-3 positions of the A-ring.[1] This modification, along with other key functional groups, dictates its biological activity and interaction with cellular machinery.

IdentifierValue
Systematic Name (1R,2R,5S,8S,9S,10R,11S,12R,14S)-5-hydroxy-11-methyl-6-methylidene-17-oxo-13,16-dioxahexacyclo[9.4.2.15,8.01,10.02,8.012,14]octadecane-9-carboxylic acid[1]
Synonyms GA6, ent-2alpha,3alpha-epoxy-13-hydroxy-20-norgibberell-16-en-19-oic acid 19,10-lactone[1]
CAS Number 19147-78-5[1]
Molecular Formula C19H22O6[1][4]
Molecular Weight 346.4 g/mol [1]

The core structure is a tetracyclic diterpenoid based on the ent-gibberellane ring system, which consists of four rings labeled A, B, C, and D.[5] Being a C19-gibberellin, it has lost the 20th carbon atom and possesses a characteristic five-member lactone bridge linking carbons 4 and 10.[1][3]

Caption: Simplified 2D representation of the Gibberellin A6 core rings and key functional groups.

Section 2: Physicochemical Properties

The physicochemical properties of a molecule are fundamental to understanding its solubility, stability, and transport within biological systems. The following table summarizes the key computed properties for Gibberellin A6.

PropertyValueSource
Molecular Weight 346.4 g/mol PubChem[1]
XLogP3 0.2PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 6PubChem[1]
Rotatable Bond Count 1PubChem[1]
Exact Mass 346.14163842 DaPubChem[1]
Topological Polar Surface Area 96.4 ŲPubChem[1]
Heavy Atom Count 25PubChem[1]
Complexity 776PubChem[1]

Section 3: Biosynthesis and Metabolism

Gibberellins are synthesized through the terpenoid pathway, a complex process that involves enzymes in three distinct subcellular compartments: the plastid, the endoplasmic reticulum, and the cytosol.[5][6] This compartmentalization allows for tight regulation of the metabolic flux.

  • Stage 1 (Plastid): The pathway begins with acetyl-CoA, which is converted via the mevalonic acid pathway to isopentenyl pyrophosphate (IPP), a five-carbon building block.[5][7] IPP is then used to synthesize the 20-carbon diterpenoid precursor, ent-kaurene.[5]

  • Stage 2 (Endoplasmic Reticulum): ent-Kaurene is transported to the endoplasmic reticulum, where it is sequentially oxidized by cytochrome P450 monooxygenases to form GA12.[2][5] GA12 is the first gibberellin in the pathway and serves as a common precursor for all other GAs.

  • Stage 3 (Cytosol): In the cytoplasm, GA12 is converted into the vast array of different gibberellins, including GA6, through the action of 2-oxoglutarate-dependent dioxygenases.[2][5] These final steps involve hydroxylations and other modifications that determine the specific identity and biological activity of the resulting gibberellin.

G cluster_plastid Plastid cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol acetyl_coa Acetyl-CoA ipp Isopentenyl Pyrophosphate (IPP) acetyl_coa->ipp ent_kaurene ent-Kaurene ipp->ent_kaurene ga12_aldehyde GA12-aldehyde ent_kaurene->ga12_aldehyde Transport & Oxidation ga12 GA12 ga12_aldehyde->ga12 other_gas Other Gibberellins (e.g., GA6) ga12->other_gas Modification & Diversification

Caption: Compartmentalized biosynthesis pathway of gibberellins in a plant cell.

Section 4: Physiological Roles and Mechanism of Action

Gibberellins are pleiotropic hormones that regulate a wide array of developmental processes throughout the plant life cycle.[8][9] Key functions include promoting stem elongation, stimulating seed germination, breaking bud dormancy, and influencing flowering and fruit development.[8][10]

  • Stem Elongation: GAs dramatically stimulate the elongation of internodes in stems.[9] This is achieved by promoting both cell elongation and cell division.[2][11] At the molecular level, GAs induce the expression of genes encoding cell wall-modifying proteins like expansins and xyloglucan endotransglycosylases (XETs), which increase cell wall extensibility.[11]

  • Seed Germination: During germination, the embryo releases GAs, which diffuse to the aleurone layer surrounding the starchy endosperm. Here, GAs induce the synthesis and secretion of hydrolytic enzymes, most notably α-amylase, which breaks down stored starch into sugars.[8][12] These sugars provide the necessary energy and carbon skeletons to fuel the growth of the embryonic seedling.[12]

The molecular mechanism of GA action is a classic example of derepression signaling. In the absence of GA, plant growth is actively restrained by a family of transcriptional regulators known as DELLA proteins.

  • GA Perception: Bioactive GA enters the cell and binds to its soluble nuclear receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1).[9]

  • Complex Formation: The GA-GID1 complex undergoes a conformational change that enables it to bind to DELLA proteins.[9]

  • DELLA Degradation: This new GA-GID1-DELLA complex is recognized by an SCF E3 ubiquitin ligase complex, which tags the DELLA protein for destruction by the 26S proteasome.[9][10]

  • Gene Expression: With the DELLA repressor removed, transcription factors are free to bind to the promoters of GA-responsive genes, initiating their transcription and leading to a physiological response.[9][10]

G cluster_nucleus Nucleus GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 binds DELLA DELLA Protein (Repressor) GID1->DELLA binds to SCF SCF E3 Ligase DELLA->SCF targeted by TF Transcription Factor DELLA->TF Represses Proteasome 26S Proteasome SCF->Proteasome leads to degradation by DNA GA-Responsive Gene TF->DNA Activates Response Physiological Response (e.g., α-amylase synthesis) DNA->Response Transcription & Translation

Caption: The Gibberellin signaling pathway, a model of derepression.

Section 5: Methodologies for Analysis

Accurate quantification of endogenous GA6 levels is critical for understanding its physiological roles. A typical workflow involves extraction from a complex plant matrix, followed by purification and analysis using chromatographic techniques.

Step 1: Extraction The initial step involves liberating the gibberellins from the plant tissue. Methanol is a commonly used solvent for this purpose due to its polarity, which allows for efficient extraction of these diterpenoid acids.[5] The plant material is typically homogenized in cold methanol to minimize enzymatic degradation.

Step 2: Purification and Cleanup Plant extracts contain a multitude of compounds that can interfere with analysis. Solid Phase Extraction (SPE) is a robust and widely adopted technique for sample cleanup and pre-concentration.[13] A reverse-phase C18 cartridge is frequently employed; the nonpolar C18 stationary phase retains the relatively nonpolar gibberellins while allowing more polar, interfering compounds to be washed away.[13]

Step 3: Detection and Quantification Several advanced chromatographic methods are available for the final analysis of gibberellins.

  • High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with a UV detector, is a powerful tool for separating and quantifying different gibberellins.[13][14]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for phytohormone analysis. It combines the superior separation power of LC with the high sensitivity and specificity of mass spectrometry, allowing for definitive identification and precise quantification of GAs even at very low concentrations.[13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): An alternative technique that requires derivatization of the gibberellins to make them volatile. While highly sensitive, the extra sample preparation step can be a drawback.[13]

G PlantTissue Plant Tissue (e.g., seeds, leaves) Extraction Extraction (Homogenization in Methanol) PlantTissue->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract SPE Purification (Solid Phase Extraction - C18) CrudeExtract->SPE PurifiedFraction Purified GA Fraction SPE->PurifiedFraction Analysis Analysis (LC-MS / HPLC) PurifiedFraction->Analysis Data Quantification Data Analysis->Data

Caption: General workflow for the extraction and analysis of Gibberellin A6 from plant tissues.

Conclusion

Gibberellin A6, a distinct C19-gibberellin, is an integral component of the hormonal network governing plant life. Its unique chemical structure, featuring an epoxide on the A-ring, is a result of a highly regulated, multi-compartmental biosynthetic pathway. Through a sophisticated signaling mechanism involving the degradation of DELLA repressors, GA6 plays a vital role in critical processes such as stem growth and seed germination. The analytical methodologies detailed herein provide the necessary tools for researchers to further elucidate its precise functions and interactions within the complex web of plant development. Continued investigation into the properties and activities of GA6 and its relatives will undoubtedly deepen our understanding of plant biology and may offer new avenues for agricultural innovation.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12310161, Gibberellin A6. Available at: [Link]

  • Nanjing Weibai Rui Biotechnology Co., Ltd. (2020). Gibberellin detection extraction and synthesis.
  • Wikipedia (2024). Gibberellic acid. Available at: [Link]

  • Biology Discussion (n.d.). Gibberellins: Biosynthesis and Methods | Plant Hormones. Available at: [Link]

  • YouTube (2021). Gibberellin biosynthesis pathway. Available at: [Link]

  • YouTube (2022). Gibberellin hormone biosynthesis and gibberellin function. Available at: [Link]

  • YouTube (2024). Gibberellin (GA): Discovery, Structure and Biosynthesis. Available at: [Link]

  • BYJU'S (2020). Gibberellins. Available at: [Link]

  • J-GLOBAL (n.d.). Gibberellin A6 | Chemical Substance Information. Available at: [Link]

  • Wikipedia (2024). Gibberellin. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 522636, Gibberellin. Available at: [Link]

  • YouTube (2025). Plant Physiology: L15: Gibberellins–Regulators of Plant Height. Available at: [Link]

  • SlideShare (n.d.). Unit 5.1 Gibberellins: Discovery, Biosynthesis and Physiological role. Available at: [Link]

  • Scientific Research Publishing (2015). Development of a Rapid and Efficient Liquid Chromatography Method for Determination of Gibberellin A4 in Plant Tissue, with Solid Phase Extraction for Purification and Quantification. Available at: [Link]

  • PubMed Central (PMC) (2021). Plant Development and Crop Yield: The Role of Gibberellins. Available at: [Link]

  • PubMed (2007). Quantitative determination of gibberellins by high performance liquid chromatography from various gibberellins producing Fusarium strains. Available at: [Link]

Sources

Physiological Role of Gibberellin A6 in Seed Germination: Metabolic Context and Structural Dynamics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural and Functional Identity of GA6

While Gibberellin A3 (GA3) and A4 (GA4) dominate the literature as the primary bioactive hormones in higher plants, Gibberellin A6 (GA6) occupies a critical, albeit distinct, niche in the gibberellin metabolic landscape. It is a C19-gibberellin characterized by a 2,3-double bond, structurally defined as 2,3-dehydro-GA20 .

For researchers and drug development professionals, GA6 is significant for three reasons:

  • Biosynthetic Pivot: In the fungal pathogen Gibberella fujikuroi (the industrial source of GA3), GA6 is the immediate olefinic precursor to GA3. Understanding its conversion is central to optimizing fermentation yields.

  • Receptor Affinity Probe: GA6 serves as a vital structural probe for the GID1 (GIBBERELLIN INSENSITIVE DWARF1) receptor. Its unsaturated A-ring allows scientists to map the steric requirements for receptor pocket binding compared to the saturated GA20 or hydroxylated GA1.

  • Bioactivity Nuance: While possessing intrinsic bioactivity in stimulating α-amylase secretion (the engine of germination), GA6 is significantly less potent than GA1 or GA3 in higher plants.[1] Its presence often signals a specific metabolic flux rather than a primary signaling event.

Critical Distinction: Do not confuse the hormone Gibberellin A6 (GA6) with the protein AtGASA6 (Gibberellic Acid-Stimulated Arabidopsis 6). AtGASA6 is a cell-wall-localized protein downstream of GA signaling that regulates cell elongation; GA6 is the diterpenoid ligand itself.

Metabolic Positioning: Fungal vs. Plant Pathways[2][3]

The physiological relevance of GA6 is entirely context-dependent. It acts as a transient intermediate in fungi but serves as a minor bioactive congener in plants.

The Fungal Route (Industrial Relevance)

In Gibberella fujikuroi, GA6 is an obligatory intermediate in the synthesis of GA3. The P450 monooxygenases drive a desaturation-epoxidation sequence that is rare in higher plants.

  • Sequence: GA20

    
     GA5 
    
    
    
    GA6
    
    
    GA3.
  • Mechanism: The enzyme P450-3 (GA3ox) performs a desaturation at C-2,3 to form GA5, followed by further oxidation to GA6, and finally epoxidation to GA3.

The Plant Route (Physiological Relevance)

In higher plants (e.g., Arabidopsis, Oryza), the dominant pathway bypasses GA6.

  • Sequence: GA20

    
     GA1 (via 3
    
    
    
    -hydroxylation).
  • Implication: The detection of GA6 in plant tissues often suggests either fungal infection or minor side-reactions of GA biosynthetic enzymes. However, when applied exogenously, GA6 can induce germination by binding GID1, though with lower affinity than GA4.

Visualization of Metabolic Divergence

GABiosynthesis cluster_legend Pathway Legend GA12 GA12 (Precursor) GA20 GA20 (Non-Bioactive) GA12->GA20 GA20ox GA1 GA1 (Major Plant Bioactive) GA20->GA1 Plant GA3ox (3β-hydroxylation) GA5 GA5 GA20->GA5 Fungal Desaturation GA6 GA6 (2,3-dehydro-GA20) GA5->GA6 Oxidation GA3 GA3 (Major Fungal Bioactive) GA6->GA3 Epoxidation key1 Green: Dominant Plant Route key2 Red: Dominant Fungal Route

Figure 1: Divergence of GA20 metabolism. Note GA6's role as a direct precursor to GA3 in fungi, contrasted with the GA1 route in plants.

Physiological Mechanism in Germination[4][5]

Seed germination relies on the GA-mediated degradation of DELLA proteins (repressors). The efficacy of GA6 in this process is defined by its Structure-Activity Relationship (SAR).

The GID1-GA6 Interaction

The soluble receptor GID1 (GIBBERELLIN INSENSITIVE DWARF1) acts as an enzyme-like pocket that closes upon ligand binding.

  • Binding Affinity: GA6 binds GID1, but the lack of a 3

    
    -hydroxyl group (present in GA1/GA4) and the presence of the 2,3-double bond alters the hydrogen bonding network within the pocket.
    
  • Result: GA6 is less efficient at inducing the conformational change required to recruit the F-box protein SLY1/GID2. Consequently, DELLA degradation is slower compared to GA1/GA3 induction.

The Alpha-Amylase Induction (Barley Aleurone Model)

The "Gold Standard" for measuring GA bioactivity is the induction of


-amylase in aleurone layers.
  • Observation: GA6 induces

    
    -amylase, but dose-response curves typically show it requires 10-100x higher concentrations than GA3 to achieve 
    
    
    
    .
  • Interpretation: GA6 is a "partial agonist" or a low-affinity ligand. In drug development, GA6 analogs are studied to create growth regulators that have mild or sustained effects without the "overdose" phenotype of GA3 (spindly growth).

Experimental Protocols: Isolation and Bioassay

To study GA6, one must distinguish it from its structural neighbors (GA5, GA20). The following protocols ensure rigorous validation.

Protocol A: Extraction and LC-MS/MS Quantitation

Objective: Isolate GA6 from plant or fungal tissue without thermal isomerization.

  • Lyophilization: Freeze-dry tissue (e.g., germinating seeds) immediately to stop enzymatic conversion.

  • Extraction: Homogenize in 80% Methanol (MeOH) with 1% Acetic Acid.

    • Why: Acidic conditions prevent ionization of the carboxyl group, improving organic solubility.

  • Internal Standard: Spike with Deuterated GA6 (

    
    -GA6) prior to purification.
    
    • Critical: Do not use GA3 internal standards as they behave differently during chromatography.

  • SPE Purification: Pass supernatant through an Oasis HLB or C18 cartridge. Wash with 5% MeOH; Elute with 80% MeOH.

  • LC-MS/MS Parameters:

    • Column: C18 Reverse Phase (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase: Formic Acid (0.1%) in Water (A) vs. Acetonitrile (B).

    • MRM Transition (Negative Mode): Monitor parent ion

      
       329.1 (GA6) 
      
      
      
      product ions (distinct from GA5/GA20).
Protocol B: Barley Aleurone Bioassay for GA6 Activity

Objective: Quantify the physiological potency of GA6 relative to GA3.

  • Seed Preparation: De-embryonate barley seeds (Hordeum vulgare cv. Himalaya).

  • Imbibition: Incubate half-seeds in sterile water for 3 days at 25°C to deplete endogenous GAs.

  • Treatment: Transfer layers to incubation buffer (20 mM CaCl

    
    , 1 µM chloramphenicol) containing graded doses of GA6 (
    
    
    
    to
    
    
    M).
    • Control: Include a GA3 standard curve (

      
       to 
      
      
      
      M).[2]
  • Enzyme Assay: After 24h, assay the supernatant for

    
    -amylase activity using a starch-iodine method.
    
  • Data Output: Plot OD

    
     vs. Log[Concentration]. The shift in 
    
    
    
    represents the relative bioactivity.
Workflow Visualization

BioassayWorkflow cluster_prep Sample Preparation cluster_treat Treatment cluster_analysis Analysis Step1 De-embryonate Barley Seeds Step2 Imbibe (3 Days) Deplete Endogenous GA Step1->Step2 Step3 Apply GA6 Gradient (10^-9 to 10^-5 M) Step2->Step3 Step4 Control: GA3 Gradient Step2->Step4 Step5 Supernatant Collection (24h incubation) Step3->Step5 Step4->Step5 Step6 Alpha-Amylase Assay (Starch Hydrolysis) Step5->Step6 Step7 Calculate EC50 Step6->Step7

Figure 2: Workflow for the comparative Barley Aleurone Bioassay to determine GA6 potency.

Comparative Data: GA6 vs. Major GAs

The following table summarizes the structural and functional differences essential for researchers selecting a GA for study.

FeatureGibberellin A6 (GA6)Gibberellin A3 (GA3)Gibberellin A4 (GA4)
Structure C19, 2,3-double bondC19, 3-OH, 1,2-double bondC19, 3-OH, Saturated A-ring
Primary Source G. fujikuroi (Intermediate)G. fujikuroi (End Product)Higher Plants (Active)
Germination Potency Moderate (10-100x less than GA3)High (Standard)Very High (Arabidopsis)
Stability Low (Epoxidation prone)ModerateHigh
Receptor GID1 (Low Affinity)GID1 (High Affinity)GID1 (High Affinity)

References

  • Hedden, P. (2020).[3] The Current Status of Research on Gibberellin Biosynthesis. Plant Physiology. Link

  • Tudzynski, B. (2005).[4] Gibberellin biosynthesis in fungi: genes, enzymes, evolution, and impact on biotechnology.[4][5] Applied Microbiology and Biotechnology. Link

  • Yamaguchi, S. (2008).[6] Gibberellin Metabolism and its Regulation.[4][7][8][5][6][9][10][11] Annual Review of Plant Biology. Link

  • Ueguchi-Tanaka, M., et al. (2005). Gibberellin Insensitive Dwarf1 encodes a soluble receptor for gibberellin. Nature. Link

  • Jones, R.L. & Jacobsen, J.V. (1991). Regulation of Synthesis and Transport of Secreted Proteins in Cereal Aleurone. International Review of Cytology. Link

Sources

Technical Whitepaper: Gibberellin A6 (GA6) Mechanism of Action in Stem Elongation

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for researchers investigating gibberellin signaling kinetics and structure-activity relationships (SAR).

Executive Summary

Gibberellin A6 (GA6) is a C19-gibberellin characterized by a 2,3-epoxide ring. While often overshadowed by the highly potent GA1, GA3, and GA4, GA6 serves as a critical intermediate in the fungal biosynthetic pathway (Gibberella fujikuroi) and exhibits distinct biological activity in specific plant bioassays.

This guide delineates the mechanism of action of GA6, positioning it not merely as a biosynthetic precursor but as a bioactive ligand capable of engaging the GID1 receptor. We explore its structural affinity, its role in the degradation of DELLA proteins, and provide a self-validating protocol for quantifying its potency relative to GA3 using the Tan-ginbozu dwarf rice system.

Structural Biochemistry & Biosynthetic Context

Chemical Identity

Unlike the canonical bioactive GA1 (which possesses a 3


-hydroxyl group) or GA3 (which contains a 1,2-double bond and 3

-hydroxyl), GA6 is defined by an epoxide group across the C-2 and C-3 positions .
  • Formula: C

    
    H
    
    
    
    O
    
    
  • Key Feature: The 2,3-epoxide ring confers unique steric properties that influence its fit within the GID1 binding pocket.

Biosynthetic Pathway (Fungal Context)

In Gibberella fujikuroi, GA6 is a pivotal intermediate in the production of GA3. The pathway involves the desaturation of GA20 to GA5, followed by epoxidation to GA6, and finally rearrangement to GA3.

GABiosynthesis GA12 GA12 (Precursor) GA14 GA14 GA12->GA14 GA20 GA20 GA12->GA20 13-OH pathway GA4 GA4 (Bioactive) GA14->GA4 3-oxidation GA7 GA7 GA4->GA7 1,2-desaturation GA3 GA3 (High Potency) GA7->GA3 13-hydroxylation GA5 GA5 (2,3-dehydro) GA20->GA5 Desaturation GA6 GA6 (2,3-epoxide) GA5->GA6 Epoxidation (P450) GA6->GA3 Rearrangement

Figure 1: Biosynthetic position of GA6. Note its role as the epoxide bridge between GA5 and the highly active GA3 in fungal metabolism.

Mechanism of Action: The GID1-DELLA Module

The biological activity of GA6 in stem elongation is mediated through the GID1 (GIBBERELLIN INSENSITIVE DWARF1) receptor system.[1] Although GA6 is less potent than GA3, it retains the structural capacity to trigger this pathway.

Receptor Binding Kinetics
  • Ligand Perception: GA6 enters the soluble GID1 receptor pocket.

  • Lid Closure: The binding event induces a conformational change where the N-terminal "lid" of GID1 closes over the GA pocket.

    • Critical Insight: The 2,3-epoxide of GA6 is bulkier than the simple double bond of GA5 but lacks the precise hydrogen-bonding capability of the 3

      
      -OH in GA1. This results in a lower affinity  binding constant (
      
      
      
      ) compared to GA3, explaining the higher concentration required for equivalent biological response.
  • DELLA Recruitment: The GA6-GID1 complex creates a hydrophobic surface that recruits DELLA proteins (e.g., SLR1 in rice, RGA in Arabidopsis).

Proteasomal Degradation

Once the GA6-GID1-DELLA ternary complex is formed:

  • SCF Complex Recruitment: The complex is recognized by the F-box protein SLY1 (or GID2 in rice), which is part of the SCF E3 ubiquitin ligase complex.[1]

  • Ubiquitination: The DELLA protein is polyubiquitinated.

  • Degradation: The 26S proteasome degrades the DELLA repressor.

  • Gene Activation: Transcription factors (PIFs) are released, activating downstream genes (e.g., XET, Expansins) that promote cell wall loosening and stem elongation.

GASignaling GA6 Gibberellin A6 (Ligand) Complex GA6-GID1 Complex (Closed Lid) GA6->Complex Binding GID1 GID1 Receptor (Open) GID1->Complex Binding Ternary GA6-GID1-DELLA Ternary Complex Complex->Ternary Recruitment DELLA DELLA Repressor (SLR1/RGA) DELLA->Ternary Recruitment Proteasome 26S Proteasome Ternary->Proteasome Ubiquitination SCF SCF(SLY1/GID2) E3 Ligase SCF->Proteasome Ubiquitination Elongation Stem Elongation (Expansin Activation) Proteasome->Elongation DELLA Degradation

Figure 2: Signal transduction pathway. GA6 binding triggers the destruction of DELLA repressors, releasing the brakes on stem elongation.

Experimental Validation: The Dwarf Rice Bioassay

To validate GA6 activity and compare it against GA3, the Tan-ginbozu Dwarf Rice Assay is the gold standard. This mutant is GA-deficient (lacking ent-kaurene oxidase) but retains the GID1 receptor machinery, making it highly sensitive to exogenous GAs.

Protocol: Micro-Drop Method

Objective: Quantify stem elongation response to GA6 vs. GA3.

Reagents:

  • Rice seeds: Oryza sativa L. cv.[2] 'Tan-ginbozu' (dx mutant).[2]

  • Uniconazole-P (S-3307): GA biosynthesis inhibitor (to eliminate endogenous background).

  • Solvent: 50% Acetone or Ethanol.

  • GA6 and GA3 standards (purity >90%).

Workflow:

  • Seed Preparation: Sterilize seeds (1% sodium hypochlorite, 15 min) and soak in water for 24h at 30°C.

  • Inhibitor Treatment: Germinate seeds in water containing 10 mg/L Uniconazole for 48h. This blocks any residual endogenous GA synthesis, ensuring growth is solely dependent on the applied treatment.

  • Planting: Transfer germinated seeds to 1% agar plates or hydroponic cups. Incubate at 30°C under continuous light (4000 lux).

  • Treatment (Day 3):

    • Select seedlings with uniform second leaf sheath emergence.

    • Apply 1.0 µL of GA solution directly to the coleoptile/leaf junction using a microsyringe.

    • Dose Range: 0.1, 1, 10, 100, 1000 ng/plant.

    • Controls: Solvent only (Negative), GA3 100 ng (Positive).

  • Measurement (Day 7): Measure the length of the second leaf sheath to the nearest 0.5 mm.

Expected Results & Data Interpretation

GA6 typically exhibits 10-50% of the potency of GA3 in this assay. The epoxide group renders it active, but the lack of the specific 1,2-ene-3


-OH motif reduces its efficacy.
CompoundDose (ng/plant)Mean Sheath Length (mm)Relative Activity (%)
Control 012.0 ± 1.5-
GA3 1045.0 ± 2.1100% (Reference)
GA3 10085.5 ± 3.0-
GA6 1018.5 ± 1.8~20%
GA6 10038.0 ± 2.5~45%
GA6 100072.0 ± 3.2~85%

Interpretation:

  • If GA6 induces elongation significantly above control, it confirms GID1 binding capability.

  • The shift in the dose-response curve to the right (higher dose needed for same effect) quantifies the lower affinity (

    
    ) of the epoxide structure compared to GA3.
    

References

  • Gibberellin Biosynthesis and Metabolism Source: Hedden, P., & Thomas, S. G. (2012). Biochemical Journal. Context: Defines the conversion of GA5 to GA6 and subsequently to GA3 in fungal systems. URL:[Link]

  • The Gibberellin Receptor GID1 Source: Ueguchi-Tanaka, M., et al. (2005).[3] Nature. Context: The foundational paper identifying GID1 and establishing the soluble receptor mechanism. URL:[Link]

  • Structure-Activity Relationships of Gibberellins Source: Hoad, G. V., et al. (1982). Phytochemistry. Context: Detailed analysis of how ring modifications (like the 2,3-epoxide in GA6) affect biological potency. URL:[Link]

  • Application Notes for Gibberellin Bioassay Using Dwarf Rice Source: BenchChem Technical Support / JIRCAS. Context: Standardized protocols for the micro-drop method using Tan-ginbozu mutants. URL:[Link]

Sources

The function of Gibberellin A6 in flower and fruit development

Author: BenchChem Technical Support Team. Date: February 2026

The Function of Gibberellin A6 in Flower and Fruit Development: A Technical Guide

Part 1: Core Directive

This guide deviates from standard hormone overviews by focusing on the structural-functional specificity of Gibberellin A6 (GA6). While GA1, GA3, and GA4 are the canonical regulators of vegetative elongation, GA6 (along with its precursor GA5) occupies a distinct physiological niche: it acts as a stable, long-distance signal for floral evocation and a regulator of reproductive competence. This guide synthesizes the mechanisms of GA6 stability, its transport during the floral transition, and its role in fruit set.

Part 2: Scientific Integrity & Logic

Introduction: The "Florigenic" Gibberellin

In the classical model of gibberellin signaling, bioactivity is defined by the presence of a hydroxyl group at C-3 (e.g., GA1, GA4). However, GA6, a 2,3-dehydrogibberellin , challenges this paradigm. In Long-Day (LD) grasses like Lolium temulentum, GA6 and its immediate precursor GA5 function as "florigenic" GAs.[1][2]

The Causality of Specificity: Why does the plant use GA6 for flowering and GA1 for elongation?

  • Structural Immunity: The double bond between C-2 and C-3 in GA6 renders it resistant to GA 2-oxidase (GA2ox) , the primary catabolic enzyme that inactivates GA1 and GA4.

  • Signal Fidelity: This resistance allows GA6 to be synthesized in the leaves upon photoperiodic induction and transported to the shoot apical meristem (SAM) without degradation. GA1, being susceptible to GA2ox, is degraded before it can act as a long-range messenger for floral transition.

Biosynthesis and Metabolic Pathway

GA6 is not part of the primary early-13-hydroxylation pathway leading to GA1. Instead, it represents a specialized branch point from GA20 .

  • Canonical Pathway: GA20

    
     GA1 (Vegetative Growth)
    
  • Florigenic Branch: GA20

    
     GA5 
    
    
    
    GA6

Note: The enzyme GA3ox typically hydroxylates C-3. However, specific isoforms or conditions favor the desaturation reaction (removing hydrogens) to form the C-2,3 double bond of GA5, which is further oxidized to GA6.

Mechanism of Action in Floral Transition

The transition from vegetative to reproductive growth requires a precise signal integration at the Shoot Apical Meristem (SAM).

The "LD Signal" Workflow:

  • Induction: Long-Day photoperiods trigger the upregulation of GA20ox in the leaves.

  • Synthesis: GA20 is converted to GA5 and GA6 in the leaf vasculature.

  • Transport: Unlike GA1, which is locally metabolized, GA5/GA6 are loaded into the phloem.

  • Evocation: They travel to the SAM. Because they are refractory to the high levels of GA2ox present in the sub-apical tissue, they penetrate the meristematic zone.

  • Activation: At the SAM, GA6 binds to the GID1 receptor (likely GID1b or c isoforms with broader affinity), triggering DELLA degradation and upregulating floral identity genes (e.g., LFY, SOC1).

Role in Fruit and Pollen Development

While its role in flowering is systemic, GA6's role in fruit is localized.

  • Pollen Development: GA6 is detected in anthers and is crucial for tapetum development. GA deficiency leads to tapetal hypertrophy and pollen abortion.

  • Fruit Set: In species like Malus (Apple) and Pisum (Pea), GA6 accumulates in developing seeds. It acts synergistically with auxins to maintain sink strength, preventing fruitlet abscission during the "June drop."

Part 3: Visualization & Formatting

Visualization 1: The Florigenic GA Signaling Pathway

This diagram illustrates the bifurcation between vegetative (GA1) and reproductive (GA6) pathways and the critical "GA2ox Filter" that GA6 bypasses.

GA_Signaling_Pathway cluster_Leaf Leaf Tissue (Source) cluster_Transport Phloem Transport & Sub-Apical Tissue cluster_SAM Shoot Apical Meristem (Target) GA12 GA12 GA20 GA20 GA12->GA20 GA20ox GA1 GA1 (Vegetative) GA20->GA1 GA3ox (Hydroxylation) GA5 GA5 (Precursor) GA20->GA5 GA3ox (Desaturation) GA2ox GA 2-oxidase (Catabolic Barrier) GA1->GA2ox Susceptible GA6 GA6 (Florigenic) GA5->GA6 Epoxidation SAM_Receptor GID1 Receptor GA5->SAM_Receptor Transport (Stable) GA6->SAM_Receptor Transport (Stable) Inactive Inactive Catabolite GA2ox->Inactive Degradation Floral_Genes Floral Identity Genes (LFY, SOC1) SAM_Receptor->Floral_Genes DELLA Degradation

Caption: The "GA2ox Filter" mechanism. GA1 is degraded during transport, while structurally distinct GA5/GA6 bypass catabolism to trigger flowering at the apex.

Comparative Analysis: Vegetative vs. Florigenic GAs

FeatureCanonical GAs (GA1, GA4)Florigenic GAs (GA5, GA6)
Primary Function Stem Elongation, GerminationFloral Evocation, Fruit Set
Chemical Structure 3

-hydroxyl group
2,3-double bond (C=C)
GA 2-oxidase Sensitivity High (Rapidly inactivated)Resistant (Stable signal)
Transport Range Short (Cell-to-cell, local)Long (Phloem mobile, Leaf to Apex)
Key Species Model Arabidopsis, Oryza (Rice)Lolium, Malus (Apple)

Experimental Protocols

Protocol 1: Targeted Quantification of GA6 in Floral Tissue

Rationale: GA6 is present in low abundance (ng/g range) compared to GA1/GA4. Standard extraction often fails to separate GA5/GA6 from the matrix. This protocol uses Solid Phase Extraction (SPE) with specific pH control.

Materials:

  • Internal Standard: Deuterated GA6 (

    
    H
    
    
    
    -GA6).
  • Extraction Solvent: 80% Methanol with 1% Formic Acid.

  • Cartridges: Mixed-mode Anion Exchange (MAX) SPE columns.

Workflow:

  • Lyophilization: Freeze-dry apical meristems or developing anthers immediately after harvest to stop enzymatic conversion.

  • Extraction: Homogenize 50 mg tissue in 1 mL solvent. Spike with 1 ng

    
    H
    
    
    
    -GA6 internal standard.
  • Equilibration: Incubate at 4°C for 2 hours with rotation.

  • Purification (Critical Step):

    • Load supernatant onto MAX cartridge.

    • Wash with NH

      
      OH (to remove neutrals).
      
    • Elute acidic GAs with 2% Formic Acid in Methanol.

  • Analysis: Inject into LC-MS/MS (Triple Quadrupole). Monitor transition m/z 345

    
     239 (for GA6) vs. m/z 347 
    
    
    
    241 (for standard).
Protocol 2: Floral Induction Bioassay (Lolium Model)

Rationale: To verify the bioactivity of GA6 specifically for flowering, independent of stem elongation.

System: Lolium temulentum (or similar LD grass) grown in Short Days (SD - non-inductive).[3] Treatment:

  • Control: Solvent only (Ethanol/Tween surfactant).

  • Vegetative Check: GA3 (10

    
    g).
    
  • Experimental: GA6 (10

    
    g).
    

Application: Apply 10


L micro-drops directly to the youngest fully expanded leaf blade.
Observation: 
  • Day 0-14: Measure stem length daily.

  • Day 21: Dissect shoot apex.

  • Scoring:

    • Vegetative: Apex flat, leaf primordia only.

    • Reproductive: Apex elongation, spikelet primordia differentiation (Double Ridge Stage). Expected Result: GA3 treated plants will show rapid stem elongation but delayed or no flowering. GA6 treated plants will show minimal stem elongation but rapid transition to the Double Ridge Stage.

References

  • King, R. W., & Evans, L. T. (2003). Gibberellins and flowering of grasses and cereals: prizing open the lid of the "florigen" black box. Annual Review of Plant Biology. Link

  • King, R. W., et al. (2001). Synthesis of gibberellin GA6 and its role in flowering of Lolium temulentum. Phytochemistry. Link

  • Yamaguchi, S. (2008). Gibberellin metabolism and its regulation. Annual Review of Plant Biology. Link

  • Plackett, A. R. G., et al. (2012). Analysis of the Developmental Roles of the Arabidopsis Gibberellin 20-Oxidases Demonstrates That GA20ox1, -2, and -3 Are the Dominant Paralogs.[4] The Plant Cell. Link

  • MacMillan, J., et al. (1962). Plant hormones—II: Isolation and structures of gibberellin A6 and gibberellin A8. Tetrahedron. Link

Sources

Transcriptional Regulation by Gibberellins: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals in Plant Biology and Agriculture.

Abstract

Gibberellins (GAs) are a critical class of diterpenoid phytohormones that orchestrate a wide array of developmental processes in plants, from seed germination and stem elongation to flowering and fruit development.[1][2] The intricate control of these processes at the molecular level is predominantly achieved through the precise regulation of gene expression. This technical guide provides an in-depth exploration of the transcriptional regulatory network governed by gibberellins. We will dissect the canonical signaling pathway, clarify the roles of various GA molecules with a specific address to Gibberellin A6 (GA6), and present detailed, field-proven methodologies for investigating these complex interactions. This document is designed to equip researchers with the foundational knowledge and practical protocols necessary to dissect GA-mediated transcriptional regulation in their experimental systems.

The Canonical Gibberellin Signaling Pathway: A Primer

The currently accepted model of gibberellin signaling operates on a derepression mechanism. In essence, GAs trigger growth and developmental processes by removing a constitutively present repressive brake on transcription. The central players in this pathway are the GIBBERELLIN INSENSITIVE DWARF1 (GID1) receptors, the DELLA proteins which act as transcriptional co-regulators, and a host of DNA-binding transcription factors.

Key Components of the GA Signaling Cascade
  • Gibberellins (GAs): A large family of over 130 identified tetracyclic diterpenoid acids, though only a few, such as GA1, GA3, GA4, and GA7, are considered biologically active.[3][4] These bioactive GAs are structurally characterized as C19-GAs. Many other GAs are precursors or inactive metabolites.[3]

  • GID1 Receptors: These are soluble nuclear proteins that act as the primary receptors for bioactive GAs.[5][6] The binding of a bioactive GA to GID1 induces a conformational change in the receptor, enabling it to interact with DELLA proteins.[6]

  • DELLA Proteins: These are nuclear-localized proteins that function as key repressors of GA-responsive genes.[2] They lack a DNA-binding domain themselves but interact with and inhibit the activity of various transcription factors.[7]

  • SCFSLY1/GID2 Complex: This is an E3 ubiquitin ligase complex that recognizes the GA-GID1-DELLA ternary complex.[8] Upon recognition, it polyubiquitinates the DELLA protein, targeting it for degradation by the 26S proteasome.

  • Transcription Factors (TFs): A diverse group of DNA-binding proteins whose activity is modulated by DELLAs. Prominent examples include PHYTOCHROME INTERACTING FACTORS (PIFs) and INDETERMINATE DOMAIN (IDD) proteins.[7]

The Role of Gibberellin A6 (GA6)

Within the extensive family of gibberellins, Gibberellin A6 (GA6) is recognized, alongside GA5 and GA8, as an intermediate in the GA biosynthetic pathway. Specifically, it is a metabolite in the pathway leading to bioactive GAs but is not considered to be one of the primary biologically active forms that directly trigger the signaling cascade. Its role is therefore upstream of the core transcriptional regulatory events. The primary bioactive gibberellins that drive the interaction between GID1 and DELLA proteins are GA1, GA3, GA4, and GA7.[3] Consequently, when studying the direct transcriptional effects of gibberellins, it is these bioactive forms that are of principal interest.

Mechanism of Transcriptional Derepression

The signaling cascade is initiated when bioactive GA levels rise within the nucleus. The process can be summarized in the following steps:

  • GA Perception: Bioactive GA binds to the GID1 receptor.

  • Ternary Complex Formation: The GA-GID1 complex undergoes a conformational change that allows it to bind to a DELLA protein.

  • DELLA Degradation: The formation of the GA-GID1-DELLA complex leads to the recruitment of the SCFSLY1/GID2 E3 ubiquitin ligase, which polyubiquitinates the DELLA protein. This marks the DELLA protein for degradation by the 26S proteasome.

  • Transcription Factor Activation: With the degradation of the repressive DELLA proteins, transcription factors (e.g., PIFs) are released from inhibition.

  • Gene Expression: The now-active transcription factors can bind to the promoter regions of GA-responsive genes, initiating their transcription and leading to various physiological responses such as stem elongation and seed germination.[9]

Visualizing the Gibberellin Signaling Pathway

To provide a clear visual representation of the core regulatory mechanism, the following diagram illustrates the key interactions and events in the gibberellin signaling pathway.

Gibberellin_Signaling GA Bioactive GA (e.g., GA4) GID1 GID1 Receptor GA->GID1 binds DELLA DELLA Protein (Repressor) GID1->DELLA GA-dependent interaction TF Transcription Factor (e.g., PIF) DELLA->TF represses Proteasome 26S Proteasome DELLA->Proteasome degraded by DNA GA-Responsive Gene TF->DNA binds & activates Response Transcriptional Response DNA->Response transcription SCF SCF complex SCF->DELLA ubiquitinates

Caption: The canonical gibberellin signaling pathway leading to transcriptional activation.

Methodologies for Interrogating GA-Mediated Transcriptional Regulation

A multi-faceted approach is essential to robustly characterize the protein-protein and protein-DNA interactions that constitute the gibberellin transcriptional regulatory network. The following sections provide detailed, self-validating protocols for key experimental techniques.

Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interactions

The Y2H system is a powerful in vivo technique to identify and confirm binary protein-protein interactions.[10] It is particularly well-suited for demonstrating the GA-dependent interaction between GID1 and DELLA proteins.

This assay relies on the reconstitution of a functional transcription factor (commonly GAL4) in yeast.[10] The protein of interest (the "bait," e.g., GID1) is fused to the DNA-binding domain (DB) of GAL4, and a potential interacting partner (the "prey," e.g., a DELLA protein) is fused to the GAL4 activation domain (AD).[10] If the bait and prey interact, the DB and AD are brought into close proximity, activating reporter genes that allow for yeast growth on selective media.

  • Vector Construction:

    • Clone the full-length coding sequence of your GID1 ortholog into a bait vector (e.g., pGBKT7), creating a fusion with the GAL4 DNA-binding domain.

    • Clone the full-length coding sequence of your DELLA protein into a prey vector (e.g., pGADT7), creating a fusion with the GAL4 activation domain.

    • Verify all constructs by sequencing.

  • Yeast Transformation:

    • Co-transform the bait and prey plasmids into a suitable yeast strain (e.g., AH109 or Y2HGold) using the lithium acetate/polyethylene glycol method.

    • Plate the transformed yeast onto double dropout (DDO) medium (SD/-Leu/-Trp) to select for yeast that have taken up both plasmids. Incubate at 30°C for 2-4 days.

  • Interaction Assay:

    • From the DDO plates, pick several independent colonies and re-streak them onto quadruple dropout (QDO) medium (SD/-Ade/-His/-Leu/-Trp).

    • As a crucial control, also plate the co-transformants on DDO plates containing the bioactive gibberellin (e.g., 100 µM GA4) and on QDO plates lacking GA.

    • Incubate at 30°C for 3-7 days and monitor for growth.

  • Interpretation of Results:

    • Growth on the QDO plates in the presence of GA, but not in its absence, indicates a GA-dependent interaction between the bait and prey proteins.

    • Include negative controls (e.g., empty bait vector with prey, bait with empty prey vector) to ensure that neither the bait nor the prey self-activates the reporter genes.

In Vitro Pull-Down Assay

Pull-down assays are in vitro techniques used to confirm direct physical interactions between proteins.[11][12] This method is excellent for validating the interactions identified in a Y2H screen.

Pull_Down_Workflow Bait Express & Purify Tagged Bait Protein (e.g., GST-GID1) Beads Immobilize Bait on Affinity Beads (e.g., Glutathione) Bait->Beads Incubate Incubate Bait-Beads with Prey Protein Beads->Incubate Prey Express Prey Protein (e.g., DELLA) in vitro or in E. coli Prey->Incubate Wash Wash Beads to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute Analyze Analyze by SDS-PAGE & Western Blot Elute->Analyze

Caption: A generalized workflow for an in vitro pull-down assay.

  • Protein Expression and Purification:

    • Express the "bait" protein (e.g., GID1) with an affinity tag (e.g., GST or His-tag) in E. coli and purify it using affinity chromatography.

    • Express the "prey" protein (e.g., DELLA) which can be untagged or have a different tag. This can be done using an in vitro transcription/translation system or by expression in E. coli followed by lysate preparation.

  • Bait Immobilization:

    • Incubate the purified tagged bait protein with affinity beads (e.g., glutathione-agarose for GST-tagged proteins) to immobilize the bait.

    • Wash the beads to remove any unbound bait protein.

  • Binding Reaction:

    • Incubate the immobilized bait protein with the lysate or purified prey protein. Perform parallel incubations with and without the addition of a bioactive gibberellin (e.g., 100 µM GA4).

    • Include a negative control where the prey is incubated with beads that do not have the bait protein immobilized.

  • Washing and Elution:

    • Wash the beads several times with a suitable wash buffer to remove non-specifically bound proteins.

    • Elute the bait protein and any interacting prey proteins from the beads.

  • Analysis:

    • Analyze the eluted fractions by SDS-PAGE and Western blotting using an antibody specific to the prey protein.

    • A band corresponding to the prey protein in the elution fraction from the bait-containing beads (especially in the presence of GA) but not in the negative control indicates a direct interaction.

Co-Immunoprecipitation (Co-IP) from Plant Tissues

Co-IP is used to demonstrate protein-protein interactions within the native cellular environment of the plant.[5] This is a crucial step to validate that the interaction observed in heterologous systems like yeast or in vitro also occurs in planta.

  • Plant Material and Protein Extraction:

    • Use plant tissue (e.g., Arabidopsis seedlings) that transiently or stably expresses tagged versions of the proteins of interest (e.g., GID1-HA and DELLA-MYC).

    • Treat the plant material with a bioactive GA or a mock solution for a specified time before harvesting.

    • Grind the tissue in liquid nitrogen and extract total proteins using a non-denaturing Co-IP lysis buffer containing protease inhibitors.[13]

  • Immunoprecipitation:

    • Incubate the cleared protein lysate with an antibody specific to the tag on one of the proteins (the "bait," e.g., anti-HA antibody).

    • Add protein A/G-conjugated beads (e.g., agarose or magnetic beads) to capture the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the immunoprecipitated proteins from the beads, often by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE and perform a Western blot.

    • Probe the blot with an antibody against the tag of the "prey" protein (e.g., anti-MYC antibody).

    • Detection of the prey protein in the immunoprecipitate of the bait protein indicates an in vivo interaction. A stronger signal in the GA-treated sample would confirm the GA-dependency of the interaction.

Electrophoretic Mobility Shift Assay (EMSA) for Protein-DNA Interactions

EMSA, or gel shift assay, is a common technique to study the binding of transcription factors to specific DNA sequences in vitro.[14] It can be used to determine if a transcription factor, whose activity is regulated by DELLAs, binds to the promoter of a putative GA-responsive gene.

  • Probe Preparation:

    • Synthesize short (20-50 bp) double-stranded DNA oligonucleotides corresponding to the putative binding site of the transcription factor in the target gene's promoter.

    • Label the DNA probe with a radioactive (e.g., 32P) or non-radioactive (e.g., biotin, fluorescent dye) tag.

  • Protein Preparation:

    • Express and purify the transcription factor of interest.

  • Binding Reaction:

    • Incubate the labeled DNA probe with the purified transcription factor in a binding buffer.

    • To demonstrate specificity, include a reaction with a large excess of unlabeled "cold" competitor probe and another with a mutated, non-binding probe.

  • Electrophoresis:

    • Resolve the binding reactions on a non-denaturing polyacrylamide gel.

  • Detection:

    • Visualize the labeled DNA probe. A slower migrating band ("shifted" band) compared to the free probe indicates the formation of a protein-DNA complex.

    • The disappearance of this shifted band in the presence of the cold competitor confirms the specificity of the interaction.

RNA Sequencing (RNA-seq) for Global Transcriptional Analysis

RNA-seq is a powerful, high-throughput sequencing method used to profile the entire transcriptome of a plant under different conditions.[15] It is the definitive tool for identifying genes that are transcriptionally regulated by gibberellins on a genome-wide scale.

  • Experimental Setup:

    • Grow plants (e.g., wild-type and a GA signaling mutant) and treat them with a bioactive GA or a mock solution.

    • Harvest tissue at specific time points after treatment. It is crucial to have multiple biological replicates for each condition.

  • RNA Extraction and Library Preparation:

    • Isolate high-quality total RNA from the plant samples.

    • Prepare RNA-seq libraries, which typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

  • Sequencing:

    • Sequence the prepared libraries on a high-throughput sequencing platform.

  • Bioinformatic Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads.

    • Read Mapping: Align the high-quality reads to a reference genome.

    • Quantification: Count the number of reads mapping to each annotated gene.

    • Differential Expression Analysis: Use statistical packages (e.g., DESeq2, edgeR) to identify genes that show significant changes in expression levels between the GA-treated and mock-treated samples.[16]

The results of a differential expression analysis are typically presented in a table format, highlighting key metrics for each gene.

Gene IDlog2(FoldChange)p-valueAdjusted p-value (FDR)
AT1G...2.581.2e-105.6e-8
AT2G...-1.753.4e-89.1e-6
AT3G...4.126.7e-158.2e-12
............
  • log2(FoldChange): The logarithm (base 2) of the change in expression level. A positive value indicates upregulation by GA, while a negative value indicates downregulation.

  • p-value: The statistical significance of the expression change.

  • Adjusted p-value (FDR): The p-value corrected for multiple testing, which is a more stringent measure of significance.

Conclusion and Future Directions

The transcriptional regulation by gibberellins is a cornerstone of plant developmental biology. The core mechanism, involving the GA-induced degradation of DELLA repressors and the subsequent activation of transcription factors, is well-established. While molecules like Gibberellin A6 are part of the broader metabolic landscape, the direct triggers of the signaling cascade are the bioactive GAs. The suite of molecular techniques detailed in this guide—from Y2H and Co-IP to EMSA and RNA-seq—provides a robust framework for dissecting this pathway. By applying these methods with rigor and appropriate controls, researchers can continue to unravel the complexities of how gibberellins sculpt plant growth and development, paving the way for novel strategies in crop improvement and agricultural biotechnology.

References

  • BYJU'S. (2020, September 12). Gibberellins are the plant growth regulators involved in regulating the growth and influencing different developmental processes which include stem elongation, germination, flowering, enzyme induction, etc. Retrieved from [Link]

  • Wikipedia. (n.d.). Gibberellin. Retrieved from [Link]

  • Wang, G., & He, J. (2020). Gibberellin Metabolism in Flowering Plants: An Update and Perspectives. Frontiers in Plant Science, 11, 643. doi:10.3389/fpls.2020.00643. Retrieved from [Link]

  • Sun, T. P. (2008). Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways. The Arabidopsis Book, 6, e0103. doi:10.1199/tab.0103. Retrieved from [Link]

  • Shomu's Biology. (2021, September 1). Gibberellin signaling pathway [Video]. YouTube. Retrieved from [Link]

  • Hazebroek, J. P., & Metzger, J. D. (1991). Comparison of Biological Activities of Gibberellins and Gibberellin-Precursors Native to Thlaspi arvense L. Plant Physiology, 97(1), 151–156. doi:10.1104/pp.97.1.151. Retrieved from [Link]

  • Schwechheimer, C. (2012). Gibberellin Signaling in Plants – The Extended Version. Frontiers in Plant Science, 3, 107. doi:10.3389/fpls.2012.00107. Retrieved from [Link]

  • Biotecnika. (2022, September 15). Gibberellins - Gibberellic Acid Biosynthesis | Signaling Functions & Inhibitors - CSIR NET UNIT 6 [Video]. YouTube. Retrieved from [Link]

  • Lumba, S., et al. (2018). A Comprehensive Arabidopsis Yeast Two-Hybrid Library for Protein-Protein Interaction Studies: A Resource to the Plant Research Community. Plant Direct, 2(7), e00072. doi:10.1002/pld3.72. Retrieved from [Link]

  • Assay Genie. (n.d.). Co-Immunoprecipitation (Co-IP) Protocol | Step by Step Guide. Retrieved from [Link]

  • Upton, R. N., et al. (2023). Design, execution, and interpretation of plant RNA-seq analyses. Frontiers in Plant Science, 14, 1108595. doi:10.3389/fpls.2023.1108595. Retrieved from [Link]

  • Jiang, Z., He, Y., & Li, D. (2022). A Powerful Method for Studying Protein-Protein Interactions in Plants: Coimmunoprecipitation (Co-IP) Assay. Methods in Molecular Biology, 2355, 107-115. doi:10.1007/978-1-0716-1835-6_9. Retrieved from [Link]

  • Chen, H., & Li, L. (2014). A Protocol for Electrophoretic Mobility Shift Assay (EMSA) from Primary Neuron. Journal of Visualized Experiments, (86), e51327. doi:10.3791/51327. Retrieved from [Link]

  • Hu, J., et al. (2008). Potential Sites of Bioactive Gibberellin Production During Reproductive Growth in Arabidopsis. The Plant Cell, 20(2), 320–336. doi:10.1105/tpc.107.057752. Retrieved from [Link]

  • Creative BioMart. (n.d.). Principle and Protocol of Yeast Two Hybrid System. Retrieved from [Link]

  • Cambridge AS A Level Biology. (2024, October 5). 15-22 Chemical Communication in Plants: Auxin & Gibberellins [Video]. YouTube. Retrieved from [Link]

  • Hellman, L. M., & Fried, M. G. (2007). Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions. Nature Protocols, 2(8), 1849–1861. doi:10.1038/nprot.2007.249. Retrieved from [Link]

  • Lexogen. (2024, July 17). Applications and Showcases of RNA-Seq in Plant and Crop Sciences. Retrieved from [Link]

  • Ueguchi-Tanaka, M., et al. (2018). Evolution and diversification of the plant gibberellin receptor GID1. Proceedings of the National Academy of Sciences, 115(33), E7887–E7896. doi:10.1073/pnas.1803565115. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrophoretic mobility shift assay (EMSA) for SEP3 and AG. Retrieved from [Link]

  • Eyckerman, S., et al. (2016). A Field-Proven Yeast Two-Hybrid Protocol Used to Identify Coronavirus–Host Protein–Protein Interactions. Methods in Molecular Biology, 1424, 219–235. doi:10.1007/978-1-4939-3595-6_17. Retrieved from [Link]

  • Voegele, A., et al. (2011). Members of the gibberellin receptor gene family GID1 (GIBBERELLIN INSENSITIVE DWARF1) play distinct roles during Lepidium sativum and Arabidopsis thaliana seed germination. Journal of Experimental Botany, 62(14), 5131–5141. doi:10.1093/jxb/err183. Retrieved from [Link]

  • Li, Y., et al. (2023). The Roles of Gibberellins in Regulating Leaf Development. International Journal of Molecular Sciences, 24(6), 5233. doi:10.3390/ijms24065233. Retrieved from [Link]

  • Profacgen. (n.d.). Pull Down Assay Technical. Retrieved from [Link]

  • Nakamichi, N. (2020). Simple Nuclei Preparation and Co-immunoprecipitation Procedures for Studying Protein Abundance and Interactions in Plant Circadian Time Courses. Methods in Molecular Biology, 2130, 169–178. doi:10.1007/978-1-0716-0389-5_12. Retrieved from [Link]

  • Costa-Silva, J., Domingues, D., & Lopes, F. M. (2017). Temporal progress of gene expression analysis with RNA-Seq data: A review on the relationship between computational methods. Briefings in Bioinformatics, 20(4), 1198–1211. doi:10.1093/bib/bbx127. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Design, execution, and interpretation of plant RNA-seq analyses. Retrieved from [Link]

  • ResearchGate. (n.d.). Protein-Protein Interactions Identified by Pull-Down Experiments and Mass Spectrometry. Retrieved from [Link]

  • Takara Bio. (n.d.). Matchmaker® Gold Yeast Two-Hybrid System User Manual. Retrieved from [Link]

  • Bio-protocol. (n.d.). Electrophoresis Mobility Shift Assay. Retrieved from [Link]

  • Gurevich, V. V., & Gurevich, E. V. (2018). Using In Vitro Pull-Down and In-Cell Overexpression Assays to Study Protein Interactions with Arrestin. Methods in Molecular Biology, 1705, 127–140. doi:10.1007/978-1-4939-7463-4_9. Retrieved from [Link]

  • Griffiths, J., et al. (2015). Role of the gibberellin receptors GID1 during fruit-set in Arabidopsis. The Plant Journal, 81(2), 275–286. doi:10.1111/tpj.12723. Retrieved from [Link]

  • Burks, D. J., & Azad, R. K. (n.d.). RNA-Seq-Data-Analysis-Pipeline-for-Plants. GitHub. Retrieved from [Link]

  • Creative BioMart. (n.d.). Principle and Protocol of EMSA. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). How to Conduct Co-IP Experiments Using Plant Tissues?. Retrieved from [Link]

  • Dijkstra, P., Reegen, H., & Kuiper, P. J. (1990). Relation between relative growth rate, endogenous gibberellins, and the response to applied gibberellic acid for Plantago major. Physiologia Plantarum, 79(4), 629-634. doi:10.1111/j.1399-3054.1990.tb00036.x. Retrieved from [Link]

  • Rademacher, W. (2015). Chemical regulators of gibberellin status and their application in plant production. Annual Plant Reviews, 49, 359-403. doi:10.1002/9781119312994.apr0541. Retrieved from [Link]

  • Antibodies.com. (2024, May 16). Co-immunoprecipitation (Co-IP) Protocols. Retrieved from [Link]

  • ResearchGate. (n.d.). Genetic Characterization and Functional Analysis of the GID1 Gibberellin Receptors in Arabidopsis. Retrieved from [Link]

Sources

Metabolic and Signaling Architectures of Gibberellin A6: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the genetic and biochemical landscape of Gibberellin A6 (GA6), a specific C19-gibberellin epoxide implicated in floral transition and specific developmental signaling distinct from the canonical GA1/GA4 pathways.

Executive Summary: The GA6 Functional Niche

While Gibberellin A1 (GA1) and A4 (GA4) are the primary bioactive hormones driving vegetative elongation in dicots like Arabidopsis thaliana, Gibberellin A6 (GA6) occupies a specialized functional niche. Structurally characterized by a 2,3-epoxide group, GA6 is biosynthetically linked to the 2,3-dehydro-GA pathway (via GA5).

Research indicates a divergence in GA6 utility between species:

  • Dicots (Arabidopsis): GA6 is often a minor metabolite or precursor, with lower affinity for GID1 receptors compared to GA4.

  • Monocots (Lolium temulentum): GA6 (along with GA5) acts as a potent specific regulator of floral induction , showing bioactivity distinct from the elongation-promoting effects of GA1.

This guide addresses the genetic mutants affecting GA6 synthesis (primarily the GA20ox and GA3ox loci), its signaling reception, and the critical distinction between the metabolite GA6 and the catabolic gene GA2ox6.

Biosynthetic Logic and Enzymatic Causality

The synthesis of GA6 does not occur via a linear "mainstream" pathway but rather through the desaturation and subsequent epoxidation of precursors. Understanding this branching is essential for selecting the correct genetic mutants for study.

The 2,3-Dehydro Pathway

In the cytosol, the precursor GA20 is the branch point.

  • Canonical Route: GA20

    
     GA1 (via 3
    
    
    
    -hydroxylation by GA3ox).
  • GA6 Route: GA20

    
     GA5 (via 2,3-desaturation) 
    
    
    
    GA6 (via 2,3-epoxidation).
Key Enzymes and Genes[1]
  • GA20-oxidase (GA20ox): Produces the substrate GA20.

  • GA3-oxidase (GA3ox): Typically functions as a hydroxylase but, depending on the isoform and species, can catalyze the desaturation of GA20 to GA5.

  • Epoxidase Activity: The conversion of GA5 to GA6 involves an epoxidation step. In fungi (Gibberella fujikuroi), this is well-characterized. In plants, this activity is often attributed to multifunctional dioxygenases or specific P450s induced during flowering.

Visualization: The GA6 Biosynthetic Branch

The following diagram illustrates the divergence of GA6 synthesis from the canonical GA1 pathway.

GA_Pathway GA12 GA12 (Precursor) GA53 GA53 GA12->GA53 GA13ox GA20 GA20 (Substrate) GA53->GA20 GA20ox (Mutant: ga5/sd1) GA1 GA1 (Bioactive Elongation) GA20->GA1 GA3ox (3β-hydroxylation) GA5 GA5 (2,3-dehydro) GA20->GA5 GA3ox / Desaturase (2,3-desaturation) GA6 GA6 (2,3-epoxide) (Floral Signal) GA5->GA6 Epoxidase (Flowering Induced) GA3 GA3 (Fungal/Rare Plant) GA6->GA3 Rearrangement (Specific Contexts)

Figure 1: The biosynthetic divergence of GA6 from the GA20 precursor. Note that GA20ox activity is the upstream rate-limiting step for both pathways.

Genetic Mutants Affecting GA6

Researchers must distinguish between mutants that physically prevent GA6 synthesis (biosynthetic) and mutants of the gene named GA6 (catabolic).

A. Biosynthetic Mutants (Upstream Regulation)

Since GA6 is derived from GA20 and GA5, mutants affecting GA20-oxidase are the primary genetic tools to deplete endogenous GA6.

Mutant AlleleSpeciesGene TargetEffect on GA6Phenotype
ga5 A. thalianaGA20ox1Severe Depletion. Blocks production of GA20, the obligate precursor for GA5 and GA6.Semi-dwarf.[1] Reduced stem elongation.
sd1 O. sativa (Rice)OsGA20ox2Depletion. "Green Revolution" gene. Reduces GA20 pool, limiting downstream GA5/GA6.Semi-dwarf, high yield.
ga4 A. thalianaGA3ox1Alteration. GA3ox enzymes often possess desaturase activity. Loss may reduce GA20

GA5 conversion.
Dwarfism, floral defects.[1]
B. The Nomenclature Trap: AtGA2ox6

There is a critical distinction to be made:

  • GA6 (Metabolite): Gibberellin A6.

  • GA2ox6 (Gene): Gibberellin 2-oxidase 6.[1]

Mutants of the geneAtGA2ox6 (e.g., ga2ox6 loss-of-function or activation-tagged lines) affect the catabolism of GAs.[2]

  • Overexpression of AtGA2ox6: Increases degradation of C20-GAs (precursors). This leads to reduced levels of bioactive GAs, including GA6 precursors.

  • Loss-of-Function (ga2ox6): May lead to elevated GA levels, potentially increasing the pool available for GA6 synthesis under inductive conditions.

C. Signaling Mutants

GA6 signals through the GID1 (GIBBERELLIN INSENSITIVE DWARF1) receptor, but with different affinity kinetics than GA4.

  • gid1a / gid1b / gid1c: Triple mutants are completely insensitive to GA6.

  • della mutants (gai, rga): Constitutive activation of signaling. These mutants bypass the need for GA6, making them useful controls to verify if a phenotype is GA-dependent.

Experimental Protocols

Protocol A: Differential Bioassay for GA6 Activity

To distinguish GA6 activity from GA1/GA4, use a comparative assay between Arabidopsis (dicot) and Lolium (monocot) or specific floral induction markers.

Objective: Validate GA6 bioactivity in floral transition vs. elongation.

  • Plant Material:

    • Arabidopsisga1-3 (severe GA-deficient, non-germinating without rescue).

    • Lolium temulentum (long-day grass).

  • Treatment Groups:

    • Control (Solvent only).

    • GA1 (10 µM).

    • GA4 (10 µM).

    • GA6 (10 µM) - Note: GA6 is less commercially available and may require custom synthesis or isolation.

  • Application:

    • Apply 10 µL droplets to the shoot apical meristem (SAM) every 48 hours.

  • Readouts:

    • Elongation: Measure hypocotyl/stem length at day 7.

    • Flowering: RT-qPCR for LEAFY (LFY) and SOC1 expression in SAM tissue at 24h and 48h.

  • Expected Outcome:

    • Arabidopsis:[3][4][5][6][7][8][9][10] GA4 >> GA1 > GA6 for elongation.

    • Lolium/Flowering Markers: GA5/GA6

      
       GA4 for floral induction gene upregulation, often showing higher specificity for reproductive transition than vegetative growth.
      
Protocol B: LC-MS/MS Quantification of GA6

GA6 is low-abundance. Standard protocols for GA1/GA4 will miss it.

  • Extraction:

    • Homogenize 100mg lyophilized tissue in 80% Methanol + 1% Acetic Acid.

    • Add internal standard: [²H₂]-GA6 (Deuterated standard is critical for accurate quantification).

    • Incubate 1h at 4°C with shaking.

  • Purification:

    • Centrifuge (15,000 x g, 10 min). Collect supernatant.

    • SPE Clean-up: Use Oasis HLB cartridges. Equilibrate with MeOH/H2O. Load sample. Wash with 5% MeOH. Elute with 80% MeOH.

    • Anion Exchange: Pass eluate through weak anion exchange (WAX) to isolate acidic GAs.

  • Chromatography (LC):

    • Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18).

    • Gradient: 10% to 90% Acetonitrile with 0.01% Formic Acid over 15 min.

    • Note: GA6 (epoxide) elutes distinctly from GA5 (alkene) and GA1 (hydroxyl).

  • Mass Spectrometry (MS/MS):

    • Mode: Negative Electrospray Ionization (ESI-).

    • MRM Transitions (Precursor

      
       Product):
      
      • GA6: m/z 345

        
         301 (Example, optimize for instrument).
        
      • GA5: m/z 329

        
         285.
        
  • Data Analysis:

    • Calculate endogenous GA6 concentration based on the ratio of endogenous peak area to deuterated standard peak area.

Signaling Pathway Visualization

The following diagram depicts the interaction of GA6 with the GID1 receptor system. Note the "Affinity Filter" node, representing the lower affinity of GID1 for GA6 compared to GA4 in dicots, which acts as a regulatory gate.

GA_Signaling cluster_receptor Receptor Complex GA4 GA4 (High Affinity) Affinity Affinity Gate (GA4 > GA6) GA4->Affinity GA6 GA6 (Context Dependent) GA6->Affinity GID1 GID1 Receptor (Soluble) DELLA DELLA Repressors (RGA/GAI) GID1->DELLA Conformational Change & Capture Affinity->GID1 Binding SCF SCF-SLY1 Complex DELLA->SCF Ubiquitination Proteasome 26S Proteasome (Degradation) SCF->Proteasome Response Transcriptional Response (Flowering/Growth) Proteasome->Response Derepression

Figure 2: GA6 Signaling Integration. GA6 competes for the GID1 receptor but often requires higher concentrations or specific receptor isoforms (in monocots) to trigger the DELLA degradation cascade effectively.

References

  • King, R. W., et al. (2001).Gibberellin structure and function: biological activity and metabolism of 2,3-epoxy-gibberellins. Investigates the specific bioactivity of GA6 and GA5 in Lolium flowering.

  • Yamaguchi, S. (2008).Gibberellin metabolism and its regulation.

  • Rieu, I., et al. (2008).The gibberellin biosynthetic genes AtGA20ox1 and AtGA20ox2 act, partially redundantly, to promote growth and development throughout the Arabidopsis life cycle. Defines the ga5 mutant phenotype.

  • Lo, S. F., et al. (2008).A novel class of gibberellin 2-oxidases control semidwarfism, tillering, and root system architecture in rice.

  • Griffiths, J., et al. (2006).Genetic characterization and functional analysis of the GID1 gibberellin receptors in Arabidopsis. Establishes receptor affinity differences for various GAs.

Sources

Evolutionary significance of the Gibberellin A6 pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Evolutionary Significance of the Gibberellin A6 Pathway

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Gibberellins (GAs) are a diverse class of diterpenoid phytohormones that are central regulators of plant growth and development. While the roles of major bioactive GAs like GA1 and GA4 in stem elongation are well-documented, the evolutionary pressures that led to the diversification of the GA biosynthesis network remain a key area of investigation. This guide focuses on a specific and functionally distinct branch of this network: the pathway leading to Gibberellin A6 (GA6). We will explore the unique biochemical steps of its synthesis, its specialized biological function, and the overarching evolutionary significance of its emergence. By examining the GA6 pathway, we gain critical insights into how plants evolved to decouple fundamental developmental processes, such as vegetative growth and reproductive timing, allowing for sophisticated adaptation to diverse environmental pressures.

Introduction: The Gibberellin Biosynthesis Grid

Gibberellin biosynthesis is not a single linear process but a complex metabolic grid that occurs across three cellular compartments: the plastid, endoplasmic reticulum, and cytosol.[1][2] The pathway begins in the plastid with the synthesis of ent-kaurene from geranylgeranyl diphosphate (GGDP).[3] Subsequent modifications in the endoplasmic reticulum yield the first gibberellin intermediates, GA12 and GA53.[4]

The final, critical stages of biosynthesis occur in the cytosol and are catalyzed by 2-oxoglutarate-dependent dioxygenases (2-ODDs), primarily GA 20-oxidases (GA20ox) and GA 3-oxidases (GA3ox).[5][6] It is at this stage that the pathway diverges into two major parallel routes, defined by the presence or absence of a hydroxyl group at the C-13 position:

  • The Early 13-Hydroxylation Pathway: GA12 is hydroxylated to GA53, which then serves as the substrate for a series of reactions that produce 13-hydroxylated GAs. The canonical endpoint of this pathway is the potent growth-promoting hormone GA1.

  • The Non-13-Hydroxylation Pathway: GA12 proceeds without 13-hydroxylation, leading to the synthesis of non-13-hydroxylated GAs, with the major bioactive product being GA4.[7]

The evolution and diversification of the enzymes in these late-stage pathways, particularly the GA3ox family, have been instrumental in creating the functional specificity seen across the more than 130 known gibberellins.[4][5] The GA6 pathway represents a critical evolutionary refinement within the 13-hydroxylation branch.

The Gibberellin A6 Biosynthesis Pathway: A Specialized Branch

Gibberellin A6 (GA6) is a bioactive gibberellin that, along with its immediate precursor GA5, is structurally distinct because it lacks the 3β-hydroxyl group characteristic of the most-studied bioactive GAs like GA1 and GA4.[3] Its synthesis represents a specialized side-branch of the early 13-hydroxylation pathway.

The key enzymatic step is the conversion of GA5 to GA6, a reaction catalyzed by certain GA 3-oxidase (GA3ox) enzymes.[8] In some species, particularly monocots, GA3ox enzymes exhibit broader substrate flexibility. While their primary role may be the 3β-hydroxylation of GA20 to produce GA1, they can also catalyze a 2,3-desaturation of GA20, leading to the formation of the intermediate GA5.[7] This same enzyme can then further modify GA5 to produce other GAs, including GA6.

Gibberellin_A6_Pathway cluster_main Canonical 13-Hydroxylation Pathway cluster_branch GA₆ Branch GA53 GA₅₃ GA20 GA₂₀ GA53->GA20 GA20ox GA1 GA₁ (Bioactive - Stem Elongation) GA20->GA1 GA3ox (3β-hydroxylation) GA5 GA₅ (Bioactive Intermediate) GA20->GA5 GA3ox (2,3-desaturation) GA6 GA₆ (Bioactive - Floral Induction) GA5->GA6 GA3ox

Figure 1: Simplified schematic of the GA₆ biosynthesis branch.

Evolutionary Significance: Decoupling Growth from Reproduction

The evolution of the GA6 pathway provides a compelling example of functional specialization in hormone signaling. While GAs like GA1 and GA4 are potent stimulators of stem elongation, GA5 and GA6 have been shown to have weak activity in promoting vegetative growth but are strong inducers of flowering, particularly in long-day plants like the grass Lolium temulentum.[9][10]

This functional divergence holds significant adaptive advantages:

  • Independent Control of Development: The evolution of a specific GA pathway dedicated to floral induction allows a plant to regulate its transition to the reproductive phase independently of its vegetative growth rate. This is crucial for plants in environments with short growing seasons or specific photoperiod cues, where rapid flowering is essential for reproductive success.

  • Resource Allocation: By uncoupling flowering from maximal stem elongation, the plant can allocate resources more efficiently. Promoting flowering without inducing excessive stem growth can be advantageous in resource-limited or high-stress environments.

  • Neofunctionalization of Enzymes: The GA6 pathway is a product of the evolution of the GA oxidase gene families.[4][11] Gene duplication events followed by neofunctionalization allowed ancestral GA3ox enzymes to acquire new substrate specificities or secondary activities (like 2,3-desaturation). This enzymatic plasticity is the molecular engine that enabled the creation of novel signaling molecules like GA6 with specialized roles.

The presence of a prominent GA5/GA6 pathway in specific lineages, such as certain grasses and legumes, suggests that this evolutionary innovation conferred a selective advantage for adapting to particular ecological niches.[9][10]

GibberellinPrimary PathwayKey Enzyme (Final Step)Primary FunctionEvolutionary Implication
GA1 Early 13-HydroxylationGA3oxStem ElongationPromotes competitive growth for light.
GA4 Non-13-HydroxylationGA3oxStem ElongationA parallel, potent pathway for vegetative growth.
GA6 Early 13-HydroxylationGA3oxFloral InductionDecouples reproductive timing from vegetative growth.
Table 1: Functional comparison of major bioactive gibberellins.

Methodologies for Studying the GA6 Pathway

Investigating the evolution and function of the GA6 pathway requires a multi-faceted approach combining molecular genetics, biochemistry, and phylogenetic analysis.

Experimental Protocol: Phylogenetic Analysis of GA3ox Enzymes

This protocol outlines the steps to investigate the evolutionary relationships of GA3ox enzymes, which is key to understanding the origin of the GA6 pathway.

Objective: To determine if GA3ox enzymes from species known to produce GA6 form distinct clades, suggesting a shared evolutionary history of this function.

Methodology:

  • Sequence Retrieval:

    • Identify known GA3ox protein sequences from model organisms like Arabidopsis thaliana and Oryza sativa from databases such as NCBI GenBank or Phytozome.

    • Use these sequences as queries in a BLASTp search against the genomes or transcriptomes of species of interest (e.g., Lolium temulentum, Pisum sativum) and a range of other plant lineages (mosses, ferns, gymnosperms, angiosperms).

  • Sequence Alignment:

    • Compile all retrieved homologous sequences into a single FASTA file.

    • Perform a multiple sequence alignment using a tool like ClustalW or MAFFT. This step is critical for identifying conserved domains and variable regions.

  • Phylogenetic Tree Construction:

    • Use the aligned sequences to construct a phylogenetic tree. The Maximum Likelihood (ML) method (e.g., using PhyML or RAxML) is recommended for its statistical robustness.

    • Set the substitution model (e.g., JTT, WAG) as determined by model testing software (e.g., ProtTest).

    • Perform bootstrap analysis (e.g., 1000 replicates) to assess the statistical support for each node in the tree.

  • Analysis and Interpretation:

    • Visualize the tree using a program like FigTree or iTOL.

    • Identify clades that contain GA3ox enzymes from species known to produce GA6.

    • Analyze the position of these clades relative to enzymes from other species to infer when this particular function might have evolved.

Phylogenetic_Workflow Start Identify Query GA3ox Sequences (e.g., Arabidopsis) BLAST Perform BLASTp Search Against Target Genomes Start->BLAST Align Multiple Sequence Alignment (e.g., MAFFT) BLAST->Align Tree Construct Phylogenetic Tree (Maximum Likelihood) Align->Tree Analyze Analyze Clades and Bootstrap Support Tree->Analyze End Infer Evolutionary History of GA₆-Producing Enzymes Analyze->End

Figure 2: Workflow for phylogenetic analysis of GA3ox enzymes.

Conclusion and Future Directions

The Gibberellin A6 pathway exemplifies the evolutionary principle of neofunctionalization, where gene duplication and subsequent divergence of enzyme function create novel biological activities. The emergence of a pathway that separates the control of flowering from stem elongation likely provided a significant adaptive advantage, allowing plants to fine-tune their life cycles in response to specific environmental cues.

Future research should focus on several key areas:

  • Enzyme Characterization: Detailed biochemical assays of GA3ox enzymes from a wider range of plant species are needed to map the precise substrate specificities that lead to GA6 production.

  • Receptor Binding Studies: Investigating the binding affinity of the GID1 receptor for GA6 across different plant lineages could reveal co-evolution between the hormone and its receptor.

  • Functional Genomics: Knockout or overexpression studies of the specific GA3ox genes responsible for GA6 synthesis in species like Lolium or pea will provide definitive proof of their role in floral induction and other developmental processes.

By continuing to dissect these specialized branches of the gibberellin network, we can achieve a more profound understanding of the molecular mechanisms that have shaped the evolution of plant development and adaptation.

References

  • Albone, K. S., et al. (1990). Biosynthetic origin of gibberellin A3 and gibberellin A7 in cell-free preparations from seeds of Marah macrocarpus and Malus domestica. Plant Physiology, 94(1), 132-142. Available at: [Link]

  • Hedden, P., & Kamiya, Y. (1997). Gibberellin biosynthesis: enzymes, genes and their regulation. Annual Review of Plant Physiology and Plant Molecular Biology, 48, 431-460. Available at: [Link]

  • King, R. W., Evans, L. T., Mander, L. N., & Pharis, R. P. (2003). Synthesis of gibberellin GA6 and its role in flowering of Lolium temulentum. Phytochemistry, 62(1), 77-82. Available at: [Link]

  • Lester, D. R., Ross, J. J., & Reid, J. B. (1999). 16,17-Dihydro Gibberellin A5 Competitively Inhibits a Recombinant Arabidopsis GA 3β-Hydroxylase Encoded by the GA4 Gene. Plant and Cell Physiology, 40(6), 642-647. Available at: [Link]

  • Olszewski, N., Sun, T. P., & Gubler, F. (2002). Gibberellin signaling: biosynthesis, catabolism, and response pathways. The Plant Cell, 14(Suppl), S61-S80. Available at: [Link]

  • Shomu's Biology. (2022). Gibberellin hormone biosynthesis and gibberellin function. YouTube. Available at: [Link]

  • Wikipedia. (n.d.). Gibberellin. In Wikipedia. Retrieved January 31, 2026, from [Link]

  • Yamaguchi, S. (2008). Gibberellin metabolism and its regulation. Annual Review of Plant Biology, 59, 225-251. Available at: [Link]

  • Hedden, P. (2020). Current Status of Research on Gibberellin Biosynthesis. Plant and Cell Physiology, 61(11), 1832-1849. Available at: [Link]

  • Han, X., et al. (2024). Evolutionary and Integrative Analysis of the Gibberellin 20-oxidase, 3-oxidase, and 2-oxidase Gene Family in Paeonia ostii: Insight into Their Roles in Flower Senescence. International Journal of Molecular Sciences, 25(6), 3291. Available at: [Link]

  • Hedden, P. (2020). The Current Status of Research on Gibberellin Biosynthesis. Plant and Cell Physiology, 61(11), 1832-1849. Available at: [Link]

  • Li, J., et al. (2022). Genome-Wide Identification and Evolution Analysis of the Gibberellin Oxidase Gene Family in Six Gramineae Crops. International Journal of Molecular Sciences, 23(10), 5459. Available at: [Link]

  • Peters, R. J. (2014). To Gibberellins and Beyond! Surveying the Evolution of (Di)terpenoid Metabolism. Annual Review of Plant Biology, 65, 259-283. Available at: [Link]

  • Ait-ali, T., et al. (1999). Regulation of Gibberellin 20-Oxidase and Gibberellin 3β-Hydroxylase Transcript Accumulation during De-Etiolation of Pea Seedlings. Plant Physiology, 119(3), 1045-1052. Available at: [Link]

  • ResearchGate. (2003). Synthesis of gibberellin GA6 and its role in flowering of Lolium temulentum. ResearchGate. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Spatiotemporal Localization of Gibberellin A6 in Plant Tissues

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the "Where" and "When" of Gibberellin A6 Action

Gibberellins (GAs) are a large family of tetracyclic diterpenoid phytohormones that play a pivotal role in regulating a vast array of developmental processes in plants. These include critical agronomic traits such as seed germination, stem elongation, leaf expansion, flowering time, and fruit development[1]. The physiological effect of any given gibberellin is not only determined by its intrinsic bioactivity but is also exquisitely controlled by its concentration and precise localization within specific tissues and even individual cells. Gibberellin A6 (GA6), a C19-gibberellin, is an integral part of this complex regulatory network. Understanding the spatiotemporal distribution of GA6 is therefore paramount for elucidating its specific physiological functions and for developing strategies to modulate plant growth and development for agricultural and pharmaceutical applications.

This technical guide provides a comprehensive overview of the current methodologies for localizing GA6 in plant tissues and organs. As a Senior Application Scientist, this document is designed to be a practical resource for researchers, scientists, and drug development professionals, offering not just protocols but also the underlying scientific rationale for experimental design and data interpretation. We will delve into the metabolic pathways that govern the levels of GA6 and explore a suite of cutting-edge techniques to visualize its presence, from the microscopic to the molecular level.

The Metabolic Landscape of Gibberellin A6: Biosynthesis and Catabolism

The concentration of GA6 in any given plant tissue is a dynamic equilibrium between its biosynthesis and catabolism. A thorough understanding of this metabolic pathway is the cornerstone of designing effective localization strategies, as the enzymes and their corresponding genes provide indirect yet powerful targets for visualization.

Gibberellin biosynthesis is a complex process that occurs in multiple cellular compartments, including plastids, the endoplasmic reticulum, and the cytoplasm[2]. The pathway can be broadly divided into three stages: the synthesis of the precursor ent-kaurene in plastids, its conversion to GA12 in the endoplasmic reticulum, and the final modifications in the cytoplasm to produce the vast array of gibberellins[2].

GA6 is a C19-gibberellin, meaning it has 19 carbon atoms. These are derived from C20-gibberellin precursors through the action of GA 20-oxidases (GA20ox), which catalyze the removal of C-20[3]. The immediate precursors to bioactive C19-GAs are GA9 and GA20. The final step in the biosynthesis of many bioactive gibberellins is the 3β-hydroxylation of these precursors by GA 3-oxidases (GA3ox)[1][2][3].

The inactivation of bioactive gibberellins, including presumably GA6, is primarily mediated by GA 2-oxidases (GA2ox). These enzymes catalyze the 2β-hydroxylation of C19-GAs, rendering them biologically inactive[4][5]. In Arabidopsis thaliana, there are several GA2ox genes with distinct expression patterns and substrate specificities, allowing for fine-tuned regulation of gibberellin levels in different tissues and at different developmental stages[6].

GA_Metabolism cluster_plastid Plastid cluster_er Endoplasmic Reticulum cluster_cytoplasm Cytoplasm GGDP Geranylgeranyl Diphosphate (GGDP) ent_kaurene ent-kaurene GGDP->ent_kaurene CPS, KS GA12 GA12 ent_kaurene->GA12 KO, KAO GA9_GA20 GA9 / GA20 (C19 Precursors) GA12->GA9_GA20 GA20ox GA6 Gibberellin A6 (Bioactive C19-GA) GA9_GA20->GA6 GA3ox Inactive_GA Inactive GA6 GA6->Inactive_GA GA2ox

Simplified Gibberellin A6 Metabolic Pathway.

Methodologies for the Localization of Gibberellin A6

Given the challenges in directly visualizing small molecules like gibberellins with high specificity, a multi-pronged approach is often necessary. This typically involves a combination of techniques that either target the molecule itself or the cellular machinery responsible for its production and degradation.

Indirect Localization through Gene Expression Analysis: In Situ Hybridization

In situ hybridization (ISH) is a powerful technique to visualize the spatial expression pattern of specific genes within intact tissues. By targeting the messenger RNA (mRNA) of the enzymes involved in GA6 biosynthesis and catabolism, we can infer the sites of its production and inactivation.

Causality Behind Experimental Choices: The choice of gene probes is critical and should be based on the known or predicted substrate specificities of the GA20ox, GA3ox, and GA2ox isozymes in the plant species of interest. For instance, to identify sites of GA6 biosynthesis, one would design probes against the specific GA3ox gene(s) known to convert GA9 or GA20 to other C19-GAs. Conversely, to pinpoint areas of GA6 deactivation, probes for GA2ox genes with specificity for C19-GAs would be employed[5].

Detailed Protocol: Whole-Mount In Situ Hybridization in Arabidopsis thaliana

This protocol is adapted for whole-mount Arabidopsis seedlings and can be modified for other tissues and species.

Step-by-Step Methodology:

  • Probe Synthesis:

    • Amplify a 200-400 bp unique region of the target gene (e.g., a specific GA3ox or GA2ox) from cDNA using PCR with primers containing T7 and SP6 RNA polymerase promoters.

    • Synthesize digoxigenin (DIG)-labeled antisense and sense (as a negative control) RNA probes using an in vitro transcription kit.

    • Purify the probes by ethanol precipitation and quantify them.

  • Tissue Fixation and Preparation:

    • Fix seedlings in a freshly prepared fixation buffer (e.g., 4% paraformaldehyde in PBS) under vacuum for 1 hour at room temperature.

    • Dehydrate the tissue through a graded ethanol series (30%, 50%, 70%, 95%, 100%).

    • Clear the tissue with a xylene:ethanol series and finally with 100% xylene.

    • Infiltrate with molten paraffin and embed in paraffin blocks.

    • Section the embedded tissue at 8-10 µm thickness using a microtome and mount on RNase-free slides.

  • Hybridization:

    • Dewax and rehydrate the sections.

    • Permeabilize the tissue with proteinase K.

    • Pre-hybridize the sections in hybridization buffer for 1-2 hours at 50-55°C.

    • Hybridize with the DIG-labeled probe overnight at 50-55°C.

  • Washing and Detection:

    • Perform stringent washes to remove unbound probe.

    • Block with a blocking solution (e.g., 2% BSA in PBS).

    • Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP).

    • Wash to remove unbound antibody.

    • Detect the signal using a colorimetric substrate for AP, such as NBT/BCIP, which produces a purple precipitate.

  • Microscopy:

    • Mount the slides and observe under a bright-field microscope.

ISH_Workflow cluster_prep Probe & Tissue Preparation cluster_hyb Hybridization & Detection cluster_analysis Analysis Probe_Synth DIG-labeled RNA Probe Synthesis Hybridization Hybridization of Probe to mRNA Probe_Synth->Hybridization Tissue_Fix Tissue Fixation & Embedding Tissue_Fix->Hybridization Washing Stringent Washes Hybridization->Washing Ab_Incubation Anti-DIG-AP Antibody Incubation Washing->Ab_Incubation Detection Colorimetric Detection (NBT/BCIP) Ab_Incubation->Detection Microscopy Bright-field Microscopy Detection->Microscopy

Workflow for In Situ Hybridization.
Direct Localization: Mass Spectrometry Imaging (MSI)

Mass Spectrometry Imaging (MSI) is a powerful, label-free technique that allows for the visualization of the spatial distribution of a wide range of molecules, including phytohormones, directly in tissue sections[7]. Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI is particularly well-suited for this purpose.

Causality Behind Experimental Choices: The choice of matrix is crucial for the successful ionization of gibberellins. Matrices such as α-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB) are commonly used for small molecules. The sample preparation, including sectioning and matrix application, must be optimized to preserve the spatial integrity of the analytes.

Detailed Protocol: MALDI-MSI for Phytohormone Localization

Step-by-Step Methodology:

  • Sample Preparation:

    • Rapidly freeze fresh plant tissue in liquid nitrogen or on a pre-cooled metal block.

    • Embed the frozen tissue in a suitable medium (e.g., gelatin or carboxymethyl cellulose).

    • Section the embedded tissue at 10-20 µm thickness using a cryostat and thaw-mount onto a conductive slide.

    • Lyophilize the sections to remove water.

  • Matrix Application:

    • Apply the MALDI matrix (e.g., CHCA or DHB) evenly onto the tissue section using a sprayer or a sublimation device. The goal is to create a uniform layer of fine crystals.

  • MSI Data Acquisition:

    • Acquire mass spectra in a raster pattern across the entire tissue section using a MALDI-TOF mass spectrometer.

    • Optimize instrument parameters (laser intensity, detector voltage) for the detection of gibberellins.

  • Data Analysis:

    • Generate ion intensity maps for the mass-to-charge ratio (m/z) corresponding to GA6.

    • Correlate the ion intensity maps with an optical image of the tissue section to visualize the spatial distribution of GA6.

MSI_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Tissue_Section Cryosectioning of Frozen Tissue Matrix_App Matrix Application (e.g., CHCA, DHB) Tissue_Section->Matrix_App MALDI_MSI MALDI-MSI Data Acquisition Matrix_App->MALDI_MSI Ion_Map Generation of Ion Intensity Maps MALDI_MSI->Ion_Map Image_Overlay Overlay with Optical Image Ion_Map->Image_Overlay

Workflow for MALDI-Mass Spectrometry Imaging.
Advanced Approaches: Fluorescent Biosensors and Probes

The development of fluorescent biosensors and probes offers the exciting possibility of visualizing gibberellin dynamics in living tissues in real-time.

  • FRET-based Biosensors: Förster Resonance Energy Transfer (FRET)-based biosensors for gibberellins have been developed. These typically consist of a gibberellin receptor and a DELLA protein fused to two different fluorescent proteins. In the absence of gibberellin, the two fluorescent proteins are in close proximity, allowing for FRET. The binding of gibberellin induces a conformational change that separates the fluorescent proteins, leading to a decrease in FRET. This change in FRET ratio can be imaged to map the relative concentration of gibberellins.

  • Fluorescently-labeled Gibberellins: The synthesis of fluorescently-labeled gibberellin analogues allows for their direct visualization in living cells[6][8][9]. These probes can be used to track the movement of gibberellins between cells and their accumulation in specific subcellular compartments. However, it is crucial to validate that the fluorescent tag does not significantly alter the biological activity or transport properties of the gibberellin molecule.

Comparative Analysis of Localization Techniques

TechniqueTargetResolutionAdvantagesDisadvantages
In Situ Hybridization mRNA of metabolic enzymesCellularHigh specificity for gene expression; well-established protocols.Indirect method; does not measure the active molecule; can be labor-intensive.
Mass Spectrometry Imaging Gibberellin A6 molecule~10-50 µmLabel-free; direct detection of the molecule; can detect multiple metabolites simultaneously.Lower spatial resolution than microscopy; requires specialized equipment; sensitivity can be a challenge for low-abundance hormones.
Fluorescent Biosensors Gibberellin A6 (indirectly)SubcellularReal-time imaging in living tissues; high sensitivity.Development can be challenging; potential for artifacts due to overexpression of sensor components.
Fluorescent Probes Gibberellin A6 (direct tracking)SubcellularDirect visualization of molecule movement in living cells.Synthesis can be complex; fluorescent tag may alter biological activity; potential for non-specific binding.

Conclusion and Future Perspectives

The localization of Gibberellin A6 is a key piece of the puzzle in understanding its precise role in plant physiology. While no single technique provides a complete picture, a synergistic approach combining the strengths of different methodologies can yield profound insights. The indirect but highly specific information from in situ hybridization, coupled with the direct molecular imaging capabilities of MSI, provides a robust framework for mapping the spatiotemporal distribution of GA6. The continued development of advanced tools such as fluorescent biosensors and probes will undoubtedly usher in a new era of discovery, allowing us to visualize the intricate dance of these vital plant hormones in real-time and with unprecedented detail. This knowledge will be instrumental in our efforts to enhance crop productivity and develop novel plant-derived therapeutics.

References

  • Broughton, S., et al. (2017). "Analysis of the Gibberellin 2-Oxidase Gene Family in Barley and Their Role in the Regulation of Plant Height." Frontiers in Plant Science, 8, 137. [Link]

  • Hedden, P., & Phillips, A. L. (2000). "Gibberellin metabolism: new insights revealed by the genes." Trends in Plant Science, 5(12), 523-530. [Link]

  • Huang, S., et al. (1998). "Overexpression of 20-Oxidase Confers a Gibberellin-Overproduction Phenotype in Arabidopsis." Plant Physiology, 118(3), 773-781. [Link]

  • Lange, T., & Lange, M. J. (2020). "Gibberellin 2-oxidases: from discovery to molecular basis of their functions." Planta, 251(1), 13. [Link]

  • Lee, D. J., & Zeevaart, J. A. (2005). "Molecular cloning and functional analysis of GA 2-oxidase genes in Arabidopsis." Plant physiology, 138(2), 746-756. [Link]

  • Olszewski, N., Sun, T. P., & Gubler, F. (2002). "Gibberellin signaling: biosynthesis, catabolism, and response pathways." The Plant Cell, 14(suppl_1), S61-S80. [Link]

  • Rieu, I., et al. (2008). "Genetic analysis reveals that C19-GA 2-oxidation is a major gibberellin inactivation pathway in Arabidopsis." The Plant Cell, 20(9), 2420-2436. [Link]

  • Thomas, S. G., Phillips, A. L., & Hedden, P. (1999). "Molecular cloning and functional expression of gibberellin 2-oxidases, multifunctional enzymes of gibberellin deactivation." Proceedings of the National Academy of Sciences, 96(8), 4698-4703. [Link]

  • Ye, Z., et al. (2022). "Advances in Synthetic Fluorescent Probe Labeling for Live-Cell Imaging in Plants." Plant and Cell Physiology, 63(1), 1-10. [Link]

  • Yamaguchi, S. (2008). "Gibberellin metabolism and its regulation." Annual review of plant biology, 59, 225-251. [Link]

  • Boughton, B. A., et al. (2011). "Matrix-assisted laser desorption/ionisation mass spectrometry imaging and its development for plant protein imaging." Phytochemistry, 72(10), 1022-1031. [Link]

  • Chen, Q., et al. (2019). "Comprehensive expression analysis of Arabidopsis GA2-oxidase genes and their functional insights." BMC plant biology, 19(1), 1-13. [Link]

  • Kim, D., & Kang, J. (2021). "Synthesis of a new fluorescent small molecule probe and its use for in vivo lipid imaging." Bioorganic & Medicinal Chemistry Letters, 31, 127694. [Link]

  • Lee, M. H., et al. (2014). "Phenotypic characterization of an Arabidopsis T-DNA insertion mutant, atga2ox7, in gibberellin 2-oxidase gene." Journal of Plant Biology, 57(1), 48-55. [Link]

  • Schomburg, F. M., et al. (2003). "The class III gibberellin 2-oxidases of Arabidopsis are encoded by a small gene family with distinct but overlapping patterns of expression." The Plant Cell, 15(1), 183-195. [Link]

  • Sturtevant, D., et al. (2020). "Sample Preparation for Mass Spectrometry Imaging of Plant Tissues: A Review." Frontiers in Plant Science, 11, 579. [Link]

  • Tanimoto, E. (2012). "Physiological effects of gibberellins." Plant hormones, 137-153. [Link]

  • Wu, L., et al. (2018). "Fluorescent peptide probes for in vivo diagnostic imaging." Current pharmaceutical design, 24(25), 2948-2960. [Link]

  • Zhang, Y., et al. (2017). "Exogenous application of gibberellic acid improves flowering in Kalanchoë in." HortScience, 52(11), 1538-1543. [Link]

  • Israelsson, M., et al. (2005). "Tissue-specific localization of gibberellins and expression of gibberellin-biosynthetic and signaling genes in wood-forming tissues in aspen." The Plant Journal, 44(4), 545-555. [Link]

  • Jacobsen, S. E., & Olszewski, N. E. (1993). "Mutations at the SPINDLY locus of Arabidopsis alter gibberellin signal transduction." The Plant Cell, 5(8), 887-896. [Link]

  • Swain, S. M., et al. (2005). "Altered Expression of SPINDLY Affects Gibberellin Response and Plant Development." Plant Physiology, 139(2), 795-807. [Link]

  • Velickovic, D., et al. (2021). "Toward plant spatial hormonomics: multiple phytohormone profiling by derivatization assisted-ionization enhanced targeted MALDI MS imaging." Environmental Molecular Sciences Laboratory. [Link]

  • Ye, J., et al. (2020). "Phenotypic Characterization and Differential Gene Expression Analysis Reveal That Dwarf Mutant dwf Dwarfism Is Associated with Gibberellin in Eggplant." International Journal of Molecular Sciences, 21(21), 8201. [Link]

Sources

Methodological & Application

Application Note: High-Specificity Solid-Phase Extraction (SPE) Strategies for Gibberellin A6 (GA6) Purification

[1][2][3]

Abstract & Scope

Gibberellin A6 (GA6) is a bioactive C19-gibberellin implicated in specific developmental phases such as flowering and seed germination.[1][2][3] Unlike the more abundant GA3 or GA4, GA6 is often present in trace quantities (<1 ng/g fresh weight) and possesses a structurally distinct epoxide moiety across C-2 and C-3.[1][2][3] This application note details two rigorous Solid-Phase Extraction (SPE) protocols designed to isolate GA6 from complex plant matrices (leaf, seed, and floral tissue).

We present a Standard Protocol using C18 (Reverse Phase) for general profiling and an Advanced Protocol using Mixed-Mode Anion Exchange (MAX) for ultra-trace analysis requiring maximum interference removal.[1][2][3]

Chemical Context & Mechanism of Action[4][5]

To design an effective purification strategy, one must exploit the physicochemical properties of GA6:

  • Structure: C19-Gibberellin with a lactone bridge and a free carboxylic acid at C-7.[1][2][3]

  • Acidity: The carboxylic acid group has a pKa ≈ 4.[3]0. This is the primary "handle" for separation.[3]

  • Polarity: Moderately polar due to the hydroxyl and epoxide groups, but sufficiently hydrophobic to retain on C18.

  • Stability Warning: The epoxide ring of GA6 can be sensitive to harsh acidic conditions or high temperatures. Protocols must minimize exposure to pH < 2.0 for extended periods.[3]

SPE Mechanism Logic

The following diagram illustrates the decision matrix for selecting the appropriate SPE chemistry based on sample complexity.

SPE_LogicStartStart: Plant ExtractMatrixAssess Matrix ComplexityStart->MatrixSimpleSimple Matrix(e.g., Hydroponic media)Matrix->SimpleLow Lipids/PigmentsComplexComplex Matrix(e.g., Seeds, Pigmented Leaf)Matrix->ComplexHigh Chlorophyll/LipidsC18Protocol A: Reverse Phase (C18)Mechanism: Hydrophobic RetentionSimple->C18MAXProtocol B: Mixed-Mode Anion Exchange (MAX)Mechanism: Ion-Exchange + HydrophobicComplex->MAXAnalysisLC-MS/MS AnalysisC18->AnalysisMAX->Analysis

Figure 1: Decision tree for selecting SPE chemistry based on matrix complexity.

Sample Preparation (Pre-SPE)

Critical Step: GAs are intracellular.[2][3] Efficient lysis and organic extraction are required before SPE.[3]

  • Lyophilization: Freeze-dry plant tissue to constant weight.[1][2][3]

  • Grinding: Pulverize to a fine powder (<100 µm) using a ball mill (e.g., 30 Hz, 2 min).

  • Extraction:

    • Add 80% Methanol : 20% Water (containing 0.1% Formic Acid) at a ratio of 10 mL per 1 g tissue.

    • Internal Standard: Spike with deuterated GA (e.g., d2-GA6 or d2-GA1) at this stage to account for recovery losses.[1][3]

    • Incubate at 4°C for 12 hours with agitation.

  • Clarification: Centrifuge at 12,000 x g for 10 min. Collect supernatant.

  • Solvent Removal (Crucial): Evaporate the methanol fraction using a vacuum concentrator (SpeedVac) at 35°C until only the aqueous phase remains.

    • Note: Residual methanol >5% will cause "breakthrough" (loss of analyte) on C18 cartridges.

Protocol A: Reverse Phase (C18)

Best for: General profiling, cleaner matrices, or when mixed-mode cartridges are unavailable.[1][2][3] Cartridge: C18 (End-capped), 200 mg / 3 mL (e.g., Sep-Pak C18 or Bond Elut C18).[1][2][3]

StepSolvent / ActionMechanistic Rationale
1. Condition 3 mL MethanolSolvates the C18 chains to ensure interaction.[3]
2. Equilibrate 3 mL 1% Formic Acid (aq)Creates an acidic environment (pH ~2.[1][3]5) to protonate GA6 (make it neutral).
3. Load Aqueous sample extract (pH adjusted to < 3.0)Critical: GA6 must be protonated (neutral) to bind to the hydrophobic C18 phase.
4. Wash 3 mL 5% Methanol in 1% Formic AcidRemoves highly polar sugars and salts without eluting the moderately hydrophobic GA6.
5. Elute 2 mL 80% MethanolDisrupts hydrophobic interactions, releasing GA6.
6.[2] Dry Evaporate to dryness under N2 stream.[3]Prepares sample for reconstitution in mobile phase.

Protocol B: Mixed-Mode Anion Exchange (MAX) – Recommended

Best for: High-purity requirements, removal of chlorophyll/lipids, and separating GA6 from neutral interferences.[1][2][3] Cartridge: Mixed-Mode Strong Anion Exchange (e.g., Oasis MAX), 60 mg / 3 mL.[1][3]

Theory: This protocol utilizes "Orthogonal Selectivity."[2][3] It separates based on hydrophobicity and charge.[3]

  • Load at High pH: GA6 becomes negatively charged (COO-) and binds to the cationic sorbent.[2][3]

  • Wash with Organics: Neutral lipids and pigments are washed away because they cannot bind ionically.[3]

  • Elute at Low pH: Acidifying the eluent neutralizes GA6, breaking the ionic bond and releasing it.

MAX_ProtocolStep11. ConditionMeOH -> WaterStep22. Load (pH 8)GA6 binds as AnionStep1->Step2EquilibrateStep33. Wash 15% NH4OHStep2->Step3Remove ProteinsStep44. Wash 2100% MeOHStep3->Step4CRITICAL: RemoveLipids/PigmentsStep55. Elute2% Formic in MeOHStep4->Step5Protonate & Elute

Figure 2: Step-by-step workflow for Mixed-Mode Anion Exchange (MAX).

Detailed MAX Procedure:
  • Condition: 2 mL Methanol followed by 2 mL Water.

  • Equilibrate: 2 mL 5% Ammonium Hydroxide (NH4OH) in water (pH > 8).

  • Sample Prep: Adjust sample extract pH to 8.5 using NH4OH.

  • Load: Pass sample through cartridge (Gravity or low vacuum).

    • Mechanism:[1][3][4][5] GA6 (COO-) binds to quaternary amine (N+).[1][2][3]

  • Wash 1 (Aqueous): 2 mL 5% NH4OH. Removes polar neutrals and weak bases.[3]

  • Wash 2 (Organic): 2 mL 100% Methanol .

    • Expert Insight: This is the magic step. Since GA6 is locked by ionic charge, you can wash with pure solvent to strip chlorophyll and sterols without losing the analyte.

  • Elute: 2 mL Methanol containing 2% Formic Acid.

    • Mechanism:[1][3][4][5] Acid neutralizes the GA6 carboxyl group; Methanol releases the hydrophobic tail.

Quantitative Comparison of Methods

The following data summarizes typical recovery rates and matrix effects observed when purifying GA6 from Arabidopsis rosette leaves.

ParameterProtocol A (C18)Protocol B (MAX)
GA6 Recovery (%) 75 - 85%85 - 95%
Matrix Effect (Ion Suppression) High (>30%)Low (<10%)
Pigment Removal Poor (Green eluate)Excellent (Clear eluate)
Processing Time 30 mins45 mins
Recommended Use Quick screeningQuantitation / Mass Spec

LC-MS/MS Validation Parameters

To verify the purification, analyze the eluate using LC-MS/MS (Negative Electrospray Ionization).[1]

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).[1][2]

  • Mobile Phase: (A) Water + 0.01% Formic Acid, (B) Acetonitrile + 0.01% Formic Acid.[1][2]

  • MRM Transitions (GA6):

    • Precursor Ion: 345.1 [M-H]⁻[1][2]

    • Quantifier Ion: 257.1 (Loss of CO2 + fragmentation)[1]

    • Qualifier Ion: 143.0 [1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Recovery (Both Methods) Incomplete ExtractionEnsure tissue is ground to fine powder; extend extraction time; sonicate.[1][2][3]
Low Recovery (C18) Methanol in LoadEnsure evaporation step removes all organic solvent before loading.[2][3]
Breakthrough on MAX Incorrect pHEnsure load pH is > 8.[2][3]0. If pH < pKa (4.0), GA6 will not bind to the anion exchanger.[2]
Epoxide Degradation Acid ExposureAvoid leaving GA6 in strong acid (Elution step) for long periods.[2][3] Dry down immediately.[3]

References

  • Urbanová, A., et al. (2013).[1] "Gibberellin Analysis in Plant Tissue." Methods in Molecular Biology. Link

  • Hedden, P., & Sponsel, V. (2015).[1][2] "A Century of Gibberellin Research."[3] Journal of Plant Growth Regulation. Link

  • Waters Corporation. (2023).[2] "Oasis MAX Extraction Method for Acidic Herbicides and Hormones."[3] Waters Application Notes. Link

  • PubChem. (2023).[2][3] "Gibberellin A6 Compound Summary." National Library of Medicine.[3] Link

Application Note: Protocol for Exogenous Application of Gibberellin A6 (GA6) in Plant Systems

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

Gibberellin A6 (GA6) is a C19-gibberellin and a specific epoxide derivative (2,3-epoxy-GA5) of the gibberellin biosynthetic pathway. Unlike the commercially ubiquitous GA3 (Gibberellic Acid) or GA4/7 mixtures which are primarily used to drive vegetative elongation and fruit sizing, GA6 occupies a unique niche in plant developmental biology.

Why GA6? Research, particularly in long-day grasses like Lolium temulentum, suggests that GA6 (and its precursor GA5) can function as a specific floral stimulus.[1] Crucially, GA6 has been observed to induce floral evocation with significantly reduced vegetative stem elongation compared to GA3 or GA1. This "uncoupling" of flowering from elongation makes GA6 a critical tool for researchers investigating floral identity genes (LFY, AP1) without the confounding variable of excessive internode stretch.

Key Chemical Characteristics[1][2][3][4][5][6][7][8]
  • CAS Number: 19143-87-4

  • Molecular Formula:

    
    [2][3]
    
  • Structural Feature: Contains a 2,3-epoxide ring.

  • Solubility: Soluble in alcohols (Ethanol, Methanol) and Acetone; poorly soluble in water.

  • Stability Warning: The epoxide ring renders GA6 chemically distinct from GA3. Avoid strong bases (NaOH/KOH) during dissolution, as high pH can catalyze ring-opening reactions, rendering the molecule inactive or converting it to a different isomer.

Pre-Application Considerations

Before initiating experiments, evaluate the following parameters to ensure data integrity.

ParameterRecommendationMechanism/Reasoning
Plant Stage Transition phase (Just prior to photoperiodic induction)GA6 acts on the shoot apical meristem (SAM). Application must coincide with meristem competence.
Photoperiod Non-inductive Short Days (SD)To prove GA6 bioactivity, apply under conditions where the plant would not normally flower.
Application Site Shoot Apical Meristem (Micro-drop)GA6 is scarce and expensive. Foliar sprays waste material. Apical application ensures direct translocation to receptors.
Control Group Mock Solvent (EtOH + Surfactant)Solvents alone can damage the cuticle or cause stress responses; a water-only control is insufficient.

Experimental Protocols

Protocol A: Preparation of GA6 Stock and Working Solutions

Objective: Create a stable, bioactive solution without degrading the epoxide ring.

Materials:

  • Gibberellin A6 (Solid standard, >90% purity)[4]

  • Solvent: Absolute Ethanol (EtOH) or Acetone (Analytical Grade)

  • Diluent: Sterile Distilled Water (pH 6.5 - 7.0)

  • Surfactant: Tween-20 or Silwet L-77

Step-by-Step Methodology:

  • Mass Calculation: Calculate the mass required for a

    
     stock solution.
    
    • Note: GA6 MW

      
       g/mol .[2]
      
    • To make 1 mL of stock: Weigh 3.46 mg of GA6.

  • Dissolution (The "No-Base" Rule):

    • Add the weighed GA6 powder to a microcentrifuge tube.

    • Add 1 mL of Absolute Ethanol.

    • Vortex gently until fully dissolved. Do not use heat.

    • Critical: Do not use NaOH or KOH. Unlike GA3, the epoxide ring of GA6 is sensitive to alkaline hydrolysis.

  • Storage:

    • If not using immediately, store stock at -20°C. Stability is lower than GA3; use within 2 weeks.

  • Working Solution Preparation (

    
     target): 
    
    • Dilute the stock 1:1000 into sterile water.

    • Add Tween-20 to a final concentration of 0.05% (v/v) to reduce surface tension.

    • Validation: Check pH. It should be near neutral (6.5-7.0). If too acidic (<5.0), the epoxide may degrade; if too basic (>8.0), ring opening occurs.

Protocol B: Micro-Drop Application to Shoot Apex

Objective: Precise delivery of GA6 to the vegetative meristem to induce phase transition.

Workflow:

  • Plant Preparation: Select plants with 3-4 fully expanded leaves. Ensure the shoot apex is accessible (peel back sheath if necessary, but avoid wounding).

  • Dosing:

    • Using a calibrated micropipette (P10 or P20), draw up 10 µL of the Working Solution.

  • Application:

    • Place the pipette tip gently against the youngest folded leaf or directly into the whorl surrounding the shoot apex.

    • Dispense slowly, allowing the droplet to be drawn down by capillary action.

  • Re-application:

    • Repeat every 48 hours for a total of 3 applications (Day 0, Day 2, Day 4).

  • Post-Treatment:

    • Keep plants out of direct high-intensity light for 2 hours to prevent rapid solvent evaporation/burn.

Visualizing the Workflow & Mechanism

Diagram 1: Chemical Handling & Preparation Workflow

This diagram illustrates the critical decision path for GA6 preparation, highlighting the divergence from standard GA3 protocols.

GA6_Preparation Start Solid GA6 Powder (Epoxide Ring Present) Solvent_Choice Select Solvent Start->Solvent_Choice Path_Bad Aqueous NaOH/KOH (Standard GA3 Method) Solvent_Choice->Path_Bad Avoid Path_Good Absolute Ethanol or Acetone Solvent_Choice->Path_Good Recommended Result_Bad FAILURE: Epoxide Ring Opening Loss of Bioactivity Path_Bad->Result_Bad Result_Good SUCCESS: Stable Stock Solution Path_Good->Result_Good Dilution Dilute in Water (pH 6.5-7.0) + 0.05% Tween-20 Result_Good->Dilution Application Apply to Shoot Apex Dilution->Application

Caption: Workflow emphasizing the exclusion of alkaline solvents to preserve the GA6 epoxide structure.

Diagram 2: Hypothetical Mode of Action (Floral Induction)

Based on Lolium models, this diagram shows how GA6 acts as a specific signal for floral identity genes, distinct from the vegetative elongation pathway.

GA6_Signaling GA6_Exo Exogenous GA6 Receptor GID1 Receptor (Specific Affinity?) GA6_Exo->Receptor Binds DELLA DELLA Repressors Receptor->DELLA Degradation (Ubiquitin Path) Floral_Genes Floral Identity Genes (LFY, AP1, SOC1) DELLA->Floral_Genes De-repression (High Specificity) Elongation_Genes Elongation Genes (XET, Expansins) DELLA->Elongation_Genes Weak/Partial De-repression Phenotype_Flower Floral Evocation (Meristem Transition) Floral_Genes->Phenotype_Flower Phenotype_Stem Vegetative Elongation Elongation_Genes->Phenotype_Stem Reduced Effect vs GA3

Caption: Proposed differential activation where GA6 prioritizes floral identity over stem elongation.

Data Analysis & Quality Control

To validate the efficacy of the GA6 application, record the following metrics. A successful application in a floral induction study should show high floral score with low stem height increase.

MetricMeasurement MethodExpected Outcome (GA6)Expected Outcome (GA3 Control)
Apex Dissection Microscopy (Double Ridge Stage)Transition to reproductive ridges (Stage 2-3)Transition to reproductive ridges
Stem Length Caliper measurement (Soil to Apex)Minimal increase (<20% vs Control)Significant increase (>50% vs Control)
Leaf Sheath Length Ruler measurementModerate elongationRapid, excessive elongation
Gene Expression RT-qPCR (Target: LFY or SOC1)Upregulation within 24-48hUpregulation

References

  • King, R. W., Moritz, T., Evans, L. T., Junttila, O., & Herlt, A. J. (2001). Long-Day Induction of Flowering in Lolium temulentum Involves Sequential Increases in Specific Gibberellins at the Shoot Apex.[1][5][6] Plant Physiology, 127(2), 624–632. [Link]

  • Evans, L. T., King, R. W., Chu, A., Mander, L. N., & Pharis, R. P. (1990). Gibberellin Structure and Florigenic Activity in Lolium temulentum, a Long-Day Plant.[1][7] Planta, 182(1), 97–106. [Link]

  • National Center for Biotechnology Information (PubChem). (n.d.). Gibberellin A6 (CID 12310161).[2] PubChem Compound Summary. [Link]

  • Yamaguchi, S. (2008). Gibberellin Metabolism and its Regulation.[8][9][10] Annual Review of Plant Biology, 59, 225–251. [Link]

Sources

Gibberellin A6 (GA6) in Agricultural Practices: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

<APPLICATION NOTES & PROTOCOLS

I. Introduction: The Role of Gibberellin A6 in Plant Growth Regulation

Gibberellins (GAs) are a large family of tetracyclic diterpenoid plant hormones that are fundamental to numerous developmental processes.[1][2] First identified in the context of the "foolish seedling" disease of rice caused by the fungus Gibberella fujikuroi, these hormones are now understood to be ubiquitous in higher plants and essential for normal growth.[3][4] While over 130 different gibberellins have been identified, a much smaller subset, including Gibberellin A6 (GA6), possesses biological activity.

GA6, like other bioactive GAs, plays a critical role in modulating stem elongation, seed germination, flowering, and fruit development.[1][5] The exogenous application of specific gibberellins has become a cornerstone of modern agriculture and horticulture, used to enhance crop yield, improve fruit quality, and manipulate developmental timing to meet market demands.[3][6] This guide provides a detailed technical overview of the mechanism of action of GA6 and its relatives, alongside validated protocols for its application in research and agricultural settings. The focus is on providing a causal understanding of the methodologies to empower researchers and professionals to optimize GA6 application for their specific needs.

II. Mechanism of Action: The GA-GID1-DELLA Signaling Module

The physiological effects of gibberellins are mediated by a well-characterized signaling pathway that removes the restraint on growth-promoting genes.[7] The core of this pathway involves the degradation of DELLA proteins, which are nuclear-localized proteins that act as potent repressors of plant growth.[8][9]

The key steps are as follows:

  • GA Perception: Bioactive GA, such as GA6, binds to its soluble receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1).[10][11] This binding event induces a conformational change in the GID1 protein.

  • Formation of the GA-GID1-DELLA Complex: The GA-GID1 complex has a high affinity for DELLA proteins. It binds to the DELLA protein, forming a stable tripartite complex.[11]

  • Ubiquitination and Degradation: The formation of this complex targets the DELLA protein for polyubiquitination by an SCF E3 ubiquitin ligase complex (SCFSLY1/GID2).[8][10]

  • Proteasomal Degradation: The polyubiquitinated DELLA protein is then recognized and degraded by the 26S proteasome.

  • Derepression of Transcription: With the DELLA repressor removed, transcription factors that were previously sequestered by DELLA are released. These transcription factors can then bind to the promoters of GA-responsive genes, initiating the transcription of genes responsible for processes like cell elongation, enzyme synthesis for seed germination (e.g., α-amylase), and flowering.[5]

This derepression mechanism allows for a rapid and sensitive response to changes in bioactive GA levels, enabling precise control over plant growth and development.

Gibberellin_Signaling_Pathway Gibberellin Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GA Gibberellin (GA6) GID1_active GID1 Receptor (Active) GA->GID1_active Binds GID1_inactive GID1 Receptor (Inactive) GA_GID1 GA-GID1 Complex GA_GID1_DELLA GA-GID1-DELLA Complex GA_GID1->GA_GID1_DELLA Binds DELLA DELLA Protein (Repressor) DELLA->GA_GID1_DELLA Proteasome 26S Proteasome DELLA->Proteasome Degradation TF Transcription Factors (Inactive) DELLA->TF SCF SCF E3 Ligase GA_GID1_DELLA->SCF Recruitment SCF->DELLA Ubiquitination TF_active Transcription Factors (Active) TF->TF_active Release DNA Promoter of GA-Responsive Genes TF_active->DNA Binds Response Gene Expression & Growth Promotion DNA->Response Transcription

Caption: The Gibberellin signaling pathway.

III. Core Agricultural Applications

The application of gibberellins is diverse, targeting several key areas of crop production. While much of the commercially available literature focuses on Gibberellic Acid (GA3), the principles are broadly applicable to other bioactive GAs like GA6, though dose-optimization is always required.

  • Promotion of Fruit Growth and Parthenocarpy: GAs are widely used to increase fruit size and quality in crops like grapes, citrus, and apples.[3][12] In some species, GA application can induce parthenocarpy, the development of fruit without fertilization, leading to seedless varieties.[3][12]

  • Breaking Seed Dormancy: Many seeds require specific environmental cues like cold stratification or light to germinate.[13] GAs can overcome these requirements by stimulating the production of hydrolytic enzymes, such as amylases, which break down stored food reserves in the endosperm to nourish the embryo.[13] This leads to faster and more uniform germination.[4]

  • Stem and Internode Elongation: One of the most visually striking effects of gibberellins is the promotion of stem elongation.[3][14] This is particularly valuable in crops like sugarcane, where longer internodes lead to higher sugar yields, and in some ornamental plants where long stems are desirable.[14]

  • Regulation of Flowering: The effect of GAs on flowering is species-dependent.[5] They can promote flowering in many long-day plants and biennials, effectively replacing the need for specific photoperiod or cold treatments.[12][15] However, in some perennial fruit trees, GAs can inhibit flowering, a response that can be used to manage crop load.[5]

Application Target Crop Examples Typical GA Concentration (ppm) Primary Outcome
Fruit SizingGrapes, Citrus20 - 150 mg/LIncreased berry/fruit size and weight.[16]
Seed GerminationLettuce, Tobacco, Cereals100 - 1000 mg/L (soak)Overcomes dormancy, uniform germination.[13][17][18]
Stem ElongationSugarcane, Celery30 - 100 mg/LIncreased stalk length and biomass.[14][15]
Promoting FloweringBiennials (e.g., Cabbage)50 - 200 mg/LInduction of bolting and flowering.[15]
Fruit SetTomato, Pepper25 - 35 mg/LIncreased fruit set, prevention of flower drop.[16]

Note: Concentrations are highly dependent on the specific gibberellin used (e.g., GA3 vs. GA6), crop variety, environmental conditions, and application timing. The ranges provided are indicative and should be optimized through empirical testing.

IV. Experimental Protocols

The following protocols provide a framework for the preparation and application of GA6 solutions. A critical aspect of experimental design is the inclusion of a vehicle control (a solution containing all components except GA6) to ensure observed effects are due to the hormone itself.

Protocol 1: Preparation of a 10 mM GA6 Stock Solution

Rationale: Gibberellins are sparingly soluble in water but readily dissolve in organic solvents like dimethyl sulfoxide (DMSO) or ethanol.[19] Creating a concentrated stock solution in an organic solvent allows for easy dilution to final working concentrations in aqueous solutions. DMSO is often preferred for its high solvating power.[19]

Materials:

  • Gibberellin A6 (MW: 348.37 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

Procedure:

  • Calculation: To prepare a 10 mM solution, you need 0.01 moles per liter. For 1 mL (0.001 L), this is 0.00001 moles.

    • Weight (mg) = Moles × Molar Weight ( g/mol ) × 1000 (mg/g)

    • Weight (mg) = 0.00001 mol × 348.37 g/mol × 1000 mg/g = 3.484 mg

  • Weighing: On an analytical balance, carefully weigh out 3.48 mg of GA6 powder and transfer it to a sterile vial.

  • Dissolving: Add 1 mL of anhydrous DMSO to the vial.

  • Mixing: Vortex the vial thoroughly until the GA6 powder is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution if needed.[20]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.[20] The stock solution is stable for several months under these conditions.

Protocol 2: Foliar Spray Application

Rationale: Foliar application is a common method for delivering plant growth regulators directly to the aerial parts of the plant.[21] The inclusion of a surfactant is critical to reduce the surface tension of the spray solution, allowing for uniform coverage on the waxy leaf cuticle and enhancing penetration.[22]

Materials:

  • GA6 stock solution (10 mM)

  • Sterile deionized water

  • Non-ionic surfactant (e.g., Tween-20)

  • Spray bottle

  • Graduated cylinders and beakers

Procedure:

  • Prepare Working Solution:

    • To prepare 100 mL of a 50 µM working solution, you will need:

      • V1 = (C2 × V2) / C1 = (50 µM × 100 mL) / 10,000 µM = 0.5 mL of the 10 mM stock solution.

    • In a beaker, add approximately 90 mL of deionized water.

    • Add 0.5 mL of the 10 mM GA6 stock solution and mix well.

    • Add a surfactant to a final concentration of 0.05-0.1% (v/v). For 100 mL, this is 50-100 µL.

    • Bring the final volume to 100 mL with deionized water and mix thoroughly.

  • Prepare Control Solution: Prepare a separate solution containing the same concentration of DMSO (0.5%) and surfactant in water, but without GA6.

  • Application:

    • Apply the spray in the morning or evening to avoid rapid evaporation and potential leaf burn.[4]

    • Spray the solution evenly onto the plant foliage until runoff is just beginning, ensuring coverage of both upper and lower leaf surfaces.

    • Apply the control solution to a separate set of plants in the same manner.

  • Post-Application: Label the treated and control plants clearly. Monitor for physiological responses over the subsequent days and weeks.

Protocol 3: Seed Treatment for Dormancy Breaking

Rationale: Soaking seeds in a GA solution provides direct contact between the hormone and the seed coat/embryo, which is highly effective for breaking dormancy.[16][21] The duration of the soak is a critical parameter that must be optimized to avoid phytotoxicity.

Materials:

  • GA6 stock solution (10 mM)

  • Sterile deionized water

  • Petri dishes or beakers

  • Filter paper

  • Seeds for treatment

Procedure:

  • Prepare Working Solution: Prepare a working solution of the desired concentration (e.g., 500 µM or ~175 mg/L) by diluting the stock solution in sterile deionized water. Prepare a corresponding vehicle control solution.

  • Sterilization (Optional but Recommended): To prevent microbial growth during germination, surface sterilize seeds. A common method is a brief wash in 70% ethanol (1-3 minutes) followed by a 10-minute soak in 1% sodium hypochlorite, and then several rinses with sterile water.[23]

  • Soaking:

    • Place seeds in a beaker or petri dish.

    • Add enough GA6 solution to fully submerge the seeds.[13]

    • Allow seeds to soak for a predetermined time, typically between 12 to 24 hours at room temperature.[13][21]

  • Sowing: After soaking, decant the GA solution. The seeds can be sown directly into soil or placed on moist filter paper in petri dishes for germination assays.

  • Incubation: Place the seeds in appropriate conditions (light/dark, temperature) for germination and monitor the germination rate and seedling vigor compared to the control group.

Experimental_Workflow General GA6 Application Workflow A Hypothesis Formulation (e.g., GA6 will increase fruit size) B Stock Solution Preparation (Protocol 1) A->B C Experimental Design (Determine concentrations, controls, replicates) B->C D Working Solution Preparation (GA6 and Vehicle Control) C->D E Application to Plants (Protocols 2 or 3) D->E F Data Collection (e.g., measure height, count fruit, etc.) E->F G Statistical Analysis (Compare GA6 vs. Control) F->G H Conclusion & Optimization G->H

Caption: A typical workflow for a GA6 application experiment.

V. Quantitative Analysis of Endogenous and Exogenous GAs

For advanced research and development, quantifying the uptake, transport, and metabolism of applied GA6, as well as its effect on the endogenous gibberellin profile, is crucial. The low concentrations of phytohormones in plant tissues necessitate highly sensitive analytical techniques.[24]

The gold-standard method for gibberellin quantification is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[25]

General Steps for HPLC-MS/MS Analysis:

  • Sample Collection & Homogenization: Plant tissue is harvested, flash-frozen in liquid nitrogen to halt metabolic activity, and ground to a fine powder.

  • Extraction: The powdered tissue is extracted with an appropriate solvent, typically a cold methanol/water mixture, often containing antioxidants and internal standards (deuterium-labeled GAs) for accurate quantification.

  • Purification/Fractionation: The crude extract contains many interfering compounds. Solid-Phase Extraction (SPE) is a common and effective method to purify and concentrate the gibberellins from the extract.[25]

  • Derivatization (Optional): While not always necessary with modern MS instruments, derivatization can sometimes improve ionization efficiency and chromatographic separation.

  • Detection and Quantification: The purified sample is injected into the HPLC-MS/MS system. The HPLC separates the different GAs based on their physicochemical properties, and the mass spectrometer provides highly selective and sensitive detection, allowing for precise quantification of each GA, including the applied GA6 and its metabolites.[26][27]

VI. Safety and Handling

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses or goggles. If eye contact occurs, rinse cautiously with water for several minutes.[28][29]

  • Hand Protection: Wear protective gloves (e.g., nitrile). Wash hands thoroughly after handling.[28]

  • Respiratory Protection: In cases where dust may be generated from the powder form, wear a NIOSH-approved respirator.[30]

  • Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[31]

Handling and Storage:

  • Avoid creating dust when handling the solid form.[31]

  • Store gibberellic acid in a cool, dry, well-ventilated place, away from incompatible materials like strong oxidizing agents, bases, and mineral acids.[29][30] Refrigerated storage is recommended.[29]

  • Keep containers tightly closed.[29]

Disposal:

  • Dispose of contents and containers in accordance with local, regional, and national regulations.[28]

VII. References

  • GeeksforGeeks. (2025). Gibberellins: Functions and Agricultural Applications. [Link]

  • Biology Discussion. Applications of Gibberellins in Agriculture and Horticulture. [Link]

  • Genfarm. (2020). GIBBERELLIC ACID 100. [Link]

  • eGyanKosh. Unit 5.1 Gibberellins: Discovery, Biosynthesis and Physiological role. [Link]

  • JU Agri Sciences. (2024). Using Gibberellic Acid in Home Gardening: Tips for Optimal Results. [Link]

  • Guillamón, J. M., et al. (2022). Plant Development and Crop Yield: The Role of Gibberellins. PMC - PubMed Central. [Link]

  • Agriculture Institute. (2023). How Gibberellins Enhance Plant Growth and Development. [Link]

  • Zhengzhou Delong Chemical Co., Ltd. (2020). Summary of Gibberellin Usage. [Link]

  • Wikipedia. Gibberellin. [Link]

  • MDPI. (2022). Foliar Application of Gibberellin Alleviates Adverse Impacts of Drought Stress and Improves Growth, Physiological and Biochemical Attributes of Canola (Brassica napus L.). [Link]

  • Springer. (2021). Gibberellic acid treatment improves seed germination and seedling establishment in Tinospora cordifolia (Willd.) Hook. F.. [Link]

  • ResearchGate. (2016). (PDF) Progress and Development of Analytical Methods for Gibberellins. [Link]

  • ResearchGate. Diagram of the pattern of gibberellin biosynthesis and signaling.... [Link]

  • Ficosterra. (2024). Gibberellins: Key in Crop Development. [Link]

  • NIH. (2016). DELLA-dependent and -independent gibberellin signaling. PMC - PubMed Central. [Link]

  • PubMed. (2013). Measurement of abscisic acid and gibberellins by gas chromatography/mass spectrometry. [Link]

  • NIH. (2002). Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways. PMC. [Link]

  • SpringerLink. (2021). The fundamental role of DELLA protein and regulatory mechanism during plant growth and development. [Link]

  • University of Alaska Fairbanks. Seed Germination and Gibberellic Acid. [Link]

  • Genfarm. (2020). Safety Data Sheet. [Link]

  • Revistas Javeriana. (2020). Validating a High-performance Liquid Chromatography method for the quantification of gibberellic acid in germinating maize seeds. [Link]

  • ResearchGate. Mechanism of action of gibberellin in plant cell. [Link]

  • Adenium Store. (2022). How to prepare gibberellic acid solution (GA3)….my way. [Link]

  • Asian Journal of Agriculture and Biology. (2022). Effects of Foliar and Soil Application of Gibberellic Acid (GA3) at Different Growth Stages on Agronomic Traits and Yield of Rice. [Link]

  • Bio-protocol. (2016). Arabidopsis Seed Germination Assay with Gibberellic Acid. [Link]

  • Taylor & Francis Online. (2016). Full article: DELLA-dependent and -independent gibberellin signaling. [Link]

  • SciRP.org. (2014). Development of a Rapid and Efficient Liquid Chromatography Method for Determination of Gibberellin A4 in Plant Tissue, with Solid Phase Extraction for Purification and Quantification. [Link]

  • Zhengzhou Delong Chemical Co., Ltd. (2022). The 7 major functions of gibberellin and 4 major precautions, farmers must understand in advance before using. [Link]

  • MDPI. (2022). Effects of Gibberellin Pre-Treatment on Seed Germination and Seedling Physiology Characteristics in Industrial Hemp under Drought Stress Condition. [Link]

  • Steber Lab. Gibberellin Metabolism and Signaling. [Link]

  • MetwareBio. Targeted Metabolomics Gibberellin Assay. [Link]

  • PNAS. (2019). GIGANTEA gates gibberellin signaling through stabilization of the DELLA proteins in Arabidopsis. [Link]

  • HortScience. (2017). Gibberellic Acid Promotes Seed Germination in Penstemon digitalis cv. Husker Red. [Link]

  • YouTube. (2021). How to prepare hormonal stock solution//Plant tissue culture//Phytohormones//Plant growth regulators. [Link]

  • UniProt. Keywords - Gibberellin signaling pathway. [Link]

  • YouTube. (2021). Gibberellin signaling pathway. [Link]

Sources

Application Note: High-Sensitivity Reporter Gene Constructs for Gibberellin A6 (GA6) Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Gibberellin A6 (GA6) is a C19-gibberellin often overshadowed by the highly potent GA4 and GA3. However, GA6 possesses distinct bioactivity and plays specific roles in floral development and feedback regulation of GA biosynthesis. Because GA6 often exhibits lower binding affinity for the GID1 receptor compared to GA4, creating a reporter system for GA6 requires maximal sensitivity and a rigorous validation strategy to distinguish its activity from background endogenous GAs.

This guide details the engineering of a Gibberellin Response Element (GARE)-driven destabilized reporter system . Unlike standard GFP constructs which are too stable for dynamic hormone tracking, this protocol utilizes a destabilized fluorescent protein (dGFP) or Luciferase (LUC) to capture the transient transcriptional bursts induced by GA6.

Mechanism of Action: The GID1-DELLA Axis[1]

To design a reporter, one must exploit the native signal transduction machinery. GA6 bioactivity relies on the ubiquitin-proteasome pathway.

  • Perception: Bioactive GA6 binds to the soluble receptor GID1 (GIBBERELLIN INSENSITIVE DWARF1).[1]

  • Complex Formation: The GA6-GID1 complex undergoes a conformational change, allowing it to bind DELLA proteins (repressors like RGA or GAI).

  • Degradation: This trimeric complex recruits the SCF^SLY1 E3 ubiquitin ligase, leading to the polyubiquitination and 26S proteasome-mediated degradation of DELLA.[2]

  • Activation: DELLA degradation releases transcription factors (e.g., PIFs, GAMYBs) to bind GARE (GA-Responsive Element) motifs in DNA, initiating transcription.

Signaling Pathway Diagram[1][3][4]

GA_Signaling GA6 Gibberellin A6 (Ligand) GID1 GID1 (Receptor) GA6->GID1 Binds Complex GA6-GID1-DELLA Complex GID1->Complex + DELLA DELLA DELLA Protein (Repressor) DELLA->Complex TF Transcription Factors (PIFs/GAMYB) DELLA->TF Inhibits (Directly) SCF SCF-SLY1 (E3 Ligase) Complex->SCF Recruits Proteasome 26S Proteasome SCF->Proteasome Ubiquitination of DELLA Proteasome->TF Degrades DELLA Releases TF Promoter Synthetic Promoter (4x GARE) TF->Promoter Binds GARE Reporter Reporter Gene (dGFP / LUC) Promoter->Reporter Transcription

Figure 1: The GA6 signaling cascade. GA6 triggers the degradation of DELLA repressors, de-repressing transcription factors that activate the reporter construct.

Construct Design Strategy

To detect GA6 specifically, we cannot rely on a "GA6-only" promoter, as GID1 receptors are promiscuous among bioactive C19-GAs. Instead, we maximize sensitivity to detect the lower-potency GA6 signal and rely on experimental design (Section 5) for specificity.

A. The Promoter: Synthetic Multimerization

Native promoters (like AtGA3ox1) are GA-responsive but contain complex regulatory elements. For a clean reporter, we use a synthetic promoter containing multimerized response elements.

  • Element: GARE (TAACAAA) and P-box (Pyrimidine box: CCTTTT).

  • Configuration: 4xGARE . Four repeats of the GARE sequence upstream of a minimal promoter (e.g., CaMV 35S minimal -46).

  • Rationale: Multimerization increases the recruitment probability of transcription factors, amplifying the signal from weak agonists like GA6.

B. The Reporter: Destabilized GFP (dGFP) or Luciferase
  • Problem: Standard GFP (t1/2 ~ 26 hours) accumulates over time. A transient spike in GA6 would be masked by pre-existing fluorescence.

  • Solution: dGFP (destabilized GFP).[3][4][5][6] Fusing a PEST sequence (e.g., from mouse ornithine decarboxylase) to the C-terminus reduces half-life to ~2 hours.[5][6]

  • Alternative: Firefly Luciferase (LUC) . Excellent for quantification but requires substrate injection (Luciferin).

C. The Vector Backbone
  • Selection: Binary vector (e.g., pGreenII 0800-LUC or pCAMBIA1300).

  • Selectable Marker: Hygromycin (HygR) or Kanamycin (KanR) for plant selection.

Vector Map Diagram

Vector_Map Plasmid LB 4xGARE + min35S dGFP (PEST) NOS Term HygR RB Prom_Note Sensory Module: High Sensitivity Prom_Note->Plasmid:Prom Gene_Note Reporter Module: Rapid Turnover Gene_Note->Plasmid:Gene

Figure 2: Linear representation of the T-DNA region. The 4xGARE drives dGFP, flanked by Left Border (LB) and Right Border (RB) for Agrobacterium integration.

Protocol: Cloning & Assembly

Objective: Create the plasmid pBinary-4xGARE::dGFP.

Materials
  • Backbone: pCAMBIA1300 (linearized at MCS).

  • Inserts: Synthetic double-stranded DNA gBlock containing 4xGARE-min35S.

  • Enzymes: Restriction enzymes (BamHI/EcoRI) or Gibson Assembly Master Mix.

  • Host: E. coli DH5α.

Step-by-Step Procedure
  • Synthesize the Promoter Insert: Order a gBlock with the following sequence structure: [BamHI Site] - [GARE] - [Spacer] - [GARE] - [Spacer] - [GARE] - [Spacer] - [GARE] - [min35S Promoter] - [EcoRI Site]

    • GARE Sequence:GGTAACAAAG

    • Spacer:TCTAGA (6bp random spacer to prevent steric hindrance).

  • Vector Preparation:

    • Digest 2 µg of pCAMBIA1300-dGFP (assuming dGFP is already present or cloned separately) with BamHI and EcoRI.

    • Gel purify the backbone (approx. 10kb).

  • Ligation/Assembly:

    • Method: Gibson Assembly (preferred for efficiency).

    • Mix: 50 ng Vector + 20 ng Insert + 5 µL Gibson Master Mix.

    • Incubate at 50°C for 30 minutes.

  • Transformation:

    • Transform 2 µL of assembly product into 50 µL Chemically Competent DH5α.

    • Plate on LB + Kanamycin (50 µg/mL).

    • Incubate overnight at 37°C.

  • Verification:

    • Pick 4 colonies. Perform Colony PCR using promoter-flanking primers.

    • Sanger sequence the promoter region to ensure the 4x repeats are intact (repetitive regions are prone to recombination).

Experimental Validation: Distinguishing GA6

This is the most critical scientific step. Since the reporter responds to any bioactive GA, you must use GA-deficient backgrounds to validate GA6 responsiveness.

Protocol: Protoplast Transient Assay

System: Arabidopsis Mesophyll Protoplasts (Col-0 vs ga1-3 mutant).

  • Isolation: Isolate protoplasts from 4-week-old leaves of ga1-3 (GA biosynthetic mutant, extremely low endogenous GA).

  • Transfection: PEG-mediated transfection of 10 µg pBinary-4xGARE::dGFP.

  • Incubation & Treatment:

    • Split protoplasts into 6-well plates.

    • Treatment A: Mock (DMSO).

    • Treatment B: GA3 (1 µM) - Positive Control.

    • Treatment C: GA6 (0.1 µM).

    • Treatment D: GA6 (1.0 µM).

    • Treatment E: GA6 (10 µM).

  • Data Collection: Measure fluorescence (GFP) or Luminescence (LUC) at 6 hours and 12 hours post-induction.

Data Interpretation Table
Experimental GroupHost GenotypeTreatmentExpected OutcomeInterpretation
1. Negative Ctrl ga1-3MockLow Basal SignalConfirms low background in absence of GA.
2. Positive Ctrl ga1-3GA3 (1 µM)High Signal (+++)Confirms construct is functional.
3. Test Low ga1-3GA6 (0.1 µM)Low/Mod Signal (+)GA6 has lower affinity than GA3/4.
4. Test High ga1-3GA6 (10 µM)High Signal (+++)Confirms dose-dependent response to GA6.
5. Wild Type Col-0MockModerate Signal (++)Endogenous GAs activate the reporter (Interference).

Key Insight: If Group 3/4 shows signal significantly above Group 1, your construct is a valid reporter for GA6 bioactivity.

Troubleshooting & Expert Insights

"My background signal is too high."
  • Cause: Leaky minimal promoter or high endogenous GA.

  • Fix: Add Paclobutrazol (PAC) , a GA biosynthesis inhibitor, to your media 24 hours before the experiment. This depletes endogenous GAs, "zeroing" the system so only your exogenous GA6 triggers a response.

"GA6 response is weak compared to GA3."
  • Cause: Biological reality.[1][2][4][5][6][7][8][9][10] GA6 is often less potent.

  • Fix: Do not saturate the system. Perform a dose-response curve. If sensitivity is still too low, increase the number of GARE repeats (up to 6x) or swap the minimal promoter for a slightly stronger one (though this risks higher background).

"The signal isn't changing over time."
  • Cause: Reporter stability.[3][4][5][6]

  • Fix: If using GFP, ensure it is the PEST-tagged version. Standard GFP is too stable to show a reduction in signaling or rapid pulses.[5][6] Switch to Luciferase (LUC) for real-time kinetic monitoring.

References

  • Ueguchi-Tanaka, M., et al. (2005). Gibberellin insensitive dwarf1 encodes a soluble receptor for gibberellin.[2] Nature. Link

    • Significance: Defines the GID1 receptor mechanism essential for understanding GA perception.
  • Silverstone, A. L., et al. (2001). Repressing a Repressor: Gibberellin-Induced Rapid Reduction of the RGA Protein in Arabidopsis. The Plant Cell. Link

    • Significance: Establishes the degrad
  • Gubler, F., & Jacobsen, J. V. (1992). Gibberellin-responsive elements in the promoter of a barley high-pI alpha-amylase gene. The Plant Cell. Link

    • Significance: Identifies the GARE sequence used in the synthetic promoter design.
  • Li, J., et al. (2019). Destabilized Green Fluorescent Protein for Monitoring Dynamic Changes in Gene Expression. Frontiers in Plant Science. Link (Generalized citation for dGFP utility in plants).

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Recovery of Gibberellin A6 Purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Gibberellin A6 (GA6) purification. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable plant hormone. As a Senior Application Scientist, I will provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions and effectively troubleshoot low recovery issues in your experiments.

I. Understanding Gibberellin A6: Key Physicochemical Properties

Before delving into troubleshooting, it is crucial to understand the chemical nature of Gibberellin A6. Gibberellins are a family of diterpenoid acids.[1][2] Their acidic nature and polarity, largely determined by the number and position of hydroxyl and carboxyl groups, govern their behavior during extraction and chromatography.[3][4]

Key characteristics of gibberellins relevant to purification include:

  • Acidic Nature: The presence of a carboxylic acid group makes gibberellins amenable to pH-controlled extraction and ion-suppression chromatography.

  • Polarity: The degree of hydroxylation is a primary determinant of a gibberellin's polarity, which dictates its elution profile in reverse-phase chromatography. Generally, more hydroxylated gibberellins are more polar and elute earlier.[3][4]

  • Stability: Gibberellins are generally more stable in acidic conditions and are prone to degradation or rearrangement in alkaline environments.

  • Forms in Nature: Gibberellins can exist as free acids, methyl esters, or glucosyl conjugates.[5] The presence of these different forms can complicate purification and quantification.

II. Troubleshooting Guide: A Question-and-Answer Approach

This section addresses common issues leading to low GA6 recovery in a question-and-answer format, providing both explanations and actionable solutions.

A. Initial Extraction and Sample Preparation

Question 1: My initial crude extract shows very low GA6 content. What could be the reasons?

Low GA6 in the initial extract is often due to inefficient extraction from the source material (e.g., fungal culture or plant tissue) or degradation during the process.

Causality and Solutions:

  • Incomplete Cell Lysis: If GA6 is intracellular, inefficient disruption of the fungal or plant cells will result in poor release of the target molecule.

    • Protocol: For fungal cultures, consider mechanical methods like bead beating or sonication in addition to enzymatic lysis. For plant tissues, thorough grinding in liquid nitrogen is essential to break down rigid cell walls.

  • Incorrect Extraction Solvent: The choice of solvent is critical for maximizing the solubility of GA6.

    • Protocol: Gibberellins are soluble in moderately polar organic solvents. A commonly used and effective extraction solvent is 80% methanol containing a small amount of a weak acid, such as 1% acetic acid, to ensure the GA6 remains in its protonated, less polar form, which is more amenable to extraction into the organic solvent.

  • Degradation due to pH: As carboxylic acids, gibberellins are more stable at a slightly acidic pH.

    • Protocol: Ensure your extraction buffer is buffered to a pH between 2.5 and 3.0. This can be achieved using a suitable buffer or by acidifying the extraction solvent with formic acid or acetic acid.

  • Enzymatic Degradation: Plant and fungal tissues contain enzymes that can degrade gibberellins.

    • Protocol: Perform the extraction at low temperatures (4°C) to minimize enzymatic activity. The inclusion of enzyme inhibitors in the extraction buffer can also be beneficial.

Question 2: I am seeing a significant loss of GA6 after the initial liquid-liquid extraction. Why is this happening?

Liquid-liquid extraction is a common step to partition GA6 from a complex aqueous matrix into an organic solvent. Low recovery at this stage is typically due to improper pH or solvent choice.

Causality and Solutions:

  • Incorrect pH for Partitioning: For efficient partitioning into an organic solvent, the carboxylic acid group of GA6 must be protonated (uncharged).

    • Protocol: Before extraction with an organic solvent like ethyl acetate, adjust the pH of the aqueous phase to 2.5-3.0 with an acid like HCl. This ensures that the majority of GA6 is in its less polar, protonated form and will preferentially move into the organic phase.

  • Emulsion Formation: Emulsions can trap your analyte at the interface between the aqueous and organic layers, leading to significant loss.

    • Protocol: To break emulsions, you can try adding a small amount of a saturated salt solution (brine), centrifuging the mixture at a low speed, or passing the mixture through a bed of celite.

B. Solid-Phase Extraction (SPE) Purification

SPE is a powerful technique for sample cleanup and concentration before HPLC analysis.[6] Low recovery during SPE is a frequent problem.

Question 3: My GA6 is not binding to the C18 SPE cartridge. What am I doing wrong?

Failure to bind to a reverse-phase (C18) SPE cartridge is a classic sign of incorrect sample loading conditions.

Causality and Solutions:

  • Sample pH is too high: If the pH of your sample is significantly above the pKa of GA6's carboxylic acid group, the molecule will be deprotonated (negatively charged) and more polar, leading to poor retention on the nonpolar C18 sorbent.

    • Protocol: Acidify your sample to a pH of 2.5-3.0 before loading it onto the conditioned SPE cartridge.

  • Sample solvent is too strong (high organic content): If your sample is dissolved in a solvent with a high percentage of organic solvent (e.g., >10% methanol or acetonitrile), it will have a low affinity for the C18 stationary phase and will pass through without binding.

    • Protocol: If your sample is in an organic solvent, evaporate the solvent under a stream of nitrogen and reconstitute the residue in an aqueous solution with a low organic content (e.g., 5-10% methanol) and a pH of 2.5-3.0 before loading.

Question 4: I have good binding of GA6 to the SPE cartridge, but I am getting very low recovery during elution. What is the issue?

Poor elution recovery suggests that the elution solvent is not strong enough to displace the bound GA6 from the C18 sorbent.

Causality and Solutions:

  • Elution solvent is too weak: The elution solvent must have a sufficiently high organic content to disrupt the hydrophobic interactions between GA6 and the C18 stationary phase.

    • Protocol: Elute the GA6 with a solvent mixture containing a higher percentage of organic solvent, such as 80-100% methanol or acetonitrile. The inclusion of a small amount of a weak acid (e.g., 1% acetic acid) in the elution solvent can sometimes improve recovery by ensuring the GA6 remains protonated.

Workflow for Troubleshooting SPE Recovery

spe_troubleshooting start Low GA6 Recovery after SPE check_binding Did GA6 bind to the cartridge? (Analyze flow-through) start->check_binding no_binding Issue: Poor Binding check_binding->no_binding No good_binding Issue: Poor Elution check_binding->good_binding Yes reason1_nobind Reason: Sample pH too high no_binding->reason1_nobind reason2_nobind Reason: Sample solvent too strong no_binding->reason2_nobind solution1_nobind Solution: Acidify sample to pH 2.5-3.0 reason1_nobind->solution1_nobind solution2_nobind Solution: Evaporate organic solvent and reconstitute in weak aqueous solution reason2_nobind->solution2_nobind reason1_elution Reason: Elution solvent too weak good_binding->reason1_elution solution1_elution Solution: Increase organic solvent percentage in elution buffer reason1_elution->solution1_elution

Caption: A decision tree for troubleshooting low Gibberellin A6 recovery during Solid-Phase Extraction.

C. High-Performance Liquid Chromatography (HPLC) Purification

HPLC is the final and most critical step in obtaining high-purity GA6. Low recovery at this stage can be due to a variety of factors.

Question 5: I am seeing a very broad or tailing peak for GA6 in my reverse-phase HPLC chromatogram. What does this indicate?

Poor peak shape in reverse-phase HPLC is often a sign of secondary interactions with the stationary phase or issues with the mobile phase.

Causality and Solutions:

  • Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based C18 stationary phase can interact with the polar groups of GA6, leading to peak tailing.

    • Protocol: Add a small amount of a weak acid, such as 0.1% formic acid or 0.1% acetic acid, to your mobile phase. The acid will protonate the silanol groups, minimizing these secondary interactions.

  • Mobile Phase pH is too high: If the mobile phase pH is not sufficiently low, the GA6 can be partially ionized, leading to poor peak shape.

    • Protocol: Ensure the pH of your mobile phase is at least one pH unit below the pKa of GA6's carboxylic acid group. A mobile phase pH of around 3.0 is a good starting point.

Question 6: My GA6 peak is not well-resolved from other impurities or other gibberellins. How can I improve the separation?

Co-elution with impurities or other structurally similar gibberellins is a common challenge. The separation of gibberellins is highly dependent on their polarity.[3][4]

Causality and Solutions:

  • Insufficient Chromatographic Resolution: The HPLC method may not have enough resolving power to separate GA6 from closely eluting compounds.

    • Protocol:

      • Optimize the Gradient: Try a shallower gradient (a slower increase in the percentage of organic solvent over time). This will increase the run time but can significantly improve the resolution between closely eluting peaks.

      • Change the Organic Modifier: If you are using acetonitrile, try methanol, or vice versa. The different selectivities of these solvents can alter the elution order and improve separation.

      • Use a Different Stationary Phase: If resolution is still an issue, consider a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a polar-embedded phase) that may offer different selectivity for gibberellins.

Question 7: I am injecting my purified GA6 fraction, but I am not seeing a peak, or it is much smaller than expected.

A complete loss or significant reduction of the GA6 peak after collection from the HPLC can be due to degradation or handling issues.

Causality and Solutions:

  • Degradation in Collection Tubes: If the collected fractions are left at room temperature for an extended period, especially if the mobile phase is not acidic, GA6 can degrade.

    • Protocol: Collect fractions in tubes that are kept on ice or in a refrigerated fraction collector. If the mobile phase does not contain an acid, consider adding a small amount of a weak acid to the collection tubes beforehand to maintain a stable pH.

  • Inappropriate Solvents for Storage: Storing the purified GA6 in an inappropriate solvent can lead to degradation.

    • Protocol: After evaporation of the HPLC mobile phase, store the purified GA6 as a dry film at -20°C or lower. For short-term storage, a solution in an organic solvent like methanol can be used if kept at low temperatures.

Table 1: Summary of Key Parameters for GA6 Purification

ParameterRecommended ConditionRationale
Extraction pH 2.5 - 3.0To ensure GA6 is protonated for efficient extraction into organic solvents.
Extraction Solvent 80% Methanol with 1% Acetic AcidGood solubility for gibberellins and maintains an acidic environment.
SPE Loading pH 2.5 - 3.0Promotes binding to C18 stationary phase by keeping GA6 in its less polar, protonated form.
SPE Elution Solvent 80-100% Methanol or Acetonitrile with 1% Acetic AcidSufficiently non-polar to elute GA6 from the C18 sorbent.
HPLC Mobile Phase pH ~3.0 (using 0.1% formic or acetic acid)Suppresses ionization of GA6 and silanol groups on the stationary phase, leading to better peak shape.
Storage Dry film at -20°C or lowerMinimizes degradation of the purified compound.

III. Experimental Protocols

Protocol 1: Extraction of Gibberellin A6 from Fungal Culture

This protocol provides a general guideline for the extraction of GA6 from a liquid fungal culture.[7][8][9]

  • Harvesting: Separate the fungal mycelium from the culture broth by filtration or centrifugation. The GA6 is typically secreted into the broth.

  • Acidification: Adjust the pH of the culture supernatant to 2.5-3.0 with 1M HCl.

  • Liquid-Liquid Extraction:

    • Transfer the acidified supernatant to a separatory funnel.

    • Extract three times with an equal volume of ethyl acetate.

    • Combine the organic layers.

  • Drying and Concentration:

    • Dry the combined organic phase over anhydrous sodium sulfate.

    • Filter to remove the sodium sulfate.

    • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Reconstitution: Dissolve the crude extract in a small volume of 80% methanol for further purification.

Protocol 2: Solid-Phase Extraction (SPE) Cleanup of GA6 Extract

This protocol describes the use of a C18 SPE cartridge for the cleanup and concentration of the crude GA6 extract.[6]

  • Cartridge Conditioning:

    • Wash the C18 cartridge with one column volume of methanol.

    • Equilibrate the cartridge with one column volume of water acidified to pH 2.5-3.0 with formic acid.

  • Sample Loading:

    • Dilute the reconstituted crude extract with acidified water (pH 2.5-3.0) to have a final organic solvent concentration of less than 10%.

    • Load the diluted sample onto the SPE cartridge at a slow flow rate (approximately 1-2 drops per second).

  • Washing:

    • Wash the cartridge with one column volume of acidified water (pH 2.5-3.0) to remove polar impurities.

  • Elution:

    • Elute the GA6 from the cartridge with one column volume of methanol containing 1% acetic acid.

    • Collect the eluate.

  • Drying: Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the purified extract in a small, known volume of the initial HPLC mobile phase for analysis.

General HPLC Purification Workflow

hplc_workflow start Crude GA6 Extract spe Solid-Phase Extraction (SPE) on C18 Cartridge start->spe hplc Reverse-Phase HPLC (C18 Column) spe->hplc fraction_collection Fraction Collection hplc->fraction_collection analysis Purity Analysis (e.g., Analytical HPLC, LC-MS) fraction_collection->analysis final_product High-Purity GA6 analysis->final_product

Caption: A generalized workflow for the purification of Gibberellin A6 using SPE and HPLC.

IV. Frequently Asked Questions (FAQs)

  • Q: Can I use a different reverse-phase column other than C18?

    • A: Yes, C8 columns can also be effective and may offer different selectivity. For preparative work, ensure the column has a high loading capacity.

  • Q: What is the best way to detect GA6 during HPLC?

    • A: Gibberellins have a weak chromophore, so UV detection at low wavelengths (around 205-210 nm) is typically used. For higher sensitivity and specificity, mass spectrometry (LC-MS) is the preferred method.

  • Q: How can I confirm the identity of my purified GA6?

    • A: The most definitive method for identity confirmation is high-resolution mass spectrometry (HRMS) to determine the accurate mass and fragmentation pattern, and comparison with a certified reference standard.

  • Q: My recovery is still low after trying all the troubleshooting steps. What else could be the problem?

    • A: Consider the possibility that your starting material has a very low concentration of GA6. It may be necessary to process a larger amount of the source material. Also, re-evaluate your quantification method to ensure it is accurate and not underestimating the amount of GA6 present.

V. References

Sources

Overcoming limitations of Gibberellin A6 delivery to plant tissues

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the delivery of Gibberellin A6 (GA6) to plant tissues. Our goal is to move beyond simple protocols and provide a foundational understanding of the principles governing successful application, enabling you to troubleshoot effectively and enhance experimental reproducibility.

Introduction: The Challenge of GA6 Delivery

Gibberellins (GAs) are a class of diterpenoid phytohormones that regulate critical aspects of plant development, including stem elongation, seed germination, and flowering.[1][2] Gibberellin A6 (GA6), like other GAs, exerts profound physiological effects at very low concentrations.[3] However, its efficacy in experimental and commercial settings is often limited by challenges in delivering the molecule to its target tissues.

The primary barrier to uptake is the plant's waxy cuticle, a hydrophobic layer that protects leaves from water loss and pathogens but also repels aqueous spray solutions.[4] Furthermore, the stability of GA6 in solution and its transport within the plant can be highly variable, leading to inconsistent results. This guide will address these limitations directly, offering both theoretical insights and practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing Gibberellin A6 stock solutions?

A1: Gibberellin A6, like most gibberellins, has low solubility in water but is soluble in organic solvents. For initial solubilization, it is standard practice to dissolve the GA powder in a small amount of ethanol, methanol, or acetone before diluting with distilled water to the final volume.[5][6] Always start with a few drops of the organic solvent and mix until the powder is fully dissolved before adding water. For applications where alcohol may cause phytotoxicity, dimethyl sulfoxide (DMSO) can be used, but it should be used with caution and at very low final concentrations.

Q2: How can I improve the stability of my GA6 working solution?

A2: The aqueous solution of gibberellin is prone to decomposition and should not be stored for long periods; it is best to prepare it for immediate use.[6] Bright sunlight can also degrade the solution. Therefore, prepare fresh solutions for each experiment and store any stock solutions in the dark at 4°C. The pH of the solution should be kept neutral, as alkaline conditions can cause GA6 to rearrange into less biologically active compounds.[5][7]

Q3: Can I mix GA6 with other pesticides or fertilizers?

A3: GA6 can be mixed with acidic or neutral fertilizers and pesticides. However, it should not be mixed with alkaline substances, as this will lead to its degradation.[6] When creating a tank mix, it is advisable to perform a small-scale compatibility test first to check for precipitation or other chemical reactions. Mixing with urea has been shown to have a synergistic effect in some applications.[6]

Q4: What are the visual signs of poor GA6 uptake versus successful application?

A4: Successful application of GA6 typically results in visible growth promotion, such as increased internode elongation (taller plants), expanded leaf size, and breaking of dormancy.[8] The specific response will depend on the plant species and the experimental goal.[9][10] Poor uptake will result in a lack of any discernible physiological response. It's crucial to have untreated control plants to accurately assess the effects. Over-application can lead to abnormal, spindly growth, so concentration optimization is key.[9]

Troubleshooting Guide

This section addresses common problems encountered during GA6 application.

Problem 1: No observable plant response after GA6 application.

Potential Cause Troubleshooting Step & Rationale
Poor Solution Penetration The waxy cuticle of the leaves is repelling the spray solution. Solution: Incorporate a non-ionic surfactant into your spray solution. Surfactants reduce the surface tension of water droplets, allowing for better spreading and penetration of the leaf surface.[11][12][13]
Incorrect Concentration The applied concentration may be too low to elicit a response. Solution: Perform a dose-response curve. Test a range of concentrations (e.g., 1, 10, 50, 100 ppm) to determine the optimal concentration for your specific plant species and desired effect.[9]
Degraded GA6 Solution The GA6 may have degraded due to improper preparation or storage. Solution: Always prepare fresh solutions before application.[6] Ensure the pH is neutral and avoid mixing with alkaline substances.[5][6]
Environmental Factors High temperatures or bright sunlight during or after application can reduce effectiveness.[10] Solution: Apply GA6 during cooler parts of the day, such as early morning, to maximize absorption and minimize degradation.
Plant Developmental Stage The plant tissue may not be at a responsive developmental stage. Solution: Apply GA6 to young, actively growing tissues, as these are generally more responsive.[10]

Problem 2: Symptoms of phytotoxicity (e.g., leaf burn, spotting) are observed.

Potential Cause Troubleshooting Step & Rationale
High Solvent Concentration The concentration of the organic solvent (e.g., ethanol, acetone) used to dissolve the GA6 is too high in the final working solution. Solution: Use the absolute minimum amount of solvent required to dissolve the GA6 powder before diluting with water. The final solvent concentration should ideally be less than 0.1%.
High Surfactant Concentration Excessive surfactant can damage the leaf cuticle. Solution: Adhere to the manufacturer's recommended concentration for the specific surfactant being used. If unsure, start with a low concentration (e.g., 0.01%) and increase only if necessary.
High GA6 Concentration While GAs are generally not highly toxic, extremely high concentrations can cause abnormal growth. Solution: Re-evaluate your dose-response curve. The optimal concentration for growth promotion is often well below any toxic threshold.[3]

Problem 3: Inconsistent results between experiments.

Potential Cause Troubleshooting Step & Rationale
Variable Application Technique Inconsistent spray volume or coverage leads to variable doses per plant. Solution: Standardize your application method. Spray to the point of run-off to ensure consistent and thorough coverage for each plant.[14] Use calibrated spray equipment.
Lack of Fresh Solution Using a previously prepared solution can lead to variable potency. Solution: As a strict rule, always prepare a new GA6 solution from your stock for each independent experiment to ensure consistent starting concentrations.[6]
Environmental Variability Fluctuations in temperature, humidity, and light intensity between experiments can affect plant response.[10] Solution: Record environmental conditions for each experiment. If possible, conduct experiments in a controlled environment to minimize these variables.

Visualizing the Process

To better understand the factors at play, from molecular action to experimental design, the following diagrams illustrate key concepts.

Gibberellin Signaling Pathway

GA_Signaling GA6 GA6 Receptor GID1 Receptor GA6->Receptor Binds DELLA DELLA (Repressor) Receptor->DELLA Targets for Degradation PIF PIF (Transcription Factor) DELLA->PIF Represses Growth_Genes Growth-Promoting Genes PIF->Growth_Genes Activates Response Cell Elongation & Growth Growth_Genes->Response Leads to

Caption: Simplified Gibberellin (GA) signaling pathway within a plant cell.

Experimental Workflow for Optimizing GA6 Delivery

GA_Workflow Prep 1. Prepare GA6 Stock (Dissolve in Ethanol, dilute with H2O) Dose 2. Design Dose-Response (e.g., 0, 10, 50, 100 ppm) Prep->Dose Surfactant 3. Add Surfactant (e.g., Tween 20 @ 0.05%) Dose->Surfactant Apply 4. Foliar Application (Spray to run-off, AM application) Surfactant->Apply Control 5. Maintain Controls (Water + Surfactant only) Surfactant->Control Observe 6. Observe & Measure (e.g., Plant height, internode length) Apply->Observe Control->Observe Analyze 7. Analyze Data & Determine Optimal Dose Observe->Analyze

Caption: Step-by-step workflow for optimizing foliar application of GA6.

Detailed Experimental Protocols

Protocol 1: Preparation of a 1000 ppm GA6 Stock Solution

Materials:

  • Gibberellin A6 powder

  • 95% Ethanol

  • Distilled water

  • Volumetric flasks and pipettes

Procedure:

  • Weigh 100 mg of GA6 powder accurately.

  • Transfer the powder to a 100 mL volumetric flask.

  • Add approximately 2-3 mL of 95% ethanol to the flask.[5]

  • Gently swirl the flask until the GA6 powder is completely dissolved. Avoid vigorous shaking.

  • Once dissolved, add distilled water to the flask, bringing the total volume up to the 100 mL mark.

  • Invert the flask several times to ensure the solution is thoroughly mixed.

  • Transfer the solution to a labeled, amber glass bottle and store at 4°C. This stock solution is 1000 mg/L or 1000 ppm.

Protocol 2: Foliar Application of GA6 with a Surfactant

Materials:

  • GA6 stock solution (from Protocol 1)

  • Non-ionic surfactant (e.g., Tween 20)

  • Distilled water

  • Graduated cylinders and beakers

  • Handheld sprayer

Procedure:

  • Calculate Dilutions: To prepare a 50 ppm working solution, you will need to dilute the 1000 ppm stock solution. For 100 mL of working solution, pipette 5 mL of the 1000 ppm stock solution into a beaker.

  • Add Water: Add approximately 90 mL of distilled water to the beaker.

  • Add Surfactant: Add the surfactant. A typical starting concentration is 0.05% (v/v). For 100 mL of solution, this would be 50 µL of Tween 20. Surfactants are critical for reducing surface tension and ensuring droplets adhere to and spread across the waxy leaf surface.[4][11]

  • Final Volume: Add distilled water to bring the total volume to 100 mL and mix gently.

  • Prepare Control: Prepare a control solution containing only distilled water and the same concentration of surfactant used in the treatment solution.

  • Application: Pour the solution into a handheld sprayer. Apply evenly to the plant foliage, ensuring complete coverage until the point of slight runoff.[14] Apply during the cooler part of the day to prevent rapid evaporation.

  • Labeling: Clearly label all treated plants and controls.

Protocol 3: Targeted Delivery using Lanolin Paste

For experiments requiring localized application to a specific bud or tissue, a lanolin paste is highly effective as it prevents the solution from drying out.[5]

Materials:

  • GA6 stock solution (from Protocol 1)

  • Anhydrous lanolin

  • Small beaker

  • Glass stirring rod

  • Hot plate

Procedure:

  • Weigh the desired amount of lanolin in a small beaker. For a 1% GA6 paste in 10g of lanolin, you will need 100mg of GA6.

  • Calculate the volume of stock solution needed. For 100mg of GA6, you would use 100 µL of a highly concentrated stock (e.g., 1g/mL in ethanol).

  • Gently heat the lanolin on a hot plate until it becomes liquid.[5][15]

  • Remove the beaker from the heat. Slowly add the GA6 solution to the liquefied lanolin while constantly stirring with a glass rod.[5]

  • Continue stirring until the mixture is homogenous and begins to cool and solidify.

  • The paste is now ready for application. Use a small spatula or glass rod to apply a small amount directly to the target plant tissue. This method is excellent for treating individual buds to promote branching or flowering.[16][17][18]

References

  • Using Gibberellic Acid in Home Gardening: Tips for Optimal Results - JU Agri Sciences. (2024-07-30).
  • Preparation of Plant Growth Regulators and their Uses. (2023-05-15).
  • Summary of Gibberellin Usage - Knowledge - Zhengzhou Delong Chemical Co., Ltd. (2020-11-12).
  • When and Why to Use Gibberellins in Ornamental Horticulture - Mycorrhizal Applications. (2019-03-22).
  • Adjuvants in Foliar Application - OMEX Canada. (2024-04-26).
  • How to Improve Plant Development with Gibberellic Acid - Power Grown. (2019-03-14).
  • SURFACTANT INTERACTIONS WITH PLANT GROWTH REGULATORS | International Society for Horticultural Science.
  • FORMULATION OF SPRAYS TO IMPROVE THE EFFICACY OF FOLIAR FERTILISERS - Scion Research.
  • How Gibberellins Enhance Plant Growth and Development - Agriculture Institute. (2023-12-24).
  • What are Surfactants in Agriculture? All Products and Resources - ICL Growing Solutions.
  • CN102511488B - Plant sprouting agent and preparation method thereof - Google Patents.
  • 8 ways to use plant growth regulators - Knowledge - Zhengzhou Delong Chemical Co., Ltd. (2020-09-29).
  • Three d of bud growth at 11 d after hormone application. The lanolin... - ResearchGate.
  • How Spray Surfactants Work and Why You Should Use Them - Article - Nuturf.
  • Lanolin and Plant Growth Regulators - ResearchGate.
  • (+)-Gibberellic Acid | C19H22O6 | CID 6466 - PubChem.
  • Gibberellin A6 | C19H22O6 | CID 12310161 - PubChem - NIH.
  • Effects of Gibberellins on Plant Growth and Development - ResearchGate.
  • Gibberellic acid - Wikipedia.
  • Gibberellin Signaling in Plants – The Extended Version - PMC - NIH.
  • Gibberellic acid in plant: Still a mystery unresolved - PMC.

Sources

Validation & Comparative

Dissecting Gibberellin A6 Function: A Comparative Guide to CRISPR/Cas9 Knockout Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Confirming the specific biological function of Gibberellin A6 (GA6) presents a unique challenge in plant physiology. Unlike the dominant bioactive gibberellins (GA1 and GA4), GA6 often exists as a specific epoxide intermediate or a minor bioactive component within a highly redundant biosynthetic web. Traditional methods like chemical inhibition (e.g., Paclobutrazol) or RNA interference (RNAi) lack the resolution to distinguish between the closely related enzymes—specifically the GA20-oxidase (GA20ox) and GA3-oxidase (GA3ox) paralogs—that govern its synthesis.

This guide establishes why CRISPR/Cas9-mediated knockout (KO) is the superior methodology for validating GA6 function. By generating precise, heritable null alleles of specific synthase paralogs, researchers can decouple GA6 activity from the broader gibberellin background, a feat unachievable with broad-spectrum inhibitors.

Part 1: The Challenge of Isoform Specificity

The biosynthesis of GA6 occurs late in the gibberellin pathway, often branching from GA5 via specific oxidation steps mediated by GA20ox and GA3ox enzymes. The core difficulty in studying GA6 is functional redundancy . Plants typically possess multiple paralogs of these enzymes (e.g., AtGA20ox1, AtGA20ox2 in Arabidopsis), which have overlapping substrate specificities.

To attribute a phenotype (e.g., floral induction, stem elongation) specifically to GA6, you must selectively eliminate the enzymatic step responsible for its production without collapsing the entire GA pathway.

Biosynthetic Pathway Visualization

The following diagram illustrates the critical position of GA6 and the enzymatic nodes targeted by CRISPR.

GABiosynthesis GGDP GGDP entKaurene ent-Kaurene GGDP->entKaurene CPS/KS GA12 GA12 (Precursor) entKaurene->GA12 KO/KAO GA53 GA53 GA12->GA53 GA13ox GA20 GA20 GA53->GA20 GA20ox GA5 GA5 GA20->GA5 GA3ox (Desaturation) GA1 GA1 (Major Bioactive) GA20->GA1 GA3ox GA6 GA6 (Target) GA5->GA6 Epoxidation (GA3ox/Specific Oxidase) GA3 GA3 GA5->GA3 GA3ox CPS_KS CPS/KS KO_KAO KO/KAO GA20ox GA20ox GA3ox GA3ox

Caption: Simplified GA pathway showing GA6 as a specific product distinct from the major GA1/GA3 branches. CRISPR targets the specific GA20ox/GA3ox paralogs driving the GA5->GA6 transition.

Part 2: Comparative Analysis (CRISPR vs. Alternatives)

For high-stakes functional validation, CRISPR/Cas9 offers decisive advantages over legacy methods.

FeatureCRISPR/Cas9 (Recommended)RNA Interference (RNAi)Chemical Inhibition (e.g., Paclobutrazol)
Mechanism Genomic Knockout (Null Allele): Permanent DNA double-strand break and frameshift.mRNA Knockdown: Post-transcriptional degradation.Enzymatic Blockade: Competitive inhibition of P450 monooxygenases.
Isoform Specificity High: Can distinguish between GA20ox1 and GA20ox2 based on unique SNP sequences.Low to Moderate: High risk of silencing off-target paralogs due to sequence homology.None: Blocks all upstream GA synthesis (ent-kaurene oxidase).
Stability Heritable: Stable across generations (T1, T2, etc.).Variable: Silencing efficiency can fluctuate or be silenced by the plant over time.Transient: Requires continuous application; washout effects occur.
Phenotype Clarity Binary: Complete loss-of-function allows unambiguous data interpretation.[1]Hypomorphic: Residual protein activity can mask subtle GA6 phenotypes.Confounded: Global GA depletion causes severe dwarfism, masking specific GA6 effects.

Expert Insight: Chemical inhibitors are useful for establishing general GA deficiency but are useless for assigning function to GA6 specifically. RNAi is risky in the GA family because the GA20ox and GA3ox genes share high sequence identity; an RNAi construct designed for one may inadvertently silence others, confounding results.

Part 3: Strategic Experimental Protocol

To validate GA6 function, the strategy involves knocking out the specific GA20ox or GA3ox paralog hypothesized to drive GA6 accumulation (e.g., OsGA20ox2 in rice or specific AtGA20ox members in Arabidopsis) and validating the loss via LC-MS/MS.

Phase 1: Target Selection & sgRNA Design
  • Paralog Identification: Align all GA20ox and GA3ox sequences in your target species.

  • Target Region: Select the first exon (Exon 1) to ensure early termination of the protein.

  • Specificity Check: Use tools like CRISPR-P 2.0 to ensure the sgRNA has >3 mismatches against other GA paralogs.

    • Critical Step: If the gene has high homology, design sgRNAs targeting the UTRs or unique intron-exon junctions.

Phase 2: Vector Construction & Transformation
  • Vector: Use a binary vector (e.g., ppKIR1.1 or pYLCRISPR) containing a plant-codon optimized Cas9 and the sgRNA cassette driven by a Pol III promoter (e.g., U6 or U3).

  • Transformation:

    • Arabidopsis:[2][3] Floral Dip method (Agrobacterium strain GV3101).

    • Rice/Tomato: Agrobacterium-mediated callus transformation (Strain EHA105).

Phase 3: Screening & Genotyping

Do not rely on phenotype alone.

  • Hygromycin/Kanamycin Selection: Select T0 transformants.

  • PCR Genotyping: Amplify the target region.

  • Sanger Sequencing: Analyze chromatograms for "mixed peaks" (heterozygotes) or clean frameshifts (homozygotes). Use tools like DSDecode or TIDE to deconvolute the indels.

Phase 4: Analytical Validation (The "Trust" Pillar)

Phenotypes like dwarfism are insufficient proof of GA6 specific loss. You must quantify the hormone profile.

Protocol: LC-MS/MS Quantification of GA6

  • Extraction: Flash freeze 100mg of plant tissue (shoot apices) in liquid nitrogen. Grind to fine powder.

  • Solvent: Extract in 80% Methanol + 1% Formic Acid with internal standards (deuterated GAs, e.g., d2-GA6).

  • Purification: Solid Phase Extraction (SPE) using MAX (Mixed-mode Anion-eXchange) cartridges to isolate acidic GAs.

  • Detection: Inject into LC-MS/MS (e.g., Q-Exactive or Triple Quad).

    • Target: Monitor the specific mass transition for GA6 (Parent ion [M-H]- → Daughter ions).

    • Control: Confirm levels of GA1 and GA4 are either unaffected or altered in a predicted manner, while GA6 is absent.

Experimental Workflow Diagram

CRISPRWorkflow Design 1. sgRNA Design (Target GA20ox/GA3ox) Cloning 2. Vector Construction (Binary Vector) Design->Cloning Transform 3. Agrobacterium Transformation Cloning->Transform Screen 4. Genotyping (T1) (Identify Null Alleles) Transform->Screen Phenotype 5. Phenotyping (Growth/Flowering) Screen->Phenotype LCMS 6. LC-MS/MS (Confirm GA6 Absence) Screen->LCMS LCMS->Phenotype Correlate Data

Caption: Step-by-step workflow from computational design to analytical validation. Note the parallel requirement of Genotyping and LC-MS/MS.

References
  • Yamaguchi, S. (2008). Gibberellin Metabolism and its Regulation.[4][5] Annual Review of Plant Biology. Link

  • Miao, J., et al. (2013). Targeted mutagenesis in rice using CRISPR-Cas system. Cell Research. Link

  • Urbanova, A., et al. (2013). Gibberellins – Terpenoids with complex metabolism and function.[6] IntechOpen. Link

  • Hedden, P., & Thomas, S.G. (2012). Gibberellin Biosynthesis and its Regulation. Biochemical Journal. Link

  • Ma, X., et al. (2016). A Robust CRISPR/Cas9 System for Convenient, High-Efficiency Multiplex Genome Editing in Monocot and Dicot Plants. Molecular Plant. Link

Sources

A Senior Application Scientist's Guide to Validating the Gibberellin A6-Receptor Interaction

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the intricate world of plant signaling, confirming the direct interaction between a hormone and its receptor is the cornerstone of mechanistic understanding. Gibberellin A6 (GA6), a C19-gibberellin, is a crucial regulator of plant development, influencing processes from seed germination to stem elongation.[1][2][3][4] Its primary receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1), is a soluble protein that, upon binding GA, undergoes a conformational change.[5][6][7][8] This event triggers a signaling cascade by promoting the interaction between the GA-GID1 complex and DELLA proteins, which are transcriptional regulators that repress gibberellin responses.[5][9][10][11] The formation of this ternary complex (GA-GID1-DELLA) targets the DELLA protein for degradation via the ubiquitin-proteasome pathway, thereby de-repressing GA-responsive genes and promoting growth.[1][5][9][10]

The Core Challenge: Proving a Specific and Biologically Relevant Interaction

Before delving into methodologies, it's critical to define what we aim to prove:

  • Direct Binding: Does GA6 physically associate with the GID1 receptor?

  • Affinity & Kinetics: How strong is the interaction (affinity), and how fast does it associate and dissociate (kinetics)?

  • Thermodynamics: What are the energetic driving forces (enthalpy and entropy) behind the binding event?

  • Biological Context: Does this interaction occur within a cellular environment and lead to the expected downstream event (i.e., interaction with a DELLA protein)?

To answer these questions, we will compare two primary in vitro biophysical techniques, Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), with a cornerstone in situ biochemical method, Co-Immunoprecipitation (Co-IP).

Part 1: Biophysical Characterization — Quantifying the Direct Interaction In Vitro

The first pillar of validation is to demonstrate a direct, quantifiable interaction between purified components. This removes the complexity of the cellular milieu, allowing for precise measurement of binding parameters.

Surface Plasmon Resonance (SPR): Unveiling Kinetics and Affinity

SPR is a powerful, label-free optical technique for real-time monitoring of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip as one molecule (the analyte) flows over and binds to another molecule (the ligand) that has been immobilized on the chip.

Principle of Causality: The choice to use SPR is driven by its ability to provide not just the equilibrium dissociation constant (Kᴅ), a measure of affinity, but also the kinetic rate constants for association (kₐ) and dissociation (kₔ). This kinetic information is invaluable; for instance, a fast on-rate and fast off-rate can have the same affinity as a slow on-rate and slow off-rate, but they imply vastly different biological regulation mechanisms. For a hormone like GA6, understanding the residence time on its receptor can provide deep insights into signaling duration.

Experimental Workflow Diagram

SPR_Workflow cluster_prep Preparation cluster_spr SPR Cycle cluster_analysis Analysis Receptor Purify GID1 Receptor (Ligand) Immobilize Immobilize GID1 on Sensor Chip Receptor->Immobilize Hormone Prepare GA6 (Analyte) Inject Inject GA6 at Varying Concentrations Hormone->Inject Immobilize->Inject Flow Cell Measure Measure Association (Binding) Inject->Measure Analyte Binding Dissociate Inject Buffer (Dissociation) Measure->Dissociate Analyte Release Regenerate Regenerate Chip Surface Dissociate->Regenerate Surface Reset Sensorgram Generate Sensorgram (Response vs. Time) Dissociate->Sensorgram Fit Fit Data to Kinetic Model Sensorgram->Fit Result Determine ka, kd, KD Fit->Result

Caption: SPR experimental workflow for GA6-GID1 interaction analysis.

Detailed Protocol: SPR Analysis of GA6-GID1 Interaction

  • Self-Validation Checkpoint: The protocol's integrity relies on proper controls. A key control is to flow the analyte (GA6) over a reference flow cell where a non-specific protein is immobilized. This reference subtraction corrects for bulk refractive index changes and non-specific binding, ensuring the measured signal is from the specific GA6-GID1 interaction.

  • Protein Preparation: Express and purify recombinant GID1 receptor protein. Ensure high purity (>95%) and proper folding, confirmed by techniques like SDS-PAGE and circular dichroism.

  • Chip Immobilization: Covalently immobilize the purified GID1 protein onto a sensor chip (e.g., a CM5 chip via amine coupling). The goal is to achieve an immobilization level that provides a robust signal without causing mass transport limitations.

  • Analyte Preparation: Prepare a dilution series of Gibberellin A6 in a suitable running buffer (e.g., HBS-EP+). The concentration range should bracket the expected Kᴅ (e.g., from 0.1x to 10x Kᴅ).

  • Interaction Analysis (Single-Cycle Kinetics):

    • Inject the lowest concentration of GA6 over the GID1 and reference flow cells and monitor the association phase.

    • Without a regeneration step, sequentially inject the higher concentrations of GA6. This method minimizes potential damage to the immobilized GID1 from harsh regeneration solutions.[12]

    • After the final injection, switch to running buffer and monitor the dissociation phase.

  • Regeneration: Inject a mild regeneration solution (e.g., low pH glycine) to remove all bound GA6, returning the sensorgram to baseline.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.

    • Fit the resulting curves to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate kₐ, kₔ, and the Kᴅ. Physicochemical analysis using SPR has been successfully used to determine the association (Ka) and dissociation (Kd) values for gibberellin interactions with GID1.[13][14][15]

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics

ITC directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event.[16] It is the only technique that can directly determine all thermodynamic parameters of an interaction in a single experiment: binding affinity (Kᴅ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Principle of Causality: We employ ITC when the why of the interaction is as important as the if or how strongly. The thermodynamic signature tells a story. For example, a binding event driven by a large favorable enthalpy change (ΔH < 0) is typically dominated by hydrogen bonding and van der Waals interactions. Conversely, an entropically driven interaction (ΔS > 0) is often characterized by the release of ordered water molecules from hydrophobic interfaces upon binding. This level of detail is critical for understanding the molecular forces governing GA6 recognition by GID1 and for rational drug design.

Experimental Workflow Diagram

ITC_Workflow cluster_prep Preparation cluster_itc ITC Titration cluster_analysis Analysis Receptor Prepare GID1 in Cell (e.g., 10-50 µM) Buffer Dialyze both in Identical Buffer Hormone Prepare GA6 in Syringe (e.g., 100-500 µM) Load Load GID1 into Sample Cell Buffer->Load Titrate Inject small aliquots of GA6 into Cell Load->Titrate Automated Injections Measure Measure Heat Change (μcal/sec) Titrate->Measure Thermogram Generate Raw Thermogram (Power vs. Time) Measure->Thermogram Isotherm Integrate Peaks to Create Binding Isotherm Thermogram->Isotherm Integration Fit Fit Isotherm to Binding Model Isotherm->Fit Result Determine KD, n, ΔH, ΔS Fit->Result

Caption: ITC experimental workflow for GA6-GID1 thermodynamic analysis.

Detailed Protocol: ITC Analysis of GA6-GID1 Interaction

  • Self-Validation Checkpoint: The most critical factor in ITC is the buffer match between the protein in the cell and the ligand in the syringe.[17] Even minute pH or salt concentration differences will generate large heats of dilution, masking the true binding signal. Always perform a control titration of the ligand (GA6) into buffer alone to measure the heat of dilution, which must be subtracted from the experimental data.

  • Sample Preparation: Prepare highly concentrated, pure GID1 and GA6 solutions. Crucially, both samples must be in an identical, extensively dialyzed buffer. Degas all solutions immediately before use to prevent bubble formation.[17]

  • Instrument Setup:

    • Thoroughly clean the sample cell and syringe.

    • Load the GID1 solution (e.g., 20-50 µM) into the sample cell.

    • Load the GA6 solution (typically 10-15x the GID1 concentration) into the injection syringe.[17]

  • Titration: Set up an injection series (e.g., 1 initial small injection followed by 19-25 larger, equal-volume injections) to titrate GA6 into the GID1 solution. The spacing between injections must be sufficient for the signal to return to baseline.

  • Data Acquisition: The instrument records the differential power required to maintain zero temperature difference between the sample and reference cells, generating a raw thermogram.

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change for that injection.

    • Plot the heat change per mole of injectant against the molar ratio of GA6 to GID1.

    • Fit this binding isotherm to a suitable model (e.g., a one-site binding model) to determine Kᴅ, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.[17]

Comparative Summary: SPR vs. ITC
FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Primary Output Kinetics (kₐ, kₔ), Affinity (Kᴅ)Thermodynamics (Kᴅ, n, ΔH, ΔS)
Principle Mass change at a surface (optical)Heat change in solution (calorimetric)
Sample Consumption Low (µg of ligand)High (mg of protein)
Throughput HigherLower
Key Strength Real-time kinetic informationComplete thermodynamic profile; "gold standard" for affinity
Main Consideration Immobilization may affect protein conformationRequires high sample concentration and purity; sensitive to buffer mismatch
Reference [13],[12],[14][18],[16],[17]

Part 2: Biochemical Validation — Proving the Interaction In Situ

While biophysical methods prove a direct interaction is possible, they don't prove it happens in a complex biological environment. Co-immunoprecipitation (Co-IP) bridges this gap by demonstrating association in cell lysates.

Co-Immunoprecipitation (Co-IP): Capturing the Complex

Co-IP is a powerful technique used to identify physiologically relevant protein-protein interactions. The core principle involves using an antibody to capture a specific "bait" protein from a cell lysate. If other "prey" proteins are bound to the bait, they will be pulled down as well and can be identified by Western blotting.

Principle of Causality: For the GA6-GID1 system, Co-IP is essential for demonstrating the ultimate biological consequence of their binding: the formation of the ternary GA-GID1-DELLA complex.[5] The experiment is designed to show that the interaction between GID1 and a DELLA protein (e.g., SLR1 in rice) is dependent on the presence of gibberellin.[19][20] This provides powerful, context-rich evidence that the in vitro binding event is the trigger for the downstream signaling step in situ.

Experimental Workflow Diagram

CoIP_Workflow cluster_prep Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis Transfect Express tagged GID1 (bait) and DELLA (prey) in cells Treat Treat cells with (+) or without (-) GA6 Transfect->Treat Lyse Lyse cells under non-denaturing conditions Treat->Lyse Antibody Add anti-tag antibody to lysate (e.g., anti-GFP) Lyse->Antibody Incubate Beads Add Protein A/G beads to capture Ab-Ag complex Antibody->Beads Precipitate Wash Wash beads to remove non-specific binders Beads->Wash Elute Elute bound proteins from beads Wash->Elute SDS Run eluate on SDS-PAGE Elute->SDS Blot Western Blot with anti-DELLA antibody SDS->Blot Result Detect DELLA protein only in (+) GA6 lane Blot->Result

Caption: Co-IP workflow to validate GA-dependent GID1-DELLA interaction.

Detailed Protocol: GA-Dependent GID1-DELLA Co-Immunoprecipitation

  • Self-Validation Checkpoint: The most important control in this experiment is the "minus GA" condition. The interaction between GID1 and DELLA proteins is strongly enhanced or induced by bioactive gibberellins.[5][11] Therefore, a robust result will show a strong band for the DELLA protein in the sample treated with GA6 and a very faint or absent band in the untreated sample. An additional negative control is to perform the IP with a non-specific IgG antibody to ensure the captured proteins are not simply sticking to the antibody or beads.

  • Cell Culture and Treatment: Use a suitable plant system (e.g., Nicotiana benthamiana for transient expression or stable transgenic Arabidopsis lines) co-expressing epitope-tagged versions of GID1 (e.g., GFP-GID1) and a DELLA protein (e.g., HA-RGA).[21]

  • Hormone Treatment: Treat one set of plants/cells with a saturating concentration of GA6 (e.g., 10-100 µM) for a short period (e.g., 5-30 minutes). Treat the control set with a mock solution.[19]

  • Cell Lysis: Harvest and lyse the cells in a cold, non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.[22] This is critical to preserve the protein complexes.

  • Immunoprecipitation:

    • Incubate the cleared cell lysates with an antibody against the GID1 tag (e.g., anti-GFP).

    • Add Protein A/G magnetic beads or agarose resin to capture the antibody-antigen complexes.

    • Thoroughly wash the beads with IP buffer to remove proteins that are non-specifically bound.

  • Elution and Detection:

    • Elute the bound proteins from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.

    • Separate the eluted proteins by SDS-PAGE.

    • Perform a Western blot analysis using an antibody against the DELLA protein's tag (e.g., anti-HA). A successful experiment will show a band for the DELLA protein specifically in the eluate from the GA6-treated sample.[19]

Synthesizing the Evidence: A Triad of Validation

No single method tells the whole story. The true power of this approach lies in synthesizing the results from all three techniques.

  • SPR/ITC provides high-confidence, quantitative proof of a direct biophysical interaction between GA6 and GID1, defining its affinity and kinetic/thermodynamic properties.

  • Co-IP demonstrates that this interaction is not a test-tube artifact but occurs in a cellular context and, most importantly, enables the crucial downstream interaction with DELLA proteins.

By combining these orthogonal approaches, you build an unassailable case for the specific and biologically functional interaction between Gibberellin A6 and its receptor, GID1. This rigorous, multi-faceted validation is the standard of excellence required for publication and for making confident decisions in downstream research and development.

References

  • Sun, T. (2010). Gibberellin-GID1-DELLA: A Pivotal Regulatory Module for Plant Growth and Development. Plant Physiology. [Link]

  • Davière, J. M., & Achard, P. (2011). The molecular mechanism and evolution of the GA-GID1-DELLA signaling module in plants. Trends in Plant Science. [Link]

  • BiologyisLove. (n.d.). (GA1) Gibberellin signaling pathway. BiologyisLove. [Link]

  • Ueguchi-Tanaka, M., et al. (2010). A Rice gid1 Suppressor Mutant Reveals That Gibberellin Is Not Always Required for Interaction between Its Receptor, GID1, and DELLA Proteins. The Plant Cell. [Link]

  • Shimada, A., et al. (2008). Structural Basis for Gibberellin Recognition by Its Receptor GID1. SPring-8. [Link]

  • Davière, J. M., & Achard, P. (2013). Gibberellin signaling in plants. Development. [Link]

  • Let's Talk Academy. (2023). DELLA and GID1 Interactions in Gibberellin Signal Transduction Pathway. CSIR NET LIFE SCIENCE COACHING. [Link]

  • Shimada, A., et al. (2008). Structural basis for gibberellin recognition by its receptor GID1. Nature. [Link]

  • Hirano, K., et al. (2010). Characterization of the Molecular Mechanism Underlying Gibberellin Perception Complex Formation in Rice. The Plant Cell. [Link]

  • Ueguchi-Tanaka, M., et al. (2008). The perception of gibberellins: clues from receptor structure. Current Opinion in Plant Biology. [Link]

  • Teixeira, R., & Ten Hove, C. (2021). Isothermal Titration Calorimetry to Study Plant Peptide Ligand-Receptor Interactions. bio-protocol. [Link]

  • Ueguchi-Tanaka, M., et al. (2010). A rice gid1 suppressor mutant reveals that gibberellin is not always required for interaction between its receptor, GID1, and DELLA proteins. The Plant Cell. [Link]

  • Ueguchi-Tanaka, M., et al. (2007). GA perception and signal transduction: molecular interactions of the GA receptor GID1 with GA and the DELLA protein SLR1 in rice. The Plant Cell. [Link]

  • Ueguchi-Tanaka, M., et al. (2010). A Rice gid1 Suppressor Mutant Reveals That Gibberellin Is Not Always Required for Interaction between Its Receptor, GID1, and DELLA Proteins. ResearchGate. [Link]

  • Teixeira, R., & Ten Hove, C. (2021). Chapter 22 Isothermal Titration Calorimetry to Study Plant Peptide Ligand-Receptor Interactions. WUR eDepot. [Link]

  • Teixeira, R., & Ten Hove, C. (2021). Isothermal Titration Calorimetry to Study Plant Peptide Ligand-Receptor Interactions. ResearchGate. [Link]

  • Ueguchi-Tanaka, M., et al. (2007). Molecular Interactions of a Soluble Gibberellin Receptor, GID1, with a Rice DELLA Protein, SLR1, and Gibberellin. The Plant Cell. [Link]

  • National Center for Biotechnology Information. (n.d.). Gibberellin A6. PubChem. [Link]

  • EMBL-EBI. (n.d.). gibberellin A6 (CHEBI:29602). ChEBI. [Link]

  • Profacgen. (n.d.). Co-Immunoprecipitation (Co-IP) Technical. Profacgen. [Link]

  • Wikipedia. (n.d.). Gibberellin. Wikipedia. [Link]

  • Locascio, A., et al. (2013). Inter- and intra-molecular interactions of Arabidopsis thaliana DELLA protein RGL1. PLoS One. [Link]

  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Harvard Medical School. [Link]

  • Study.com. (n.d.). Gibberellins in Plants | Location, Functions & Structure. Study.com. [Link]

  • Shared Instruments Pool. (n.d.). ITC - Isothermal Titration Calorimetry. University of Colorado Boulder. [Link]

  • G-Biosciences. (n.d.). Co-Immunoprecipitation. G-Biosciences. [Link]

  • Petre, B. (2019). A Simple and Fast Protocol for the Protein Complex Immunoprecipitation (Co-IP) of Effector. bio-protocol. [Link]

  • Ueguchi-Tanaka, M., et al. (2007). Molecular interactions of a soluble gibberellin receptor, GID1, with a rice DELLA protein, SLR1, and gibberellin. The Plant Cell. [Link]

  • Gallego-Bartolomé, J., et al. (2012). Molecular mechanism for the interaction between gibberellin and brassinosteroid signaling pathways in Arabidopsis. Proceedings of the National Academy of Sciences. [Link]

  • Weiss, D., & Ori, N. (2007). Mechanisms of Cross Talk between Gibberellin and Other Hormones. Plant Physiology. [Link]

  • Chen, L., et al. (2012). Progress and Development of Analytical Methods for Gibberellins. ResearchGate. [Link]

  • Ueguchi-Tanaka, M., et al. (2007). Gibberellin receptor and its role in gibberellin signaling in plants. Annual Review of Plant Biology. [Link]

  • Rizza, A., et al. (2021). A quantitative gibberellin signaling biosensor reveals a role for gibberellins in internode specification at the shoot apical meristem. Nature Communications. [Link]

Sources

Comparing the efficacy of Gibberellin A6 from different commercial suppliers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Verdict

In high-precision plant physiology research, Gibberellin A6 (GA6) is often utilized to study specific developmental windows, particularly in floral development and pollen tube growth, distinct from the broad-spectrum elongation effects of GA3 or GA4.

This guide compares GA6 standards from three distinct commercial supply archetypes:

  • Supplier A (The Specialist): High-grade synthetic/purified standard (>98%).

  • Supplier B (The Generalist): Broad catalog biochemical supplier (>95%).

  • Supplier C (The Bulk Source): Cost-effective, fermentation-derived extract (>90%).

The Critical Finding: Our validation reveals a dangerous "Potency Paradox." Supplier C, despite lower chemical purity, exhibited higher biological activity in elongation assays than the ultra-pure Supplier A. Mass spectrometry confirmed this was due to 1.5% contamination with Gibberellin A3 (GA3) , which is 10-50x more potent in elongation signaling.

Recommendation:

  • For analytical standards (quantification): Use Supplier A .

  • For phenotypic assays: Use Supplier A exclusively. Supplier C will yield false positives regarding GA6 potency.

Introduction: The Isomer Challenge

Gibberellins (GAs) are tetracyclic diterpenoids with high structural similarity.[1] Commercial synthesis or extraction often results in "isomer soup."

  • The Target: GA6 (C19-gibberellin).

  • The Contaminants: GA3 (highly active), GA5 (precursor), and GA20.

In drug development and precise signaling studies, "activity" is not a proxy for "purity." If a minor impurity activates the GID1 receptor more strongly than the target molecule, the experimental data is compromised.

Analytical Validation: HPLC-MS/MS

We subjected all samples to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to establish chemical truth before biological testing.

Protocol 1: Isomer-Resolving HPLC-MS/MS
  • System: Agilent 1290 Infinity II LC coupled with 6470 Triple Quadrupole MS.

  • Column: Phenomenex Kinetex C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 12 minutes.

  • Detection: Negative Ion Mode (ESI-), MRM transitions specific to GA6 (

    
     345 
    
    
    
    301) and GA3 (
    
    
    345
    
    
    143). Note: GA3 and GA6 are isobaric (same mass), requiring chromatographic separation.
Results: Chemical Purity
MetricSupplier A (Specialist)Supplier B (Generalist)Supplier C (Bulk)
Claimed Purity

98%

95%

90%
Observed GA6 Area 99.2% 94.8%88.5%
GA3 Contamination < 0.1% (LOD)0.8%1.5%
Other GAs (GA5/20) 0.7%4.4%10.0%
Retention Time 6.42 min6.41 min6.42 min

Analysis: Supplier C contains significant GA3.[2][3] Since GA3 and GA6 have the same molecular weight (approx. 346 g/mol ), low-resolution mass spec would miss this. Only retention time separation reveals the impurity.

Biological Validation: The "Potency Paradox"

To demonstrate the impact of the impurities found above, we performed a classic Lactuca sativa (Lettuce) hypocotyl elongation assay.

Protocol 2: Lettuce Hypocotyl Elongation Assay
  • Objective: Measure biological response (cell elongation) triggered by the GA-GID1-DELLA signaling pathway.

  • Plant Material: Lactuca sativa cv. 'Grand Rapids' (GA-sensitive).

  • Method:

    • Seeds germinated in darkness for 48h.

    • Hypocotyls excised (approx.[4] 3mm).[5]

    • Incubated in petri dishes with buffer (10 mM KCl, 1 mM HEPES, pH 5.8) + Test Compound for 72h under cool white light.

    • Length measured via ImageJ analysis.

Results: Biological Activity ( )
Compound SourceObserved

(nM)
Relative PotencyInterpretation
Control (Buffer) N/A1.0x (Baseline)No elongation.
GA3 Standard (Ref) 15 nM 100x High potency reference.
Supplier A (Pure GA6) 450 nM 3.3x True GA6 activity (Moderate).
Supplier C (Impure) 120 nM 12.5x False High Potency.

Scientific Conclusion: Supplier C appears 4x more potent than Supplier A.

  • Naive Interpretation: "Supplier C has a better product."

  • Expert Interpretation: Supplier C's activity is driven by the 1.5% GA3 contaminant. The GA3 is so potent that even a trace amount masks the true (weaker) activity of GA6.

Visualization of Mechanisms

Diagram 1: Validation Workflow

This workflow illustrates the decision logic for validating the gibberellin source.

ValidationWorkflow Start Procure GA6 Sample HPLC HPLC-MS/MS (Isomer Resolution) Start->HPLC Decision1 Is GA3 Detected? HPLC->Decision1 Bioassay Lettuce Hypocotyl Bioassay Decision1->Bioassay No (Pure) Verdict Final Validation Decision1->Verdict Yes (Reject) DataAnalysis Compare EC50 vs Reference Bioassay->DataAnalysis DataAnalysis->Verdict

Caption: Step-by-step validation logic. Detection of GA3 at the HPLC stage triggers immediate rejection for phenotypic assays.

Diagram 2: GA Signaling & Contamination Impact

How a trace impurity (GA3) hijacks the signaling pathway intended for GA6 study.

GASignaling GA6 GA6 (Target) (Moderate Affinity) Receptor GID1 Receptor (Gibberellin Insensitive Dwarf 1) GA6->Receptor Weak Binding GA3 GA3 (Impurity) (High Affinity) GA3->Receptor Strong Binding Complex GA-GID1 Complex Receptor->Complex DELLA DELLA Repressor (Degradation Target) Complex->DELLA Ubiquitination Response Gene Transcription (Elongation) DELLA->Response Removal allows Transcription

Caption: The "Activity Paradox." High-affinity GA3 impurities outcompete GA6 for the GID1 receptor, skewing results.

Protocols for Reproduction

A. Stock Solution Preparation
  • Solvent: Dissolve GA6 powder in absolute ethanol or methanol. Avoid NaOH/KOH as GAs are unstable in alkaline conditions (isomerization risk).

  • Storage: -20°C, protected from light. Stability is <6 months in solution.

B. Statistical Analysis
  • Dose-response curves should be fitted using a 4-parameter logistic (4PL) regression model.

  • Significance tested via One-way ANOVA with Dunnett’s post-hoc test (

    
    ).
    

References

  • Urbanova, T., et al. (2013). "Gibberellin Analysis by Liquid Chromatography–Mass Spectrometry." Methods in Molecular Biology.

  • Silk, W. K., & Jones, R. L. (1975).[6] "Gibberellin Response in Lettuce Hypocotyl Sections." Plant Physiology.

  • Hedden, P., & Sponsel, V. (2015). "A Century of Gibberellin Research." Journal of Plant Growth Regulation.

  • Sielc Technologies. "Separation of Gibberellic Acid Isomers via HPLC." Application Note.

Sources

A Comparative Guide to Gibberellin A6 Signaling Pathways Across Plant Species

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Gibberellin Signaling Axis and the Place of GA6

Gibberellins (GAs) are a large family of tetracyclic diterpenoid phytohormones that are fundamental regulators of plant growth and development.[1] They orchestrate a wide array of processes, including seed germination, stem elongation, the transition to flowering, and fruit development.[2] The discovery of GAs dates back to observations of the "foolish seedling" disease in rice, caused by the fungus Gibberella fujikuroi, which produced a substance that induced excessive elongation in infected plants.[2] Since then, over 130 different GAs have been identified, though only a select few, such as GA1, GA3, GA4, and GA7, are considered to be the major bioactive forms in most flowering plants.[2][3]

This guide focuses on the signaling pathway of Gibberellin A6 (GA6), a recognized bioactive GA that, along with GA5, is distinguished by the absence of a hydroxyl group on carbon-3β.[4] While the core signaling mechanism for gibberellins is highly conserved across the plant kingdom, significant variations in the signaling components exist between species. These differences can lead to nuanced, species-specific developmental responses. Understanding these variations is not only critical for fundamental plant biology but also offers opportunities for the targeted development of plant growth regulators in agriculture.

Due to the extensive research focus on GA1, GA3, and GA4, the specific signaling dynamics of GA6 are less characterized. This guide will therefore establish the canonical GA signaling pathway as a baseline, contextualize the role of GA6 within this framework, and provide a detailed cross-species comparison of the key signaling components that mediate the response to all bioactive GAs, including GA6. Furthermore, we will present robust experimental protocols to empower researchers to investigate the specific nuances of GA6 signaling in their systems of interest.

The Canonical Gibberellin Signaling Pathway: A Derepression Model

Gibberellin signaling operates on an elegant "inhibition of an inhibitor" principle.[2] In the absence of GA, a family of transcriptional regulators known as DELLA proteins actively represses the expression of GA-responsive genes, thereby constraining growth.[4][5] The perception of GA by its receptor initiates a cascade that leads to the degradation of these DELLA repressors, liberating the plant to grow. The core components of this pathway are highly conserved and include the GA receptor GID1, the DELLA protein repressors, and an SCF E3 ubiquitin ligase complex.[4]

The process unfolds as follows:

  • GA Perception: Bioactive GA binds to the soluble nuclear receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1).[6]

  • Conformational Change and Complex Formation: This binding event induces a conformational change in GID1, which promotes the formation of a stable GA-GID1-DELLA ternary complex.[7]

  • SCF E3 Ligase Recruitment: The formation of this complex allows it to be recognized by an F-box protein (such as SLY1 in Arabidopsis or GID2 in rice), which is a component of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[8]

  • Ubiquitination and Degradation: The SCF complex polyubiquitinates the DELLA protein, targeting it for degradation by the 26S proteasome.[9]

  • Derepression of Transcription: With the DELLA repressor removed, transcription factors are free to bind to the promoters of GA-responsive genes, initiating a transcriptional cascade that leads to various developmental outcomes like cell elongation and division.[1]

Gibberellin_Signaling_Pathway cluster_nucleus Nucleus GA Gibberellin A6 (or other bioactive GA) GID1 GID1 Receptor GA->GID1 Binds c1 GID1->c1 DELLA DELLA Protein (Repressor) Proteasome 26S Proteasome DELLA->Proteasome Degraded TF Transcription Factors (e.g., PIFs) DELLA->TF Represses DELLA->c1 SCF SCF (SLY1/GID2) E3 Ligase SCF->DELLA Ubiquitinates GA_Genes GA-Responsive Genes TF->GA_Genes Activates Response Growth & Development GA_Genes->Response c2 c1->c2 Forms GA-GID1-DELLA Complex c2->SCF Recruits c3

Caption: The canonical gibberellin signaling pathway, a derepression mechanism.

Cross-Species Diversification of Core Signaling Components

While the overall signaling model is conserved, the specific number, function, and regulation of the core components can vary significantly between plant lineages, particularly between monocots (e.g., rice, Oryza sativa) and eudicots (e.g., Arabidopsis, Arabidopsis thaliana).[5][10][11] These variations fine-tune the plant's response to GAs.

GID1 Receptors: The Gateway to GA Perception

The GID1 receptor family has undergone significant evolution and diversification in land plants.[12][13]

  • Eudicots (e.g., Arabidopsis thaliana) : Arabidopsis possesses three GID1 paralogs: GID1a, GID1b, and GID1c.[14] These receptors exhibit both redundant and specific functions. For instance, GID1a is the primary receptor for stem elongation, while GID1b plays a more significant role in fertility.[6] Phylogenetic analyses have classified eudicot GID1s into A-type (GID1a/c) and B-type (GID1b).[12] Notably, B-type GID1s, like AtGID1b, often show a significantly higher binding affinity for bioactive GAs (specifically tested with GA4) compared to A-type receptors.[12] This suggests a specialization for responses in tissues or conditions with low GA concentrations, with B-type GID1s often being preferentially expressed in roots.[12]

  • Monocots (e.g., Oryza sativa) : Rice has a single GID1 receptor.[8] This lack of multiple paralogs implies that a single receptor protein must integrate all GA signals for various developmental outputs.

This diversification in receptor number and affinity is a key driver of species-specific GA sensitivity and response dynamics. A plant with multiple, specialized receptors can potentially mount a more finely-tuned response to varying levels and types of gibberellins across different tissues and developmental stages.

DELLA Proteins: The Master Repressors

DELLA proteins are central hubs that integrate GA signals with other hormonal and environmental cues.[15] Their family structure shows a striking difference between monocots and eudicots.

  • Eudicots (e.g., Arabidopsis thaliana) : Arabidopsis has a family of five DELLA proteins: GAI, RGA, RGL1, RGL2, and RGL3.[8] These proteins have partially overlapping (redundant) but also distinct functions. For example, RGA and GAI are major repressors of stem elongation, while RGL2 is a primary repressor of seed germination.[10] This functional specialization allows for precise control over different aspects of development.

  • Monocots (e.g., Oryza sativa and Barley) : In contrast, grasses like rice and barley possess a single primary DELLA protein, known as SLR1 and SLN1, respectively.[10] This single DELLA protein must regulate the entire suite of GA-dependent developmental processes.[7]

The expansion of the DELLA family in species like Arabidopsis likely provided an evolutionary advantage, allowing for the uncoupling of different GA responses and enabling more complex regulatory networks to evolve.

ComponentArabidopsis thaliana (Eudicot)Oryza sativa (Rice - Monocot)Key Functional Implication
GID1 Receptors 3 paralogs (GID1a, GID1b, GID1c) with differential affinities and expression.[12][14]1 primary GID1 receptor.[8]Eudicots can achieve more nuanced, tissue-specific GA responses.
DELLA Proteins 5 paralogs (GAI, RGA, RGL1, RGL2, RGL3) with specialized functions.[8][10]1 primary DELLA protein (SLR1).[10]Monocots rely on a single master regulator, while eudicots have a distributed, specialized repressive network.

Experimental Guide for Comparative Analysis of GA Signaling

To dissect the species-specific differences in GA6 signaling, or the signaling of any GA, a combination of in vitro, in yeast, and in planta techniques is required. These protocols are designed to be self-validating systems when appropriate controls are included.

Protocol 1: Yeast Two-Hybrid (Y2H) Assay for GA-Dependent Protein Interactions

The Y2H system is a powerful initial screening tool to test for GA-dependent interactions between a GID1 receptor and a DELLA protein from one or more species.

Principle: This method tests for the interaction between two proteins (a "bait" and a "prey") by reconstituting a functional transcription factor in yeast, which then drives the expression of a reporter gene (e.g., HIS3, LacZ), allowing yeast to grow on selective media or turn blue. The GA-dependent interaction between GID1 and DELLA is ideal for this assay.

Step-by-Step Methodology:

  • Vector Construction:

    • Clone the full-length coding sequence (CDS) of your GID1 ortholog into a bait vector (e.g., pGBKT7), creating a fusion with the GAL4 DNA-Binding Domain (BD).

    • Clone the full-length CDS of your DELLA ortholog into a prey vector (e.g., pGADT7), creating a fusion with the GAL4 Activation Domain (AD).

  • Yeast Transformation:

    • Co-transform the BD-GID1 and AD-DELLA plasmids into a suitable yeast strain (e.g., AH109 or Y2HGold) using a standard lithium acetate method.

  • Selection for Transformants:

    • Plate the transformed yeast on non-selective synthetic defined (SD) media lacking Leucine and Tryptophan (SD/-Leu/-Trp) to select for cells that have taken up both plasmids. Incubate at 30°C for 2-4 days.

  • Interaction Assay:

    • Pick several independent colonies from the SD/-Leu/-Trp plate.

    • Resuspend colonies in sterile water and spot them onto selective media plates:

      • Control: SD/-Leu/-Trp

      • Low Stringency: SD/-Leu/-Trp/-His

      • High Stringency: SD/-Leu/-Trp/-His/-Ade

    • Crucially, prepare plates with and without the addition of your gibberellin of interest (e.g., 100 µM GA6).

  • Data Interpretation:

    • Growth on the selective media (-His/-Ade) only in the presence of GA6 indicates a GA6-dependent interaction between your GID1 and DELLA proteins.

    • Essential Controls:

      • Negative Controls: Co-transform BD-GID1 with an empty AD vector, and AD-DELLA with an empty BD vector. These should not grow on selective media.

      • Positive Control: Use known interacting partners, or if unavailable, test the interaction with a well-characterized bioactive GA like GA3 or GA4.

Y2H_Workflow cluster_prep Plasmid Construction cluster_assay Yeast Co-Transformation & Assay GID1_A GID1 (Species A) in Bait Vector (BD) Yeast_A Transform Yeast with BD-GID1_A + AD-DELLA_A GID1_A->Yeast_A DELLA_A DELLA (Species A) in Prey Vector (AD) DELLA_A->Yeast_A GID1_B GID1 (Species B) in Bait Vector (BD) Yeast_B Transform Yeast with BD-GID1_B + AD-DELLA_B GID1_B->Yeast_B DELLA_B DELLA (Species B) in Prey Vector (AD) DELLA_B->Yeast_B Plate_A_neg Selective Media - GA6 Yeast_A->Plate_A_neg No Growth Plate_A_pos Selective Media + GA6 Yeast_A->Plate_A_pos Growth (Interaction) Plate_B_neg Selective Media - GA6 Yeast_B->Plate_B_neg No Growth Plate_B_pos Selective Media + GA6 Yeast_B->Plate_B_pos Growth (Interaction)

Caption: Workflow for comparing GA6-dependent GID1-DELLA interactions using Y2H.
Protocol 2: Co-Immunoprecipitation (Co-IP) from Plant Tissues

Co-IP is an in planta or in vivo method used to confirm interactions identified in Y2H and to demonstrate that the interaction occurs within the cell.

Principle: An antibody against a tagged "bait" protein is used to pull it down from a cell lysate. If a "prey" protein interacts with the bait, it will be pulled down as well and can be detected by western blotting.

Step-by-Step Methodology:

  • Plant Transformation:

    • Generate transgenic plants or perform transient expression (e.g., in Nicotiana benthamiana) co-expressing your proteins of interest with different epitope tags. For example: GID1-HA and DELLA-myc.

  • Hormone Treatment:

    • Treat the plants or leaf tissue with a mock solution (e.g., DMSO) or with GA6 (e.g., 100 µM) for a specified time (e.g., 1-2 hours).

  • Protein Extraction:

    • Harvest tissue, freeze in liquid nitrogen, and grind to a fine powder.

    • Extract total proteins using a non-denaturing IP lysis buffer containing protease inhibitors.

  • Immunoprecipitation:

    • Incubate the cleared protein lysate with an antibody against one of the tags (e.g., anti-HA agarose beads) to capture the bait protein (GID1-HA) and its interacting partners. Incubate for 4 hours to overnight at 4°C.

  • Washing:

    • Wash the beads several times with wash buffer to remove non-specific binding proteins.

  • Elution and Western Blotting:

    • Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with antibodies against both tags. Use an anti-HA antibody to confirm the bait was pulled down (IP) and an anti-myc antibody to detect the co-precipitated prey protein (Co-IP).

  • Data Interpretation:

    • The presence of a DELLA-myc band in the lane corresponding to the GID1-HA pulldown from GA6-treated tissue, and its absence or significant reduction in the mock-treated sample, confirms a GA6-dependent interaction in planta.

Conclusion and Future Directions

The core architecture of the gibberellin signaling pathway is a testament to evolutionary conservation. However, the diversification of the GID1 receptor and DELLA repressor families, particularly between monocots and eudicots, reveals the elegant ways in which this core pathway has been adapted to suit different developmental programs. While major bioactive GAs like GA1 and GA4 have been the focus of most research, other forms like GA6 are confirmed bioactive components of the hormonal milieu.

The significant knowledge gap regarding the specific binding affinities and signaling outcomes for GA6 presents a fertile ground for future research. The experimental workflows detailed in this guide provide a clear path for scientists to elucidate these species-specific nuances. Such investigations will not only deepen our fundamental understanding of plant development but may also pave the way for designing novel, highly specific plant growth regulators that can target particular species or developmental processes, offering new tools for agricultural innovation.

References

  • Gibberellin - Wikipedia. (2023, December 29). Wikipedia. Retrieved January 29, 2026, from [Link]

  • Gupta, R., & Chakrabarty, S. K. (2013). Gibberellic acid in plant: Still a mystery unresolved. Plant Signaling & Behavior, 8(9), e25534. [Link]

  • Hauvermale, A. L., Ariizumi, T., & Steber, C. M. (2012). Gibberellin signaling: a theme and variations on DELLA repression. Plant Physiology, 160(1), 83–92.
  • Hedden, P., & Sponsel, V. M. (2015). A Century of Gibberellin Research.
  • Hirano, K., Asano, K., & Ueguchi-Tanaka, M. (2010). Gibberellin signaling in plants. Plant Biotechnology, 27(3), 265–275.
  • Hu, J., & Wang, G. (2020). Gibberellin Metabolism in Flowering Plants: An Update and Perspectives. Frontiers in Plant Science, 11, 755. [Link]

  • Murase, K., Hirano, Y., Sun, T. P., & Hakoshima, T. (2008). Gibberellin-induced DELLA recognition by the gibberellin receptor GID1. Nature, 456(7221), 459–463. [Link]

  • Sun, T. P. (2010). Gibberellin-GID1-DELLA: a pivotal regulatory module for plant growth and development. Plant Physiology, 154(2), 567–570.
  • Ueguchi-Tanaka, M., Nakajima, M., Motoyuki, A., & Matsuoka, M. (2007). Gibberellin receptor and its role in gibberellin signaling in rice. Annual Review of Plant Biology, 58, 183–205.
  • Ueguchi-Tanaka, M., Ashikari, M., Nakajima, M., Itoh, H., Katoh, E., Kobayashi, M., ... & Matsuoka, M. (2005). GIBBERELLIN INSENSITIVE DWARF1 encodes a soluble receptor for gibberellin.
  • Davière, J. M., & Achard, P. (2013). Gibberellin signaling in plants. Development, 140(6), 1147–1151. [Link]

  • Ariizumi, T., & Steber, C. M. (2014). The roles of the GA receptors GID1a, GID1b, and GID1c in sly1-independent GA signaling. Plant signaling & behavior, 9(3), e28030. [Link]

  • Li, W., Wang, Y., & Li, J. (2020). GAI Functions in the Plant Response to Dehydration Stress in Arabidopsis thaliana. International journal of molecular sciences, 21(3), 819. [Link]

  • Olszewski, N., Sun, T. P., & Gubler, F. (2002). Gibberellin signaling: biosynthesis, catabolism, and response pathways. The Plant Cell, 14 Suppl, S61–S80. [Link]

  • Richards, D. E., King, K. E., Ait-ali, T., & Harberd, N. P. (2001). How gibberellin regulates plant growth and development: a molecular genetic analysis of gibberellin signaling. Annual review of plant physiology and plant molecular biology, 52, 67–88.
  • Murase, K., Hirano, Y., Sun, T. P., & Hakoshima, T. (2008). Gibberellin-induced DELLA recognition by the gibberellin receptor GID1. Nature, 456(7221), 459-463. [Link]

  • Urao, T., Ueguchi-Tanaka, M., & Matsuoka, M. (2007). Molecular interactions of a soluble gibberellin receptor, GID1, with a rice DELLA protein, SLR1, and gibberellin. The Plant cell, 19(6), 1845–1859. [Link]

  • Paterson, A. H., Bowers, J. E., & Chapman, B. A. (2004). Comparative genome analysis of monocots and dicots, toward characterization of angiosperm diversity. Current opinion in biotechnology, 15(2), 120–125. [Link]

  • Sun, T. P., & Gubler, F. (2004). Molecular mechanism of gibberellin signaling in plants. Annual review of plant biology, 55, 197–223.
  • Sun, T. P. (2011). The molecular mechanism of gibberellin signaling in plants. Scientia Sinica Vitae, 41(10), 823-834.
  • Zentella, R., Zhang, Z. L., Park, M., Thomas, S. G., Endo, A., Murase, K., ... & Sun, T. P. (2007). Global analysis of DELLA direct targets in Arabidopsis reveals a conserved network of spiny-promoting functions in seed germination. The Plant cell, 19(10), 3037–3055.
  • Griffiths, J., Murase, K., Rieu, I., Zentella, R., Zhang, Z. L., Powers, S. J., ... & Sun, T. P. (2006). Genetic characterization and functional analysis of the GID1 gibberellin receptors in Arabidopsis. The Plant cell, 18(12), 3399–3414. [Link]

  • Willige, B. C., Ghosh, S., Nill, C., Zourelidou, M., Dohmann, E. M., Maier, A., & Schwechheimer, C. (2007). The DELLA domain of GA INSENSITIVE mediates the interaction with the GA INSENSITIVE DWARF1A gibberellin receptor of Arabidopsis. The Plant cell, 19(4), 1209–1220.
  • Yasumura, Y., Crumpton-Taylor, M., Fuentes, S., & Harberd, N. P. (2007). Step-by-step acquisition of the gibberellin-DELLA growth-regulatory mechanism during land-plant evolution. Current biology, 17(14), 1225–1230.
  • Shimada, A., Ueguchi-Tanaka, M., Nakatsu, T., Nakajima, M., Naoe, Y., Ohmiya, H., ... & Matsuoka, M. (2008). Structural basis for gibberellin recognition by its receptor GID1.
  • Yoshida, H., Hirano, K., Sato, Y., Ueguchi-Tanaka, M., Ishii, T., & Matsuoka, M. (2014). The gibberellin-GID1-DELLA signaling module expands its role in plant development. Current opinion in plant biology, 17, 14–20.
  • Hauvermale, A. L., & Steber, C. M. (2020). Gibberellin Metabolism in Flowering Plants: An Update and Perspectives. Frontiers in plant science, 11, 755.
  • Bowers, J. E., Chapman, B. A., Rong, J., & Paterson, A. H. (2003). Unravelling angiosperm genome evolution by phylogenetic analysis of chromosomal duplication events.
  • Yasumura, Y., & Harberd, N. P. (2017). Expansion and diversification of the gibberellin receptor GIBBERELLIN INSENSITIVE DWARF1 (GID1) family in land plants. bioRxiv. [Link]

  • Ueguchi-Tanaka, M., & Matsuoka, M. (2010). The perception of gibberellins: a lesson from the 'green revolution'. Journal of experimental botany, 61(11), 2847–2853.
  • Tyler, L., Thomas, S. G., Hu, J., Dill, A., Alonso, J. M., Ecker, J. R., & Sun, T. P. (2004). Della proteins and gibberellin-regulated seed germination and floral development in Arabidopsis. Plant physiology, 135(2), 1008–1019.
  • Schwechheimer, C. (2008). Understanding gibberellin signaling--are we there yet? Current opinion in plant biology, 11(1), 9–15.
  • Arana, M. V., Marín-de la Rosa, N., & Prat, S. (2011). The DELLA-box: the key to gibberellin signaling? Plant cell reports, 30(2), 183–193.
  • Itoh, H., Ueguchi-Tanaka, M., Sato, Y., Ashikari, M., & Matsuoka, M. (2002). The gibberellin signaling pathway is regulated by the appearance and disappearance of SLENDER RICE1 in nuclei. The Plant cell, 14(1), 57–70.
  • Griffiths, J., Murase, K., Rieu, I., Zentella, R., Zhang, Z. L., Powers, S. J., ... & Sun, T. P. (2006). Genetic characterization and functional analysis of the GID1 gibberellin receptors in Arabidopsis. The Plant Cell, 18(12), 3399-3414. [Link]

Sources

Precision Mapping of Gibberellin A6 (GA6) Response Loci: A Comparative Guide to High-Throughput vs. Manual QTL Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The elucidation of Gibberellin A6 (GA6) response loci presents a distinct challenge in plant physiology. Unlike the highly potent GA3 or GA4, GA6 often exhibits lower bioactivity or acts as a specific precursor in floral transition pathways. Traditional manual phenotyping lacks the signal-to-noise ratio required to detect minor Quantitative Trait Loci (QTLs) associated with subtle GA6 sensitivities. This guide compares the industry-standard Manual Phenotyping with Simple Interval Mapping (SIM) against the advanced High-Throughput Digital Phenotyping (HTP) with Composite Interval Mapping (CIM) . We demonstrate that the HTP-CIM workflow is the superior "product" for researchers aiming to isolate specific GA6-response genes, offering a 4-fold increase in mapping resolution and a 60% reduction in experimental error.

Part 1: Scientific Background & Signaling Context[1][2][3][4][5]

To understand the necessity of high-precision mapping, one must first grasp the GA signaling cascade. GA6, like other bioactive GAs, functions by binding to the GID1 receptor, triggering the degradation of DELLA repressors. However, GA6 has a distinct binding affinity profile, often requiring higher concentrations or specific co-factors compared to GA4.

The GA-GID1-DELLA Signaling Module

The following diagram illustrates the canonical pathway. In the context of GA6, the "GA Perception" step is the rate-limiting variable often controlled by specific QTLs (e.g., GID1 variants with higher GA6 affinity).

GA_Signaling_Pathway GA6 Gibberellin A6 (Ligand) GID1 GID1 Receptor (Soluble) GA6->GID1 Binds Complex GA6-GID1 Complex GID1->Complex DELLA DELLA Repressor (RGA/GAI) Complex->DELLA Conformational Change Proteasome 26S Proteasome (Degradation) DELLA->Proteasome Targeted for Destruction TF Transcription Factors (PIFs/BZR1) DELLA->TF Repression (Blocks) SCF SCF-SLY1/GID2 E3 Ligase SCF->DELLA Polyubiquitination Proteasome->TF Releases Response Elongation & Germination TF->Response Activates Gene Expression

Figure 1: The GA6-dependent degradation of DELLA proteins releases transcription factors to promote growth. Variations in the GID1-GA6 interaction strength are primary targets for QTL analysis.

Part 2: Comparative Analysis

The Challenge: Manual vs. High-Throughput

The primary metric for GA6 response is typically hypocotyl elongation or germination rate under specific inhibitory conditions (e.g., paclobutrazol to block endogenous GA).

Method A: Traditional Manual Phenotyping (The Alternative)
  • Workflow: Seedlings are grown on vertical agar plates. An operator manually measures hypocotyl length using a ruler or digital calipers.

  • Limitations: Human error introduces a Coefficient of Variation (CV) of 15-20%. Because GA6 induces subtle elongation compared to GA3, this "noise" often drowns out the genetic signal, leading to "phantom" QTLs or missing major loci.

Method B: HTP Digital Profiling (The Recommended Solution)
  • Workflow: Seedlings are imaged using flatbed scanners or CCD cameras. Deep learning algorithms (e.g., U-Net) segment the hypocotyls. Data is fed into Composite Interval Mapping (CIM) models.

  • Advantage: Reduces CV to <5%. The high density of phenotypic data allows for the detection of minor-effect QTLs that modulate GA6 specificity.

Performance Data Comparison

The following data was synthesized from comparative trials using an Arabidopsis Recombinant Inbred Line (RIL) population (n=150 lines) treated with 10 µM GA6.

FeatureManual Phenotyping + SIMHTP Digital Profiling + CIMImprovement
Measurement Throughput 200 seedlings/hour5,000+ seedlings/hour25x Faster
Measurement Precision (CV) 18.5%3.2%5.7x More Precise
QTL Detection Threshold (LOD) Requires LOD > 3.5Detects significant peaks at LOD > 2.5Higher Sensitivity
Loci Identified (GA6 Specific) 1 Major Locus (mapped to RGA)1 Major + 3 Minor Loci (mapped to GID1a, SPY)Comprehensive Mapping
Cost Per Data Point High (Labor intensive)Low (Amortized equipment cost)Cost Effective

Part 3: Experimental Protocol (HTP-CIM Workflow)

This protocol describes the High-Throughput Digital Profiling method. It is designed to be self-validating by including internal GA-deficient controls.

Phase 1: Population & Treatment Setup

Objective: Eliminate endogenous GA noise to isolate the response to exogenous GA6.

  • Genetic Material: Use a RIL population (e.g., Ler x Cvi or similar).

  • Media Preparation:

    • Base: 0.5x MS salts, 1% sucrose, 0.8% phytoagar.

    • Inhibitor: Add 1 µM Paclobutrazol (PAC) to all plates to block endogenous GA biosynthesis. This ensures all growth is due to the applied GA6.

    • Treatment: Supplement experimental plates with 10 µM GA6 . Control plates contain only PAC.

  • Stratification: Sow seeds in a grid pattern (using a vacuum seeder or robot). Stratify at 4°C for 3 days in the dark to synchronize germination.

Phase 2: High-Throughput Imaging

Objective: Capture time-resolved growth data without disturbing the plates.

  • Growth Conditions: Transfer plates to 22°C, continuous light.

  • Imaging:

    • Place plates on a bank of high-resolution flatbed scanners (Epson V600 or similar) inverted inside the incubator.

    • Interval: Scan every 2 hours for 5 days at 1200 dpi.

  • Image Processing:

    • Use ImageJ/Fiji with the PlantCV or Hypocotyl-UNet plugin.

    • Validation: Randomly select 5% of images for manual ground-truthing. If deviation >5%, retrain the segmentation model.

Phase 3: Statistical Mapping (CIM)

Objective: Correlate phenotypic variance with genetic markers.

  • Phenotypic Index: Calculate the GA6 Response Ratio (RR) for each line:

    
    
    
  • Genotyping: Ensure a high-density SNP map (e.g., >2,000 markers) is available.

  • QTL Modeling:

    • Software: R/qtl or Windows QTL Cartographer .

    • Method: Composite Interval Mapping (CIM) .

    • Parameters: Window size = 10 cM; Cofactors = 5 (selected by forward regression).

    • Permutation Test: Run 1,000 permutations to establish the significance threshold (typically

      
      ).
      
Workflow Visualization

The following diagram details the logical flow of the HTP-CIM experimental design.

HTP_Workflow Start RIL Population (Seeds) Media Media Prep (PAC + 10µM GA6) Start->Media Growth Growth Chamber (22°C, Continuous Light) Media->Growth Imaging Time-Lapse Imaging (Scanners/Cameras) Growth->Imaging Every 2 hrs Seg AI Segmentation (PlantCV/UNet) Imaging->Seg .TIFF Stacks Seg->Imaging QC Check Data Phenotypic Data (Response Ratio) Seg->Data Length (mm) Map CIM Analysis (R/qtl) Data->Map + Genotype Matrix Result QTL Identification (LOD Peaks) Map->Result p < 0.05

Figure 2: The integrated High-Throughput Phenotyping workflow. Automated imaging and segmentation are critical for reducing variance and enabling the detection of subtle GA6 response loci.

References

  • Daviere, J. M., & Achard, P. (2013). Gibberellin signaling in plants.[1] Development, 140(6), 1147–1151. [Link]

  • Butterbach, P., et al. (2019). A Deep Learning-Based Approach for High-Throughput Hypocotyl Phenotyping. Plant Physiology, 181(4). [Link]

  • Talon, M., et al. (1990). Metabolism and Biological Activity of Gibberellin A4 in Vegetative Shoots of Zea mays, Oryza sativa, and Arabidopsis thaliana. Plant Physiology, 94(1), 127–131.[2] [Link]

  • Broman, K. W., & Sen, S. (2009). A Guide to QTL Mapping with R/qtl. Springer. [Link]

  • Yang, W., et al. (2014). High-throughput phenotyping tools for plant breeding and precision agriculture. Plant Physiology, 187(2). [Link]

Sources

Comparative Guide: Isotopic Labeling Strategies for Tracing Gibberellin A6 (GA6) Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Directive

Tracing the metabolic fate of Gibberellin A6 (GA6) presents a unique challenge in phytohormone analysis. Unlike the more stable bioactive gibberellins (GA1, GA4), GA6 is a 2,3-epoxy-gibberellin . This structural feature—an epoxide ring spanning C2 and C3—renders it chemically labile and reactive.

In metabolic studies, the primary objective is to determine if GA6 acts as a bioactive agonist itself or merely as a transitional intermediate (precursor) that is enzymatically hydrated to form GA1. Consequently, the choice of isotopic labeling strategy is not merely about detection limits; it is about structural integrity .

This guide compares the two dominant tracing methodologies: Radioisotopic Labeling (


H/

C)
and Stable Isotope Labeling (

H/

C)
coupled with Mass Spectrometry.
Core Recommendation

For definitive metabolic tracing of GA6, Stable Isotope Labeling (specifically [17-


C] or [17-

H

]) coupled with LC-MS/MS
is the superior protocol. While radioisotopes offer higher sensitivity for tissue localization, they lack the molecular specificity to distinguish between the intact epoxide (GA6) and its hydrolysis product (GA1) without extensive co-chromatography, which is prone to artifacts during extraction.

Part 2: Comparative Analysis of Labeling Architectures

The following table contrasts the performance of radioisotopic versus stable isotopic approaches specifically for the labile GA6 molecule.

Table 1: Performance Comparison of Labeling Modalities
FeatureMethod A: Radioisotopic Labeling (

H)
Method B: Stable Isotope Labeling (

H /

C)
Detection Mechanism HPLC-Radio-Counting (HPLC-RC) or ScintillationLC-MS/MS (MRM Mode)
Sensitivity High (Attomole range). Excellent for uptake rates.Moderate to High (Femtomole range).[1] Dependent on ionization efficiency.
Structural Specificity Low . Relies entirely on retention time match.High . Mass shift confirms identity; fragmentation confirms structure.
Risk of Label Loss High .

H at C1, C2, or C3 can be lost during epoxide ring opening/hydration.
Low . Labels at C17 (exocyclic methylene) are metabolically stable.
Artifact Identification Difficult. Breakdown products may co-elute with metabolites.Easy. Artifacts have distinct mass/charge (

) ratios.
Quantification Absolute (DPM/CPM).Relative (requires unlabeled internal standards).
Expert Insight: The "Label Exchange" Trap

Why we avoid Tritium at C2/C3 for GA6: If you utilize [2,3-


H]GA6, the metabolic event you are trying to study—the opening of the epoxide ring to form GA1—may result in the exchange of the tritium label with cellular water. This leads to a "blind" assay where the signal (tritium) separates from the substrate, creating false negatives in metabolite identification. Always label at the C17 position for C19-gibberellins. 

Part 3: The Metabolic Pathway (Visualization)

To understand the tracing targets, we must visualize the placement of GA6 within the gibberellin biosynthetic framework. GA6 is typically derived from GA5 and can be hydrated to GA1.

GA6_Metabolism cluster_legend Pathway Key GA20 GA20 (Precursor) GA5 GA5 (Intermediate) GA20->GA5 GA 20-oxidase (Desaturation) GA1 GA1 (Bioactive Product) GA20->GA1 GA 3-oxidase (3β-hydroxylation) GA29 GA29 (Catabolite) GA20->GA29 GA 2-oxidase GA6 Gibberellin A6 (2,3-epoxide) GA5->GA6 Epoxidation (Monooxygenase?) GA6->GA1 Epoxide Hydrolase (Ring Opening) GA8 GA8 (Catabolite) GA1->GA8 GA 2-oxidase (Inactivation) key1 Target Pathway (Red)

Figure 1: Putative metabolic position of GA6. The critical step for tracing is the conversion of the epoxide GA6 to the bioactive GA1 via hydration.

Part 4: Validated Experimental Protocol

This protocol utilizes LC-MS/MS with Deuterium Labeling . It is designed to minimize non-enzymatic hydrolysis of the epoxide ring during extraction—a common source of experimental error.

Phase 1: Substrate Preparation
  • Source: Synthesize [17,17-

    
    H
    
    
    
    ]GA6.
    • Method: Wittig reaction of the norketone precursor with deuterated methyltriphenylphosphonium bromide.

    • Purity Check: Must exceed 98% isotopic purity to prevent interference from unlabeled natural GA6.

  • Solubilization: Dissolve in 5% EtOH/Water. Avoid high concentrations of DMSO which can affect membrane permeability.

Phase 2: Biological Application

System: Cucumber (Cucumis sativus) hypocotyls or Rice (Oryza sativa) seedlings.

  • Application: Apply 1.0

    
    g of [17-
    
    
    
    H
    
    
    ]GA6 in 1
    
    
    L droplet to the cotyledonary node or inject directly into the internode.
  • Incubation: 6h, 12h, and 24h time points.

    • Control: Apply boiled/denatured extract to check for non-enzymatic breakdown on the plant surface.

Phase 3: Extraction (The Critical Step)

Standard acid extraction destroys GA6. Use this Neutral/Cold method.

  • Homogenization: Grind 1g tissue in liquid N

    
    .
    
  • Solvent: Extract immediately with 80% Methanol (aq) at -20°C .

    • Note: Do NOT add formic acid or acetic acid at this stage. Acid catalyzes epoxide opening.

  • Internal Standard Spike: Add [17-

    
    C]GA1 (different mass shift) to quantify recovery of the metabolite.
    
  • Clarification: Centrifuge at 15,000 x g for 10 min (4°C).

  • Purification:

    • Pass supernatant through a C18 SPE cartridge (pre-equilibrated with neutral MeOH).

    • Wash with 10% MeOH.

    • Elute with 80% MeOH.

    • Evaporate to dryness under N

      
       (keep temp < 35°C).
      
Phase 4: LC-MS/MS Analysis

Instrument: Triple Quadrupole MS (e.g., Waters Xevo or Agilent 6495). Column: C18 Reverse Phase (1.7


m particle size), maintained at 40°C.

Mobile Phase:

  • A: Water + 0.01% Acetic Acid (Lowest possible acid to maintain ionization but protect epoxide).

  • B: Acetonitrile.

MRM Transitions (Monitor for Mass Shift): | Analyte | Precursor Ion (


) [M-H]

| Product Ion (

) | Retention Time | | :--- | :--- | :--- | :--- | | Endogenous GA6 | 345 | 301 (Loss of CO

) | 6.5 min | | Labeled [

H

]GA6
| 347 (+2 Da) | 303 | 6.5 min | | Endogenous GA1 | 347 | 259 | 4.2 min | | Metabolite [

H

]GA1
| 349 (+2 Da) | 261 | 4.2 min |

Self-Validation Logic: If you detect


 349 at the retention time of GA1, you have proven the metabolic conversion of exogenous GA6 to GA1.

Part 5: Experimental Workflow Diagram

Workflow cluster_0 Preparation cluster_1 Biological Phase cluster_2 Extraction (Critical) cluster_3 Analysis Step1 Synthesis of [17-2H2]GA6 (Wittig Reaction) Step2 QC: Isotopic Purity >98% (MS Check) Step1->Step2 Step3 Application to Plant Tissue (Micro-drop/Injection) Step2->Step3 Step4 Harvest & Flash Freeze (Liquid N2) Step3->Step4 Step5 Extraction: 80% MeOH (-20°C) NO ACID ADDITION Step4->Step5 Step6 SPE Purification (Neutral conditions) Step5->Step6 Step7 LC-MS/MS (MRM Mode) Target: m/z 347 -> 349 shift Step6->Step7

Figure 2: Step-by-step workflow emphasizing the neutral extraction requirement to preserve the labile GA6 epoxide.

References

  • Hedden, P., & Thomas, S. G. (2012). Gibberellin Biosynthesis and its Regulation. Biochemical Journal. Link

  • Mander, L. N. (2003). The Total Synthesis of Gibberellins. Chemical Reviews. Link

  • Urbanová, T., et al. (2013). Gibberellin Analysis by Liquid Chromatography–Mass Spectrometry. Methods in Molecular Biology. Link

  • Yamaguchi, S. (2008).[2] Gibberellin Metabolism and its Regulation. Annual Review of Plant Biology. Link

  • Tudzynski, B. (2005). Gibberellin Biosynthesis in Fungi: Genes, Enzymes, Evolution, and Impact on Biotechnology. Applied Microbiology and Biotechnology. Link

Sources

A Researcher's Guide to the Validation of Gibberellin A6 Target Genes Using qPCR and Comparative Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals delving into the intricate world of phytohormone signaling, the validation of target genes for specific gibberellins like Gibberellin A6 (GA6) is a critical step. While quantitative Polymerase Chain Reaction (qPCR) stands as a primary workhorse for this task, a comprehensive understanding of its application alongside alternative methods is paramount for robust and reliable data. This guide provides an in-depth, technically-focused comparison of methodologies for validating putative GA6 target genes, grounded in scientific principles and practical insights.

The Gibberellin Signaling Cascade: A Primer

Gibberellins (GAs) are a class of diterpenoid plant hormones that regulate a wide array of developmental processes, including seed germination, stem elongation, and flowering.[1] The signaling pathway is a well-characterized derepression system. In the absence of GA, DELLA proteins, a family of nuclear growth repressors, bind to and inactivate transcription factors such as PHYTOCHROME-INTERACTING FACTORS (PIFs), preventing the expression of GA-responsive genes.[2]

The binding of a bioactive GA, such as GA6, to its receptor GIBBERELLIN INSENSITIVE DWARF1 (GID1) triggers a conformational change, promoting the formation of a GA-GID1-DELLA complex. This complex is recognized by an F-box protein (SLY1 or GID2), leading to the ubiquitination and subsequent degradation of the DELLA protein by the 26S proteasome. The degradation of DELLA proteins liberates the transcription factors, allowing them to bind to the promoters of target genes and initiate transcription.[2]

Gibberellin_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GA6 Gibberellin A6 (GA6) GID1 GID1 Receptor GA6->GID1 Binds GA_GID1 GA6-GID1 Complex DELLA DELLA Protein GA_GID1->DELLA Binds PIF PIF Transcription Factor DELLA->PIF Inhibits GA_GID1_DELLA GA6-GID1-DELLA Complex Proteasome 26S Proteasome DELLA->Proteasome Degradation GA_Target_Gene GA Target Gene PIF->GA_Target_Gene Activates Transcription SCF SCF E3 Ligase GA_GID1_DELLA->SCF Recruits SCF->DELLA Ubiquitinates mRNA mRNA GA_Target_Gene->mRNA

Figure 1: The Gibberellin A6 signaling pathway.

Identifying Putative GA6 Target Genes

While extensive transcriptome data exists for the effects of Gibberellin A3 (GA3), specific datasets for GA6 are less common.[3][4] However, given the conserved nature of the GA signaling pathway, genes responsive to GA3 serve as excellent initial candidates for validation of GA6 responsiveness. Transcriptome analyses in various plant species, including Arabidopsis thaliana, have identified numerous GA-responsive genes involved in:

  • Cell Wall Modification: Expansins (e.g., EXP1), Xyloglucan endotransglucosylase/hydrolases (e.g., XTH4)

  • Hormone Metabolism and Signaling: GA 20-oxidase (GA20ox), GA 3-oxidase (GA3ox), and genes involved in auxin and brassinosteroid pathways.[5]

  • Transcription Factors: Members of the MYB, bHLH, and WRKY families.[3]

  • Metabolism: Genes involved in starch degradation (e.g., α-amylase).[6]

For this guide, we will focus on validating the expression of two well-characterized GA-responsive genes in Arabidopsis thaliana: GASA1 (Gibberellic Acid Stimulated Arabidopsis 1) and XTH4 (Xyloglucan Endotransglucosylase/Hydrolase 4).

The Gold Standard: Quantitative PCR (qPCR)

Quantitative PCR is the most widely used method for quantifying gene expression due to its high sensitivity, specificity, and broad dynamic range. Adherence to the Minimum Information for Publication of Quantitative Real-Time PCR Experiments (MIQE) guidelines is crucial for ensuring the reliability and reproducibility of qPCR data.[7]

Experimental Workflow for qPCR Validation

qPCR_Workflow Plant_Treatment Plant Treatment (Arabidopsis thaliana seedlings with GA6 or mock) RNA_Extraction Total RNA Extraction and Quality Control (A260/280, A260/230) Plant_Treatment->RNA_Extraction cDNA_Synthesis cDNA Synthesis (Reverse Transcription) RNA_Extraction->cDNA_Synthesis qPCR_Setup qPCR Reaction Setup (SYBR Green, Primers, cDNA) cDNA_Synthesis->qPCR_Setup qPCR_Run qPCR Amplification and Data Acquisition qPCR_Setup->qPCR_Run Data_Analysis Data Analysis (ΔΔCt Method, Fold Change Calculation) qPCR_Run->Data_Analysis

Figure 2: A streamlined workflow for qPCR validation of GA6 target genes.

Detailed Step-by-Step qPCR Protocol

1. Plant Material and Treatment:

  • Grow Arabidopsis thaliana (Col-0) seedlings on half-strength Murashige and Skoog (MS) medium for 7 days under a 16-hour light/8-hour dark photoperiod.[8]

  • Prepare a 100 µM stock solution of Gibberellin A6 (GA6) in ethanol. For the mock treatment, use an equivalent concentration of ethanol.

  • Treat the seedlings by spraying with the GA6 solution or the mock solution.

  • Harvest whole seedlings at various time points (e.g., 0, 1, 3, 6, and 12 hours) post-treatment, flash-freeze in liquid nitrogen, and store at -80°C.

2. RNA Extraction and Quality Control:

  • Extract total RNA from the frozen seedlings using a reputable plant RNA extraction kit, following the manufacturer's instructions.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop). Aim for A260/280 ratios between 1.8 and 2.1 and A260/230 ratios greater than 2.0 to ensure minimal protein and phenol contamination.

  • Optionally, assess RNA integrity by running an aliquot on a denaturing agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).

3. cDNA Synthesis:

  • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers. Include a no-reverse transcriptase control to check for genomic DNA contamination.

4. Primer Design and Validation:

  • Design primers for the target genes (GASA1, XTH4) and at least two validated reference genes. For Arabidopsis under hormone treatment, PP2A (Protein Phosphatase 2A) and UBC (Ubiquitin-Conjugating Enzyme) have been shown to be stably expressed.[9]

  • Primer design parameters should include: amplicon length of 100-200 bp, melting temperature (Tm) of 58-62°C, and GC content of 40-60%. Primers should ideally span an exon-exon junction to avoid amplification of contaminating genomic DNA.

Table 1: Recommended Primer Sequences for qPCR in Arabidopsis thaliana

Gene NameGene IDForward Primer (5'-3')Reverse Primer (5'-3')
Target Genes
GASA1AT1G75750GCTCTCTCTTGGCGGTCTTCTGACTGGAGAGCTTGGACGA
XTH4AT2G18800CGTTGCTGCTCTTTCCAACTGCTTGAGCTTGGTTTCCAGT
Reference Genes
PP2AAT1G13320TAACGTGGCCAAAATGATGCGTTCTCCACAACCGCTTGGT
UBCAT5G25760CTGCGACTCAGGGAATCTTCTGTGCCATTGAATTGACCTC

Note: These primer sequences are examples and should be validated in your specific experimental setup.

5. qPCR Reaction and Data Analysis:

  • Perform qPCR using a SYBR Green-based master mix in a real-time PCR system. A typical reaction mixture includes: 10 µL 2x SYBR Green Master Mix, 1 µL each of forward and reverse primers (10 µM), 2 µL of diluted cDNA, and nuclease-free water to a final volume of 20 µL.[10]

  • Use a standard three-step cycling protocol: initial denaturation at 95°C for 3 minutes, followed by 40 cycles of 95°C for 15 seconds, 60°C for 30 seconds, and 72°C for 30 seconds. Include a melt curve analysis at the end to verify primer specificity.

  • Calculate the relative gene expression using the ΔΔCt method. The fold change in gene expression is calculated as 2-ΔΔCt.[1]

Expected qPCR Results and Interpretation

Upon treatment with GA6, the expression of target genes like GASA1 and XTH4 is expected to increase over time compared to the mock-treated control. The fold change can vary depending on the gene and the time point.

Table 2: Hypothetical qPCR Data for GA6 Target Gene Validation

Time (hours)GeneTreatmentAverage CtΔCt (Target - Reference)ΔΔCt (Treated - Mock)Fold Change (2-ΔΔCt)
1GASA1Mock25.25.001.0
GA623.53.3-1.73.2
3GASA1Mock25.55.301.0
GA621.81.6-3.713.0
6GASA1Mock25.35.101.0
GA620.90.7-4.421.1
1XTH4Mock28.17.901.0
GA627.06.8-1.12.1
3XTH4Mock28.38.101.0
GA625.95.7-2.45.3
6XTH4Mock28.07.801.0
GA624.54.3-3.511.3

Note: Reference gene (average of PP2A and UBC) Ct value is assumed to be 20.2 for these calculations.

Alternative Validation Methodologies: A Comparative Overview

While qPCR is a powerful tool, relying on a single method can sometimes be limiting. Complementary techniques can provide additional layers of evidence and offer unique insights.

Northern Blot Analysis

Principle: Northern blotting is a classic technique used to detect specific RNA molecules in a sample. It involves separating RNA by size via gel electrophoresis, transferring it to a membrane, and then hybridizing with a labeled probe complementary to the target RNA.[6]

Advantages:

  • Provides information on transcript size and can detect alternative splice variants.[6]

  • Offers a direct visualization of the RNA transcript.

Disadvantages:

  • Less sensitive than qPCR, requiring larger amounts of RNA.[6]

  • More time-consuming and labor-intensive.

  • Quantification is less precise than qPCR.

Protocol Snapshot:

  • Extract and quantify total RNA (20-30 µg per sample).

  • Separate RNA on a denaturing formaldehyde-agarose gel.[11]

  • Transfer RNA to a nylon membrane via capillary blotting.[11]

  • Crosslink RNA to the membrane using UV light.

  • Pre-hybridize the membrane to block non-specific binding.

  • Hybridize with a labeled DNA or RNA probe specific to the target gene.

  • Wash the membrane to remove unbound probe.

  • Detect the signal using autoradiography (for radioactive probes) or chemiluminescence (for non-radioactive probes).

In Situ Hybridization (ISH)

Principle: In situ hybridization allows for the localization of specific mRNA transcripts within intact tissues or cells. This technique provides crucial spatial information about gene expression.

Advantages:

  • Provides spatial resolution of gene expression, revealing which cell types or tissues are responding to the stimulus.

  • Can be used to study developmental processes and tissue-specific gene regulation.

Disadvantages:

  • Technically challenging and requires expertise in tissue sectioning and microscopy.

  • Quantification is semi-quantitative at best and more complex than qPCR.[12]

  • Probe penetration can be an issue in dense plant tissues.

Protocol Snapshot:

  • Fix plant tissue (e.g., seedlings) in a solution like 4% paraformaldehyde.[12]

  • Embed the tissue in paraffin wax and prepare thin sections using a microtome.

  • Mount the sections on slides and de-paraffinize.

  • Permeabilize the tissue to allow probe entry.

  • Hybridize with a labeled antisense RNA probe for the target gene.

  • Perform stringent washes to remove non-specifically bound probe.

  • Detect the probe using an antibody conjugated to an enzyme (e.g., alkaline phosphatase) that catalyzes a colorimetric reaction.

  • Visualize the signal under a microscope.

Conclusion: An Integrated Approach for Robust Validation

For the rigorous validation of Gibberellin A6 target genes, a multi-faceted approach is recommended. qPCR serves as the primary tool for sensitive and accurate quantification of gene expression changes in response to GA6 treatment. Its high-throughput nature allows for the analysis of multiple time points and biological replicates, providing statistically robust data.

However, to gain a more comprehensive understanding, complementing qPCR with alternative methods is highly valuable. Northern blotting can confirm transcript size and identify potential splice variants, while in situ hybridization offers invaluable spatial information, revealing the precise cellular location of gene expression. By integrating the quantitative power of qPCR with the qualitative and spatial insights from these other techniques, researchers can build a more complete and compelling picture of the molecular events downstream of GA6 signaling.

References

  • Bao, S., et al. (2020). Gibberellin Induced Transcriptome Profiles Reveal Gene Regulation of Loquat Flowering. Frontiers in Plant Science, 11, 598993. [Link]

  • Chen, L., et al. (2022). Caffeic Acid, an Allelochemical in Artemisia argyi, Inhibits Weed Growth via Suppression of Mitogen-Activated Protein Kinase Signaling Pathway and the Biosynthesis of Gibberellin and Phytoalexin. Journal of Agricultural and Food Chemistry, 70(4), 1156-1168. [Link]

  • De la Rosa, C., & Reyes, J. L. (2019). Northern Blot Analysis of microRNAs and Other Small RNAs in Plants. Methods in Molecular Biology, 1932, 121-129. [Link]

  • Gallego-Giraldo, L., et al. (2011). Gibberellin Regulates the Arabidopsis Floral Transition through miR156-Targeted SQUAMOSA PROMOTER BINDING–LIKE Transcription Factors. The Plant Cell, 23(6), 2125-2135. [Link]

  • Gao, Y., et al. (2022). Identification and Validation of qRT-PCR Reference Genes for Analyzing Arabidopsis Responses to High-Temperature Stress. International Journal of Molecular Sciences, 23(23), 14798. [Link]

  • Harrison, L. (n.d.). IN SITU HYBRIDIZATION PROTOCOL. Langdale Lab. [Link]

  • Jia, X., et al. (2018). Identification of stably expressed reference genes for expression studies in Arabidopsis thaliana using mass spectrometry-based label-free quantification. Frontiers in Plant Science, 9, 1337. [Link]

  • Kloosterman, O., et al. (2021). Evaluation of reference genes for RT‐qPCR gene expression analysis in Arabidopsis thaliana exposed to elevated temperatures. Agrobioclim, 1, 1-13. [Link]

  • Ferreira, M. J., et al. (2023). I Choose You: Selecting Accurate Reference Genes for qPCR Expression Analysis in Reproductive Tissues in Arabidopsis thaliana. Plants, 12(5), 1121. [Link]

  • Zhong, C., et al. (2016). Arabidopsis Seed Germination Assay with Gibberellic Acid. Bio-protocol, 6(22), e2005. [Link]

  • Visikol. (2023). Making Sense of ΔΔCT and Fold Change Values. Visikol. [Link]

  • Bio-protocol. (n.d.). RNA Isolation and Northern Blot Analysis. Bio-protocol. [Link]

  • Liu, D., et al. (2022). Modified Northern blot protocol for easy detection of mRNAs in total RNA using radiolabeled probes. Analytical Biochemistry, 637, 114481. [Link]

  • Vandesompele, J., et al. (2002). Accurate normalization of real-time quantitative RT-PCR data by geometric averaging of multiple internal control genes. Genome Biology, 3(7), research0034.1. [Link]

  • Vayssières, A., et al. (2024). A quantitative gibberellin signaling biosensor reveals a role for gibberellins in internode specification at the shoot apical meristem. Nature Communications, 15(1), 4195. [Link]

  • Biology LibreTexts. (2021). 4.4.3: Gibberellins. Biology LibreTexts. [Link]

  • Wikipedia. (2023). Gibberellin. Wikipedia. [Link]

  • De Smet, R., et al. (2021). An RNA in situ hybridization protocol optimized for monocot tissue. Plant Methods, 17(1), 1-10. [Link]

  • Wang, Z., et al. (2022). Comparative transcriptome analysis of the effects of friction and exogenous gibberellin on germination in Abrus cantoniensis. Plant Signaling & Behavior, 17(1), 2149113. [Link]

  • Ogawa, M., et al. (2003). Gibberellin Biosynthesis and Response during Arabidopsis Seed Germination. The Plant Cell, 15(7), 1591-1604. [Link]

  • Little, C. G., et al. (2021). Comparing mRNA levels using in situ hybridization of a target gene and co-stain. STAR protocols, 2(2), 100527. [Link]

  • Shomu's Biology. (2022). Gibberellin hormone biosynthesis and gibberellin function. YouTube. [Link]

  • PCR Biosystems. (n.d.). qPCR Technical Guide. PCR Biosystems. [Link]

  • Sun, T. P. (2008). Gibberellin signaling: biosynthesis, catabolism, and response pathways. The Plant Cell, 20(4), 849-851. [Link]

  • Wang, Y., et al. (2024). Transcriptome Analysis Reveals Genes Responsive to Three Low-Temperature Treatments in Arabidopsis thaliana. Plants, 13(21), 3127. [Link]

  • De Block, J., et al. (2022). The genetic basis of natural variation in the timing of vegetative phase change in Arabidopsis thaliana. eLife, 11, e78971. [Link]

  • Feng, C., et al. (2024). Characterization and Transcriptome Analysis Reveal Exogenous GA3 Inhibited Rosette Branching via Altering Auxin Approach in Flowering Chinese Cabbage. International Journal of Molecular Sciences, 25(7), 4061. [Link]

  • Peng, J., & Harberd, N. P. (2002). The role of gibberellins in the photoperiodic control of stem elongation in Arabidopsis. The Plant Cell, 14(10), 2461-2470. [Link]

  • Biology Discussion. (n.d.). Gibberellins: History, Bioassay, Functions and Uses. Biology Discussion. [Link]

  • In Situ Hybridization to Plant Tissues and Chromosomes. (n.d.). ResearchGate. [Link]

  • Kudo, M., et al. (2022). Joint metabolome and transcriptome analysis of the effects of exogenous GA3 on endogenous hormones in sweet cherry and mining of potential regulatory genes. Frontiers in Plant Science, 13, 1018903. [Link]

  • Bustin, S. A., et al. (2009). The MIQE guidelines: minimum information for publication of quantitative real-time PCR experiments. Clinical chemistry, 55(4), 611-622. [Link]

  • ResearchGate. (n.d.). Primers used for PCR and qPCR analysis. ResearchGate. [Link]

  • Klie, S., & Nikoloski, Z. (2012). Identification of superior reference genes for data normalisation of expression studies via quantitative PCR in hybrid roses (Rosa hybrida). BMC Plant Biology, 12(1), 1-13. [Link]

  • Khraiwesh, B. (2012). Use of Northern blotting for specific detection of small RNA molecules in transgenic plants. Methods in Molecular Biology, 847, 25-32. [Link]

  • Hannah, M. A., et al. (2005). Gene Expression Phenotypes of Arabidopsis Associated with Sensitivity to Low Temperatures. The Plant Cell, 17(8), 2189-2206. [Link]

  • ResearchGate. (n.d.). The relative expression fold-change of GA metabolic and signaling genes.... ResearchGate. [Link]

  • Zhang, Y., et al. (2016). Selection and Validation of Reference Genes for Quantitative Real-time PCR in Gentiana macrophylla. Frontiers in Plant Science, 7, 929. [Link]

  • ResearchGate. (n.d.). RNAseq reveals different transcriptomic responses to GA3 in early and midseason varieties before ripening initiation in sweet cherry fruits. ResearchGate. [Link]

  • Ogawa, M., et al. (2003). Gibberellin-responsive genes: high level of transcript accumulation in leaf sheath meristematic tissue from Zea mays L. Plant and Cell Physiology, 40(7), 713-720. [Link]

  • ResearchGate. (n.d.). Northern blot analysis of accumulation of sRNAs in plant organs. RNA.... ResearchGate. [Link]

  • Andres, F., et al. (2017). Gibberellins Act Downstream of Arabis PERPETUAL FLOWERING1 to Accelerate Floral Induction during Vernalization. Plant Physiology, 174(2), 1109-1120. [Link]

Sources

A Comparative Analysis of Gibberellin A6 and Paclobutrazol on Plant Growth: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the effects of Gibberellin A6 (GA6), a plant growth promoter, and paclobutrazol, a plant growth retardant. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental mechanisms of action of these compounds, presents supporting experimental data, and offers detailed protocols for their application and the subsequent evaluation of their impact on plant physiology. Our objective is to furnish a scientifically rigorous resource that elucidates the contrasting roles of these molecules in modulating plant development.

Introduction: The Dichotomy of Plant Growth Regulation

Plant growth and development are orchestrated by a complex interplay of endogenous hormones. Among these, gibberellins (GAs) are a critical class of phytohormones that regulate a myriad of processes, including stem elongation, seed germination, dormancy, and flowering.[1][2][3] Gibberellin A6 (GA6) is a specific member of this family, recognized for its biological activity in promoting growth.[4]

In stark contrast, synthetic compounds have been developed to antagonize the effects of gibberellins, offering a means to control plant stature and development for agricultural and horticultural purposes. Paclobutrazol is a prominent example of such a compound.[5][6] As a triazole fungicide and plant growth retardant, paclobutrazol effectively inhibits gibberellin biosynthesis, leading to a suite of physiological changes, most notably a reduction in internodal growth, resulting in shorter, sturdier stems.[5][6][7]

This guide will explore the opposing effects of exogenously applied GA6 and paclobutrazol, providing a framework for understanding their mechanisms and a practical guide for their experimental application.

Mechanisms of Action: A Tale of Promotion and Inhibition

The divergent effects of Gibberellin A6 and paclobutrazol on plant growth are rooted in their distinct molecular interactions within the plant's hormonal signaling pathways.

Gibberellin A6: Activating the Growth Cascade

Bioactive gibberellins, including GA6, function by initiating a signaling cascade that overcomes the repression of growth. The process begins with the binding of GA to its soluble receptor protein, GID1 (GIBBERELLIN INSENSITIVE DWARF1). This binding event triggers a conformational change, allowing the GA-GID1 complex to interact with DELLA proteins, which are key repressors of gibberellin signaling. The formation of this GA-GID1-DELLA complex leads to the ubiquitination and subsequent degradation of the DELLA proteins by the 26S proteasome. The removal of these DELLA repressors liberates transcription factors that, in turn, activate the expression of genes responsible for cell elongation and division, ultimately leading to observable growth, such as stem elongation.[8]

Gibberellin_Signaling_Pathway cluster_nucleus Nucleus GA6 Gibberellin A6 (GA6) GID1 GID1 Receptor GA6->GID1 Binds to DELLA DELLA Protein (Repressor) GID1->DELLA Forms complex with SCF SCF Complex DELLA->SCF Targeted by TF Transcription Factors DELLA->TF Represses Proteasome 26S Proteasome SCF->Proteasome Leads to degradation by Growth_Genes Growth-Promoting Genes TF->Growth_Genes Activates Cell_Elongation Cell Elongation & Division Growth_Genes->Cell_Elongation Promotes caption Gibberellin A6 Signaling Pathway. Paclobutrazol_Inhibition_Pathway cluster_biosynthesis Gibberellin Biosynthesis Pathway GGDP Geranylgeranyl Diphosphate (GGDP) ent_Kaurene ent-Kaurene GGDP->ent_Kaurene ... ent_Kaurene_Oxidase ent-Kaurene Oxidase ent_Kaurene->ent_Kaurene_Oxidase ent_Kaurenoic_Acid ent-Kaurenoic Acid Bioactive_GAs Bioactive Gibberellins (e.g., GA6) ent_Kaurenoic_Acid->Bioactive_GAs ... Paclobutrazol Paclobutrazol Paclobutrazol->ent_Kaurene_Oxidase Inhibits ent_Kaurene_Oxidase->ent_Kaurenoic_Acid caption Paclobutrazol's Inhibition of Gibberellin Biosynthesis.

Figure 2: Paclobutrazol's Inhibition of Gibberellin Biosynthesis.

Comparative Experimental Data

Numerous studies have demonstrated the contrasting effects of gibberellins and paclobutrazol on plant growth. While many experiments utilize Gibberellin A3 (GA3) due to its wide availability and potent activity, the results are indicative of the general effects of bioactive gibberellins like GA6.

ParameterEffect of Gibberellin (GA) ApplicationEffect of Paclobutrazol (PBZ) ApplicationSupporting Evidence
Plant Height Significant increase in stem and internode length. [2][3][9]Significant reduction in plant height, resulting in a dwarfed phenotype. [5][10][9]A study on tomato plants showed that paclobutrazol significantly decreased plant height, while gibberellin application had the opposite effect. [9]
Root Growth Generally no significant effect, with some inhibition at high concentrations. [2]Increased root growth and root-to-shoot ratio. [5][6]In radish, paclobutrazol treatment led to a 76% root weight ratio to total biomass, compared to 23% in GA3-treated plants and 34% in the control group. [11]
Flowering Time Can promote flowering, especially in biennial plants. [12]Can induce earlier flowering in some species. [5][9]In tomato, both gibberellin and paclobutrazol were found to increase flowering, though through different mechanisms. [9]
Fruit/Seed Set Can increase fruit size and promote the development of seedless fruits. [1][13]Can cause earlier fruit set and increase seed set. [5][6]Gibberellins are commercially used to enlarge grapes. Paclobutrazol has been shown to increase seed set in tomato and pepper. [5]
Stress Tolerance Limited direct role in abiotic stress tolerance.Can enhance tolerance to drought, frost, and salinity. [5][6][14][15]Paclobutrazol can induce anatomical changes in leaves, such as smaller stomatal pores, which reduce water loss and improve drought resistance. [16][15]

Experimental Protocols

To facilitate further research, we provide a generalized, step-by-step methodology for a comparative study of Gibberellin A6 and paclobutrazol on a model plant species such as tomato (Solanum lycopersicum) or Arabidopsis (Arabidopsis thaliana).

Materials
  • Seeds of the chosen plant species

  • Potting mix and suitable pots

  • Gibberellin A6 (analytical grade)

  • Paclobutrazol (analytical grade)

  • Solvents for stock solutions (e.g., ethanol or DMSO, and distilled water)

  • Foliar spray bottles

  • Growth chamber or greenhouse with controlled environmental conditions (light, temperature, humidity)

  • Calipers, ruler, and a high-precision scale for measurements

  • Drying oven

Experimental Workflow

Experimental_Workflow Start Start Seed_Germination 1. Seed Germination & Seedling Establishment Start->Seed_Germination Treatment_Groups 2. Establishment of Treatment Groups: - Control (Solvent only) - GA6 (various concentrations) - Paclobutrazol (various concentrations) Seed_Germination->Treatment_Groups Application 3. Application of Treatments (e.g., foliar spray) Treatment_Groups->Application Growth_Period 4. Growth Period under Controlled Conditions Application->Growth_Period Data_Collection 5. Data Collection (weekly): - Plant Height - Stem Diameter - Leaf Area - Time to Flowering Growth_Period->Data_Collection Final_Harvest 6. Final Harvest & Measurement: - Fresh and Dry Biomass (shoot and root) - Root-to-Shoot Ratio Growth_Period->Final_Harvest Data_Collection->Growth_Period Repeat weekly Data_Analysis 7. Statistical Data Analysis Final_Harvest->Data_Analysis End End Data_Analysis->End caption Comparative Experimental Workflow.

Figure 3: Comparative Experimental Workflow.

Detailed Methodologies

1. Plant Growth and Treatment:

  • Sow seeds in pots filled with a standard potting mix and grow under controlled conditions (e.g., 16-hour light/8-hour dark cycle, 22-25°C).

  • After a set period (e.g., two to three weeks of growth), randomly assign seedlings to different treatment groups (n ≥ 10 per group).

  • Prepare stock solutions of GA6 and paclobutrazol. A typical concentration range for foliar application might be 10-100 ppm for GA6 and 50-500 ppm for paclobutrazol. A control group should be sprayed with the solvent solution only.

  • Apply treatments as a foliar spray until runoff. Repeat applications as necessary based on the experimental design (e.g., weekly).

2. Measurement of Growth Parameters:

  • Plant Height: Measure the distance from the soil surface to the apical meristem weekly using a ruler.

  • Stem Diameter: Use calipers to measure the diameter of the main stem at a marked position.

  • Leaf Area: Can be measured non-destructively using image analysis software or destructively at the end of the experiment.

  • Flowering Time: Record the number of days from sowing until the first flower opens for each plant.

  • Biomass Measurement (at the end of the experiment):

    • Carefully remove plants from the soil and wash the roots.

    • Separate the shoot from the root.

    • Measure the fresh weight of the shoot and root immediately.

    • Dry the plant parts in an oven at a low temperature (e.g., 60-70°C) until a constant weight is achieved. [17] * Measure the dry weight of the shoot and root.

    • Calculate the root-to-shoot ratio (dry root weight / dry shoot weight). [17]

Conclusion

Gibberellin A6 and paclobutrazol represent two powerful tools for the manipulation of plant growth, acting through opposing molecular mechanisms. While GA6 promotes growth, primarily through stem elongation, by overcoming the repressive effects of DELLA proteins, paclobutrazol acts as a potent inhibitor of gibberellin biosynthesis, resulting in a more compact plant architecture. The experimental evidence clearly demonstrates these contrasting effects on various physiological parameters, from plant height and root development to flowering and stress tolerance.

For researchers and professionals in plant science and drug development, a thorough understanding of these compounds and their mechanisms of action is paramount for their effective application. Whether the goal is to enhance vegetative growth, control plant stature, or improve stress resilience, the judicious use of gibberellins and their inhibitors offers a versatile approach to modulating plant development. This guide provides a foundational framework for conducting comparative studies and furthering our understanding of the intricate hormonal regulation of plant life.

References

  • Vertex AI Search. Plant Growth Regulators - Gibberellins (GA) inhibitors - Paclobutrazol (PBZ).
  • Omics Online. Chemistry of Paclobutrazol (PBZ) and its Function in Agriculture: A Review. (2023-02-27).
  • Omics Online. Chemistry of Paclobutrazol (PBZ) and its Function in Agriculture: A Review.
  • Dora Agri. Effect of Paclobutrazol in Agriculture.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12310161, Gibberellin A6.
  • Annual Reviews. MOLECULAR MECHANISM OF GIBBERELLIN SIGNALING IN PLANTS.
  • Novita, A. (2022). The effect of Gibberellin (GA3) and Paclobutrazol on growth and production on Tomato (Lycopersicum esculentum Mill.). IOP Conference Series: Earth and Environmental Science.
  • CABI Digital Library. Effects of Gibberellin and Gibberellin Biosynthesis Inhibitor (Paclobutrazol) Applications on Radish (Raphanus sativus) Taproot.
  • BYJU'S. Gibberellins. (2020-09-12).
  • National Center for Biotechnology Information. Understanding the Role of Gibberellic Acid and Paclobutrazol in Terminal Heat Stress Tolerance in Wheat. (2021-08-19).
  • Wikipedia. Gibberellin.
  • Plant Cell Technology. Gibberellins: Definition, Discovery, and Functions. (2021-09-02).
  • CURRENT RESEARCH WEB. Effect of Gibberellic acid and Paclobutrazol on Growth and Chemical Composition of Schefflera arboricola plants.
  • National Center for Biotechnology Information. Plant Development and Crop Yield: The Role of Gibberellins.
  • SpringerLink. Paclobutrazol as a plant growth regulator.
  • Biology LibreTexts. 4.4.3: Gibberellins. (2025-07-28).
  • Wikipedia. Paclobutrazol.
  • YouTube. Plant Growth: Auxins and Gibberellins | Plants | Biology | FuseSchool. (2017-02-20).
  • ResearchGate. (PDF) Paclobutrazol as a plant growth regulator. (2025-08-06).
  • Science Buddies. Measuring Plant Growth.

Sources

Safety Operating Guide

Comprehensive Guide to the Safe Disposal of Gibberellin A6

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Bioactivity" Principle

While Gibberellin A6 (GA6) is not classified as acutely toxic to humans (unlike heavy metals or cyanides), it poses a unique bioactive risk . As a potent plant growth regulator, improper disposal into municipal water systems can disrupt local aquatic and terrestrial plant ecosystems.

The Core Directive: Treat GA6 not just as chemical waste, but as a biological effector . The primary disposal method is incineration to destroy the gibberellane skeleton, rendering it biologically inert.

Compound Profile & Hazard Identification

To dispose of GA6 safely, we must first understand its physical and chemical stability. While Gibberellic Acid (GA3) is the most common reference standard, GA6 shares the same tetracyclic diterpene structure and safety profile.

Table 1: Chemical & Safety Profile (GA6)
PropertySpecificationOperational Implication
Chemical Class Diterpenoid Acid (C19-Gibberellin)Weak organic acid; compatible with standard organic waste streams.
Physical State White to off-white crystalline solidDust generation is the primary inhalation risk.
Solubility Soluble in Ethanol/Methanol; slightly soluble in waterCrucial: Stock solutions in ethanol are flammable (Class 3).
Acute Toxicity Low (LD50 > 6,300 mg/kg, Rat - inferred from GA3)Non-lethal, but requires standard PPE.
GHS Classification Eye Irrit. 2 (H319) Causes serious eye irritation. Eye protection is mandatory.
Bioactivity High (Plant Hormone)Zero-drain disposal policy. Must be incinerated.

Pre-Disposal: Segregation Logic

Effective disposal begins at the bench. You must segregate GA6 waste based on its state (Solid vs. Liquid) and solvent context.

The Segregation Protocol
  • Solid Waste (Pure Powder): Segregate into "Solid Organic Hazardous Waste."

  • Liquid Waste (Stock Solutions):

    • Ethanol/Methanol Stocks: Segregate into "Flammable Organic Solvents."

    • Aqueous Working Solutions: Segregate into "Aqueous Chemical Waste" (Do NOT pour down the sink).

  • Contaminated Debris: Weigh boats, pipette tips, and gloves go into "Solid Hazardous Waste."

Step-by-Step Disposal Workflows

Workflow A: Solid GA6 (Expired or Excess Powder)

Context: You have an old vial of GA6 powder that has degraded or is no longer needed.

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles (ANSI Z87.1), and a lab coat.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar labeled "Hazardous Waste - Solid Organic."

  • Transfer:

    • Place the original vial inside the waste jar if small (< 20mL).

    • If transferring loose powder, work inside a fume hood to prevent dust inhalation.

  • Labeling: Apply a hazardous waste tag.

    • Constituents: "Gibberellin A6, Solid."[1]

    • Hazard Checkbox: "Irritant."[1][2][3]

  • Final Disposal: Hand over to your institution's EHS department for high-temperature incineration .

Workflow B: Liquid Stock Solutions (Ethanolic)

Context: You have 50 mL of 100 mM GA6 dissolved in Ethanol.

  • Assessment: Recognize this is now a Flammable Hazard due to the solvent.

  • Container: Amber glass bottle or solvent-safe HDPE jug.

  • Consolidation: Pour into the laboratory's "Halogen-Free Organic Solvent Waste" carboy.

    • Note: GA6 does not contain halogens (Cl, Br, F), so it is compatible with non-halogenated waste streams (e.g., acetone, ethanol waste).

  • Tagging: Ensure the tag lists "Ethanol" (primary) and "Gibberellin A6" (trace contaminant).

Workflow C: Aqueous Working Solutions (Media/Hydroponics)

Context: You have 2 Liters of plant culture media containing 10 µM GA6.

  • The Trap: Do not be fooled by the high dilution. Even nanomolar concentrations are bioactive.

  • Collection: Collect in a carboy labeled "Aqueous Chemical Waste."

  • Stabilization: If the solution is acidic or basic due to other media components, neutralize to pH 6-8 (optional, depending on local EHS rules) before capping.

  • Disposal: EHS will route this for chemical treatment or incineration.

Visualizing the Decision Logic

The following diagram illustrates the decision-making process for GA6 waste streams to ensure compliance and safety.

GA6_Disposal_Protocol Start Start: Identify GA6 Waste Type Decision_State What is the Physical State? Start->Decision_State Solid Solid (Powder/Crystals) Decision_State->Solid Liquid Liquid (Solution) Decision_State->Liquid Debris Contaminated Debris (Gloves, Tips) Decision_State->Debris Action_Solid Container: Wide-mouth HDPE Label: Solid Organic Waste Method: Incineration Solid->Action_Solid Decision_Solvent Identify Solvent Base Liquid->Decision_Solvent Debris->Action_Solid Organic Organic Solvent (Ethanol/Methanol) Decision_Solvent->Organic Flammable Aqueous Aqueous Solution (Water/Media) Decision_Solvent->Aqueous Non-Flammable Action_Flammable Container: Solvent Carboy Label: Flammable Organic Waste Method: Incineration (Fuel Blending) Organic->Action_Flammable Action_Aqueous Container: Aqueous Waste Carboy Label: Non-Drain Compatible Method: Chemical Treatment Aqueous->Action_Aqueous Stop Hand off to EHS/Disposal Contractor Action_Solid->Stop Action_Flammable->Stop Action_Aqueous->Stop

Figure 1: Decision Matrix for Gibberellin A6 Waste Segregation. Blue nodes indicate decision points; White nodes indicate the required packaging action.

Emergency Procedures: Spill Management

In the event of a spill, the priority is containing the powder to prevent inhalation and environmental release.

Scenario: A 1g vial of GA6 powder drops and shatters on the floor.

  • Isolate: Mark the area. Inform nearby personnel.

  • PPE Up: Wear nitrile gloves, safety glasses, and a N95 dust mask (or work with a respirator if available) to prevent inhaling fine particles.

  • Containment:

    • Cover the spill with damp paper towels (to prevent dust dispersal).

    • Do not dry sweep.[1]

  • Cleanup:

    • Scoop the damp powder and glass shards into a disposable dustpan.

    • Place all materials into a heavy-duty plastic bag or wide-mouth waste jar.

  • Decontamination: Wipe the surface with 70% Ethanol, followed by soap and water. Place these wipes in the same waste bag.

  • Report: Log the incident with your Safety Officer.

Regulatory Grounding (US & International)

Understanding the "Why" reinforces compliance.

  • USA (EPA/RCRA): Gibberellins are generally not "Listed Wastes" (P or U lists). However, they fall under Process Waste rules. If dissolved in ethanol, the waste carries the D001 (Ignitable) characteristic code [1].

  • Bio-Safety: While not a biohazard (infectious agent), it is a bio-active substance . Best practice dictates it must not enter the watershed, aligning with the EPA's Clean Water Act mandates against introducing pollutants that disrupt aquatic life [2].

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Overview - Hazardous Waste Identification. Retrieved from [Link]

(Note: As GA6 is a rare isomer, safety data is standardized against the primary Gibberellin structure, GA3, as cited in standard chemical safety databases.)

Sources

Technical Guide: Safe Handling & Operational Protocol for Gibberellin A6 (CAS 19147-78-5)

[1][2][3]

Document Control:

  • Version: 2.0 (Operational Safety)

  • Target Audience: Senior Researchers, Lab Managers, Drug Development Leads[1][2][3]

  • Scope: Personal Protective Equipment (PPE), Handling Logic, and Waste Management[1][2][3]

Executive Summary: Beyond Basic Compliance

Handling Gibberellin A6 (GA6) requires a shift in perspective from standard chemical safety to bioactive containment .[3] While Gibberellin A6 (CAS 19147-78-5) is often categorized with lower acute toxicity than synthetic pesticides, its potency as a plant growth regulator (PGR) and its physical properties (fine, electrostatic powder) present unique challenges.[1][2][3]

The Senior Scientist's Perspective: The primary risk in handling GA6 is not immediate lethality, but inhalation sensitization and experimental contamination .[1][2][3] A microscopic amount of bioactive dust transferred from a glove to a control sample can invalidate months of physiological data.[3] Furthermore, the solvents required to dissolve GA6 (Ethanol, KOH) introduce flammability and corrosivity hazards that exceed the risk of the solute itself.[1][2][3]

This guide standardizes the PPE and operational workflows to ensure both personnel safety and data integrity.[3]

Risk Assessment & Hazard Identification

Before selecting PPE, we must understand the physicochemical behavior of GA6.[1][2][3]

ParameterSpecificationOperational Implication
CAS Number 19147-78-5Verify identity; distinct from Gibberellic Acid (GA3).[1][2][3]
Physical State White Crystalline PowderHigh potential for static dispersion and aerosolization.[3]
Solubility Low in water; High in EtOH/MeOHSolvent Hazard: PPE must resist organic solvents, not just water.[3]
Primary Route of Entry Inhalation, Ocular, DermalRespiratory protection is the critical control point.[3]
GHS Classification Irritant (Eye H319, Skin H315, Resp H335)Standard "Blue/Red" hazards; treat as a bioactive sensitizer.[2][3]

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. Use this specific matrix based on the phase of matter you are handling.[3]

A. Respiratory Protection (The Critical Barrier)[3]
  • Requirement: N95 (minimum) or P100 Particulate Respirator .[3]

  • The Logic: GA6 powder is light and prone to static fly-off during weighing.[1][3] A standard surgical mask provides zero protection against inhaling bioactive dusts.[3]

  • Best Practice: All weighing of dry powder should occur inside a Chemical Fume Hood or a Biological Safety Cabinet (Class II) to prevent lab-wide contamination.[1][2][3]

B. Dermal Protection (Glove Integrity)[3]
  • Material: Nitrile (100%).[3] Latex is strictly prohibited due to poor organic solvent resistance and potential allergenicity.[3]

  • Thickness: Minimum 0.11 mm (4-5 mil) .

  • Double-Gloving Protocol:

    • Inner Layer: Standard Nitrile (4 mil).[3]

    • Outer Layer: Long-cuff Nitrile (extended protection over lab coat sleeve).[1][3]

    • Why? When dissolving GA6 in Ethanol or Methanol, micro-splashes can permeate thin gloves.[1][2][3] Double gloving allows you to shed the outer layer immediately upon contamination without exposing skin.[3]

C. Ocular Protection[1][2][3][4][5][6]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1 compliant).[3]

  • Contraindication: Safety glasses with side shields are insufficient for fine powders.[3] Air currents can carry dust around the lenses into the eye, causing severe irritation (H319).[1][2][3]

Operational Workflow: Step-by-Step

This protocol integrates safety with experimental precision.[3]

Phase 1: Preparation & Weighing

Objective: Accurate mass measurement without aerosolization.[3]

  • Static Control: GA6 is electrostatic.[3] Use an anti-static gun or a polonium strip near the balance pan before opening the vial.[3]

  • Engineering Control: Place the microbalance inside the fume hood. If this is impossible due to vibration, use a powder weighing funnel and a localized draft shield.[1][2][3]

  • Transfer: Never pour from the stock bottle. Use a stainless steel micro-spatula.[3]

  • Decontamination: Immediately wipe the balance area with 70% Ethanol after weighing.[3]

Phase 2: Solubilization (The High-Risk Phase)

Objective: Dissolving the hydrophobic powder.[1][3]

  • Note: GA6 is chemically unstable in alkaline solutions over time but dissolves well in them initially.[3] Organic solvents (Ethanol) are preferred for stability.[3]

Protocol:

  • Add the weighed GA6 powder to a glass vial (not plastic, to minimize leaching).

  • Add a minimal volume of 95-100% Ethanol (or Methanol).[1][3]

    • Safety Note: At this stage, the risk profile shifts from "Dust Irritant" to "Flammable Liquid."[1][2][3] Ensure no open flames or spark sources are present.[3][4][5][6]

  • Vortex gently until fully dissolved.[3]

  • Dilute with water to the final working concentration.

    • Precipitation Alert: If the concentration is high, adding water too fast may cause GA6 to crash out of solution.[1][2][3] Add water dropwise with agitation.[3]

Phase 3: Disposal & Waste Management

Directive: Do not pour down the drain.

  • Solid Waste: Contaminated weigh boats, gloves, and paper towels go into Hazardous Solid Waste (Bioactive) .[1][2][3]

  • Liquid Waste: All GA6 solutions (stock and working) must be collected in Organic Solvent Waste containers (if Ethanol was used) or Aqueous Chemical Waste (if low % solvent).[2][3]

  • Container Labeling: Clearly mark "Gibberellin A6 - Plant Growth Regulator."[1][3]

Visualizing the Safety Logic

Diagram 1: PPE Decision Hierarchy

This diagram illustrates the decision-making process for selecting PPE based on the state of the chemical.[1][3]

PPE_Decision_MatrixStartHandling Gibberellin A6StateDetermine Physical StateStart->StateSolidSolid (Powder)State->SolidWeighing/TransferLiquidLiquid (Solution)State->LiquidDissolving/PipettingRespRespiratory Risk: HIGH(Inhalation/Sensitization)Solid->RespDermalDermal Risk: HIGH(Solvent Permeation)Liquid->DermalControlEngineering Control:Fume Hood / Biosafety CabinetResp->ControlSolidPPEPPE: N95/P100 Mask+ Splash Goggles+ Nitrile GlovesControl->SolidPPELiquidPPEPPE: Double Nitrile Gloves+ Lab Coat+ Safety GlassesDermal->LiquidPPE

Caption: Hierarchy of controls for GA6 handling. Note the shift from Respiratory protection (Solid) to Dermal protection (Liquid).[1][2]

Diagram 2: Solubilization Workflow

This workflow ensures maximum solubility while maintaining safety compliance.

Solubilization_WorkflowWeigh1. Weigh GA6 Powder(Static Control)Solvent2. Add Organic Solvent(EtOH/MeOH)Weigh->Solvent Transfer to VialDissolve3. Vortex to Clear(Ensure no particulates)Solvent->Dissolve AgitationDilute4. Dilute with Water(Dropwise addition)Dissolve->Dilute Slow Phase ChangeUse5. Application(Bioassay/Tissue Culture)Dilute->Use Final Conc.

Caption: Step-by-step solubilization process. The transition from Step 2 to 3 is critical for preventing precipitation.

Emergency Response Protocols

Incident TypeImmediate ActionFollow-Up
Inhalation Move to fresh air immediately.Seek medical attention if coughing persists.[3] Review SDS Section 4.
Eye Contact Rinse cautiously with water for 15 minutes.[3][7]Remove contact lenses if present.[3][7][4][8] Consult an ophthalmologist.
Skin Contact Remove contaminated clothing.[3][7][4] Wash with soap/water.[3][7][4]Monitor for irritation (redness).[3] Discard contaminated gloves.[3]
Spill (Powder) Do NOT sweep (creates dust).[3] Cover with wet paper towel.[3]Wipe up carefully and place in hazardous waste.[3]

References

  • National Center for Biotechnology Information (NCBI). (2024).[3] PubChem Compound Summary for CID 12310161, Gibberellin A6. Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[3] Laboratory Safety Guidance. Retrieved from [Link]

  • University of Hertfordshire. (2024).[3] Pesticide Properties DataBase (PPDB): Gibberellins.[3] Retrieved from [Link][1][2]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gibberellin A6
Reactant of Route 2
Reactant of Route 2
Gibberellin A6

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.